Product packaging for 2-(Benzoyloxy)-2-methylpropanoic acid(Cat. No.:CAS No. 58570-00-6)

2-(Benzoyloxy)-2-methylpropanoic acid

Cat. No.: B1590656
CAS No.: 58570-00-6
M. Wt: 208.21 g/mol
InChI Key: XGWKCHAQEYLCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Benzoyloxy)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1590656 2-(Benzoyloxy)-2-methylpropanoic acid CAS No. 58570-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoyloxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWKCHAQEYLCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553187
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58570-00-6
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58570-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Benzoyloxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-(Benzoyloxy)-2-methylpropanoic acid" CAS number 58570-00-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic acid (CAS Number: 58570-00-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a specialized organic compound with significant potential in synthetic chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction and Core Concepts

This compound, with the CAS number 58570-00-6, is a carboxylic acid derivative featuring a benzoyloxy group attached to a quaternary carbon.[1][2] This structural arrangement imparts specific chemical properties that make it a valuable intermediate in organic synthesis. The molecule's architecture, combining a stable ester linkage with a reactive carboxylic acid, allows for its use as a building block in the creation of more complex molecules, including potential therapeutic agents.

While not as widely documented as some commodity chemicals, its structural motifs are present in various pharmacologically active compounds, suggesting its utility in medicinal chemistry for the development of novel drugs.[3][4] This guide will delve into its chemical and physical properties, plausible synthetic routes, potential applications, and the analytical methodologies required for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1][5]
CAS Number 58570-00-6[1][2][5][6]
Physical Form Solid; White to yellow powder or crystals
Purity Typically ≥97%
Storage Temperature Room temperature[5]
IUPAC Name This compound[1]
InChI Key XGWKCHAQEYLCBD-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic pathway can be designed based on established organic chemistry principles. The following proposed synthesis is based on the known reactivity of related compounds.[3][7]

Proposed Synthetic Workflow

A logical approach to the synthesis of this compound involves the benzoylation of 2-hydroxy-2-methylpropanoic acid.

Synthesis_Workflow 2-Hydroxy-2-methylpropanoic_acid 2-Hydroxy-2-methylpropanoic acid Reaction Reaction Vessel (with pyridine or other base) 2-Hydroxy-2-methylpropanoic_acid->Reaction Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Reaction Purification Purification (e.g., Crystallization) Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a well-ventilated fume hood, a solution of 2-hydroxy-2-methylpropanoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

  • Addition of Base: A slight molar excess of a non-nucleophilic base, such as pyridine or triethylamine, is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

  • Benzoylation: Benzoyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic, and the temperature should be maintained below 10°C during the addition.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to afford this compound as a solid.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of various target molecules.

Precursor for Active Pharmaceutical Ingredients (APIs)

The 2-methylpropanoic acid moiety is a key structural feature in several fibrate drugs, which are a class of amphipathic carboxylic acids used to lower blood lipid levels.[3] While this specific compound is not a fibrate itself, it can serve as a precursor to synthesize novel fibrate analogues.

Derivatives of salicylic acid are well-known for their anti-inflammatory properties.[8] Recent research has explored novel salicylic acid derivatives as potential alternatives to aspirin with improved safety profiles.[8][9] The benzoyloxy group in this compound is structurally related to the acetylsalicylic acid (aspirin) structure, suggesting its potential as a scaffold in the design of new anti-inflammatory agents.[4]

Building Block in Organic Synthesis

The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters, amides, and acid chlorides. This allows for its incorporation into a wide range of larger molecules. The benzoyloxy group can also be hydrolyzed to reveal a hydroxyl group, providing another point for chemical modification.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as phosphoric acid, to suppress ionization) is typically effective.[10][11] Detection is commonly performed using a UV detector at a wavelength where the benzoyl chromophore absorbs, typically around 230-272 nm.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is often necessary.[12] This technique provides information on both the retention time and the mass-to-charge ratio of the compound, aiding in its identification.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the benzoyl group, as well as singlets for the two methyl groups. The ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the ester and carboxylic acid, and the C-O stretches.

Safety and Handling

Based on available safety data for this compound and related compounds, appropriate safety precautions should be observed.

Hazard Identification
  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation mark)

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye protection.[13]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[13]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[13]

First Aid Measures
  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

  • If on skin: Wash with plenty of soap and water.[13]

  • If swallowed: Call a doctor if you feel unwell. Rinse mouth.[13]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structure allows for its use as a versatile building block in the creation of complex molecules, including novel therapeutic agents. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective application in research and development. Adherence to proper safety and handling procedures is essential when working with this compound.

References

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzoyloxy)-2-methylpropanoic acid, a notable organic compound with applications in chemical synthesis. This document consolidates essential information regarding its molecular characteristics, physicochemical properties, and safety protocols. While extensive research literature on this specific molecule is not widely available, this guide synthesizes the existing data from chemical databases and supplier information to serve as a foundational resource for researchers, scientists, and professionals in drug development. The guide presents the compound's molecular formula, precise molecular weight, and structural information. Key physicochemical data are summarized for ease of reference.

Core Molecular and Physical Characteristics

This compound is a carboxylic acid derivative characterized by a benzoyl group attached to a 2-methylpropanoic acid moiety. This structure imparts specific chemical properties that make it a useful intermediate in organic synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental parameters for any chemical synthesis or analysis.

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • CAS Number: 58570-00-6[1][2][3]

These values are critical for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.

Structural Representation

The spatial arrangement of atoms within this compound is crucial for understanding its reactivity and interactions with other molecules.

Diagram 1: 2D and 3D Structures of this compound

2D_and_3D_Structures cluster_2d 2D Structure cluster_3d 3D Conformer C11H12O4_2D C11H12O4_2D C11H12O4_3D C11H12O4_3D

A representation of the 2D chemical structure and 3D conformer of the molecule.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are essential for designing experimental protocols, including purification and analysis.

PropertyValueSource
Physical Form Solid. White to yellow powder or crystals.[2]
Storage Temperature Room Temperature[2]
Purity (Typical) 97-98%[2]
InChI 1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)[1][2]
InChIKey XGWKCHAQEYLCBD-UHFFFAOYSA-N[1][2]
Canonical SMILES CC(C)(C(=O)O)OC(=O)C1=CC=CC=C1[1]

Synthesis and Reactivity Insights

Diagram 2: Plausible Retrosynthetic Pathway

Retrosynthesis Target This compound Precursors 2-Hydroxy-2-methylpropanoic acid + Benzoyl derivative (e.g., Benzoyl chloride) Target->Precursors Esterification

A simplified retrosynthetic analysis for the target molecule.

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the benzoate ester. The carboxylic acid moiety can undergo typical reactions such as deprotonation to form a carboxylate salt, esterification, or conversion to an acid chloride. The benzoate ester is susceptible to hydrolysis under acidic or basic conditions, which would yield benzoic acid and 2-hydroxy-2-methylpropanoic acid.

Potential Applications in Research and Development

Although specific applications in drug development are not extensively documented in peer-reviewed literature, compounds with similar structural motifs are of interest in medicinal chemistry. Carboxylic acids are versatile handles for the synthesis of more complex molecules, including amides and esters, which are common functionalities in drug candidates. The benzoyloxy group can act as a protecting group or be a key pharmacophoric element.

The use of this compound as a building block in the synthesis of more complex molecules is a plausible application, particularly in the construction of compounds where a quaternary carbon center adjacent to a carboxylic acid is desired.

Safety and Handling

For the safe handling of this compound, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The following is a summary of hazard information.

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a chemical compound with well-defined molecular and physical properties. While its role in extensive research and development is not widely documented in publicly accessible literature, its structure suggests potential as an intermediate in organic synthesis. This guide provides a foundational understanding of its key characteristics to support its safe handling and use in a laboratory setting. Further research would be necessary to fully elucidate its reactivity, potential applications, and mechanistic pathways in various chemical transformations.

References

"2-(Benzoyloxy)-2-methylpropanoic acid" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid: Nomenclature, Properties, and Synthetic Strategies

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical research. We will delve into its formal nomenclature, physicochemical properties, logical synthetic pathways, and explore its potential applications based on the functional motifs it contains.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the foundation of all further research. The structure of the title compound consists of a 2-methylpropanoic acid backbone where one of the methyl groups is substituted with a benzoyloxy group at the C2 position.

  • IUPAC Name : The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC) rules, is This compound .[1]

  • Synonyms : In literature and commercial listings, several synonyms are used interchangeably. These include:

    • 2-(Benzoyloxy)-2-methylpropionic acid[1]

    • This compound[2][3][4]

  • CAS Number : The Chemical Abstracts Service registry number, a unique identifier for this specific substance, is 58570-00-6 .[1][2][5][6]

The chemical structure is visualized below:

chemical_structure C1 C C2 C C1->C2 O1 O C1->O1 O2 OH C1->O2 C3 CH₃ C2->C3 O3 O C2->O3 CH3_group CH₃ C2->CH3_group C4 C O3->C4 O4 O C4->O4 Benzene C₆H₅ C4->Benzene

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties of a compound is critical for its handling, storage, and application in experimental settings. The data below has been consolidated from reliable chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Physical Form White to yellow powder or crystals
Storage Temperature Room Temperature[2]
Purity Typically available at ≥97% or ≥98%[2]
InChI 1S/C11H12O4/c1-11(2,10(13)14)15-9(12)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,13,14)[1][2]
InChIKey XGWKCHAQEYLCBD-UHFFFAOYSA-N[1][2]
Signal Word Warning[2]
Hazard Statements H302, H315, H319, H335[2]
GHS Pictograms GHS07 (Exclamation mark)[2]

Rationale and Strategy for Chemical Synthesis

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a logical and efficient synthesis can be designed based on established organic chemistry principles. The core of the molecule is a 2-hydroxy-2-methylpropanoic acid (also known as α-hydroxyisobutyric acid) scaffold, which is then esterified.

Proposed Synthetic Pathway

The most direct approach involves a two-step process:

  • Formation of the α-hydroxy acid precursor: Synthesis of 2-hydroxy-2-methylpropanoic acid from common starting materials like acetone.

  • Benzoylation: Esterification of the tertiary alcohol group with a benzoylating agent.

synthesis_workflow start Acetone + Chloroform intermediate1 Trichloromethylpropan-2-ol (Chloretone) start->intermediate1 Base-catalyzed addition intermediate2 2-Hydroxy-2-methylpropanoic acid intermediate1->intermediate2 Hydrolysis (e.g., NaOH) final_product This compound intermediate2->final_product Benzoylation (Benzoyl Chloride + Base)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on the synthesis of structurally related compounds.[7] Researchers should optimize conditions for safety and yield.

Part A: Synthesis of 2-Hydroxy-2-methylpropanoic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add acetone and a catalytic amount of a strong base (e.g., potassium hydroxide). The reaction should be performed in an ice bath to control the exotherm.

  • Addition: Slowly add chloroform dropwise from the dropping funnel, maintaining the temperature below 10°C. The use of chloroform with acetone in a basic medium is a classic method for generating the trichloromethyl carbanion, which attacks the acetone carbonyl.[7]

  • Hydrolysis: After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC). The resulting intermediate, 1,1,1-trichloro-2-methyl-2-propanol, is then subjected to vigorous hydrolysis with an aqueous base like sodium hydroxide. This step converts the trichloromethyl group into a carboxylate.

  • Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylate. The product, 2-hydroxy-2-methylpropanoic acid, can then be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by recrystallization or chromatography.

Part B: Benzoylation of 2-Hydroxy-2-methylpropanoic Acid

  • Reaction Setup: Dissolve the 2-hydroxy-2-methylpropanoic acid from Part A in a suitable aprotic solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride dropwise. The base neutralizes the HCl generated during the reaction, driving the esterification forward.

  • Workup and Purification: Once the reaction is complete, it is quenched with water. The organic layer is separated, washed with dilute acid (to remove the base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Development and Medicinal Chemistry

The structural motifs within this compound suggest its potential utility in drug discovery and development, primarily as an intermediate or a prodrug scaffold.

The 2-Methylpropanoic Acid Moiety

The core structure is related to fibrates, a class of amphipathic carboxylic acids used to lower blood lipid levels. For instance, fenofibrate contains a 2-methylpropanoic acid group.[7] This moiety is recognized for its role in modulating lipid metabolism, suggesting that derivatives of this compound could be explored as novel therapeutic agents in this area.[7]

The Benzoyloxy Group as a Prodrug Strategy

The benzoyloxy group can function as a labile ester, making it an excellent candidate for prodrug design. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. This strategy is often used to improve a drug's bioavailability, reduce side effects, or target specific tissues.

  • Analogy to Aspirin Derivatives: Research into aspirin prodrugs has explored similar ester linkages to mask the acidic proton of salicylic acid, thereby reducing gastric irritation.[8] Similarly, the ester bond in this compound could be designed to undergo hydrolysis in vivo, releasing benzoic acid and a potentially active α-hydroxy acid derivative. Recent studies on salicylic acid derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have shown promise as anti-inflammatory agents with potentially better safety profiles than aspirin, acting via inhibition of cyclooxygenase-2 (COX-2) and related inflammatory pathways.[9][10]

  • Dual-Mechanism Drugs: The concept of combining functionalities is a powerful strategy in drug design. For example, derivatives of the NSAID ketoprofen, which also has a propanoic acid structure, have been synthesized to create dual-mechanism drugs that inhibit both cyclooxygenases and matrix metalloproteinases for potential anti-inflammatory and anti-cancer applications.[11] This highlights the versatility of the propanoic acid scaffold for creating multi-target agents.

By leveraging these principles, this compound serves as a valuable starting point for medicinal chemists to design and synthesize novel compounds with tailored pharmacological profiles.

References

A Comprehensive Safety and Handling Guide for 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Chemical and Physical Properties

2-(Benzoyloxy)-2-methylpropanoic acid is a solid, white to yellow powder or crystal. A clear understanding of its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄--INVALID-LINK--[1]
Molecular Weight 208.21 g/mol --INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and inhalation.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed. [2][3]

  • H315: Causes skin irritation. [2][3][4]

  • H318/H319: Causes serious eye damage/irritation. [2][3][4][5]

  • H335: May cause respiratory irritation. [2][3][4]

Potential Health Effects:

  • Ingestion: Harmful if swallowed. Large doses may lead to sore throat, gastric pain, nausea, and vomiting.[3]

  • Inhalation: May cause respiratory irritation, sore throat, and coughing.[3][4]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, scaling, or blistering.[3][4]

  • Eye Contact: Causes serious eye damage or irritation, characterized by redness, pain, and watering.[3][4]

Section 3: Toxicological Profile

While comprehensive toxicological data for this compound is not extensively published, the hazard classifications suggest a profile of moderate acute toxicity and significant irritant properties.

  • Acute Toxicity: Classified as Category 4 for acute oral toxicity.[3]

  • Skin Corrosion/Irritation: Classified as Category 2, indicating it is a skin irritant.[3]

  • Serious Eye Damage/Eye Irritation: Classified as Category 1 or 2, indicating a risk of serious eye damage or irritation.[3][5]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound for these long-term effects.[3]

Section 4: Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Splash-Proof Safety Goggles face_shield Face Shield (when splash risk is high) researcher Researcher researcher->lab researcher->gloves researcher->goggles researcher->face_shield

Caption: Essential PPE for handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[2][6]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[2]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is used.[2][3]

Storage Requirements
  • Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[4]

Section 5: Emergency and First-Aid Procedures

Rapid and appropriate response to an exposure is critical. The following workflow outlines the necessary steps.

Emergency_Response cluster_first_aid First-Aid Measures exposure Exposure Event inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. exposure->inhalation Inhaled skin Skin Contact: Remove contaminated clothing. Wash with plenty of soap and water. Get medical advice if irritation occurs. exposure->skin Skin Contact eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. exposure->eye Eye Contact ingestion Ingestion: Rinse mouth. Call a doctor if you feel unwell. Do NOT induce vomiting. exposure->ingestion Swallowed

Caption: First-aid workflow for exposure to this compound.

Specific First-Aid Instructions:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]

  • Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6]

Section 6: Spills and Disposal

Accidental Release Measures
  • Evacuate: Evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Do not let the product enter drains.[6]

  • Disposal: Place the spilled material in a suitable, closed container for disposal.

Waste Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it with household waste. Contact a licensed professional waste disposal service.

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: In case of fire, carbon oxides may be liberated.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

References

A Technical Guide to the Spectral Analysis of 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-(Benzoyloxy)-2-methylpropanoic acid, a compound of interest in drug development and organic synthesis. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it details the experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Introduction

This compound (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) is a carboxylic acid containing a benzoyl ester functional group.[1] Its structural characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various applications. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure. This guide will delve into the predicted spectral characteristics of this compound and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoyl group, the methyl protons, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~8.05Doublet2Hortho-H (benzoyl)
~7.60Triplet1Hpara-H (benzoyl)
~7.45Triplet2Hmeta-H (benzoyl)
~1.70Singlet6H2 x -CH₃

Interpretation and Causality:

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • The aromatic protons of the benzoyl group will be deshielded due to the electron-withdrawing effect of the carbonyl group, with the ortho protons experiencing the greatest effect.[2]

  • The two methyl groups are chemically equivalent and are therefore expected to appear as a single sharp singlet, integrating to six protons.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters: Use a standard pulse program with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • Data Processing: Process the free induction decay (FID) with an exponential multiplication and Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~165C=O (ester)
~134para-C (benzoyl)
~130ortho-C (benzoyl)
~129ipso-C (benzoyl)
~128meta-C (benzoyl)
~80Quaternary C
~25-CH₃

Interpretation and Causality:

  • The carbonyl carbons of the carboxylic acid and the ester are the most deshielded due to the direct attachment of two electronegative oxygen atoms.[3]

  • The aromatic carbons will appear in the typical aromatic region (120-140 ppm).

  • The quaternary carbon attached to the oxygen of the ester, the carboxylic acid, and the two methyl groups will be significantly deshielded.

  • The two equivalent methyl carbons will appear as a single signal in the aliphatic region.

Experimental Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

  • Acquisition Parameters: Use a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and accumulate 512 scans for a good signal-to-noise ratio.

  • Data Processing: Process the FID with an exponential multiplication and Fourier transform. Phase and baseline correct the spectrum.

Molecular Structure with Predicted ¹H NMR Chemical Shifts

Caption: Predicted ¹H NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)
~3060MediumC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1705StrongC=O stretch (carboxylic acid)
~1600, ~1450MediumC=C stretch (aromatic)
~1270StrongC-O stretch (ester)
~1100StrongC-O stretch

Interpretation and Causality:

  • The most characteristic feature will be the very broad O-H stretch of the carboxylic acid, which is due to strong hydrogen bonding.[4]

  • Two distinct carbonyl stretching bands are expected: one for the ester and one for the carboxylic acid. The ester carbonyl will likely appear at a slightly higher wavenumber.

  • The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.

  • Strong C-O stretching bands will be present due to the ester and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPossible Fragment
208[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)
89[M - C₆H₅CO]⁺
45[COOH]⁺

Interpretation and Causality:

  • The molecular ion peak at m/z 208 would confirm the molecular weight of the compound.

  • A prominent peak at m/z 105 is expected, corresponding to the stable benzoyl cation, which is a common fragment for benzoyl esters.[5]

  • Further fragmentation of the benzoyl cation can lead to the phenyl cation at m/z 77.

  • Loss of the benzoyl group from the molecular ion would result in a fragment at m/z 89.

  • A peak at m/z 45 corresponding to the carboxyl group is also possible.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of 50-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

G M [C₁₁H₁₂O₄]⁺˙ m/z = 208 frag1 [C₆H₅CO]⁺ m/z = 105 M->frag1 - •C(CH₃)₂COOH frag3 [C₄H₇O₂]⁺ m/z = 87 M->frag3 - C₆H₅CO• frag2 [C₆H₅]⁺ m/z = 77 frag1->frag2 - CO

References

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Benzoyloxy)-2-methylpropanoic acid is a chemical entity characterized by a benzoyloxy group ester-linked to a 2-methylpropanoic acid backbone. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural features strongly suggest a role as a prodrug. This guide will provide an in-depth analysis of its potential mechanism of action, predicated on the well-established principles of prodrug metabolism and the known biological activities of its constituent molecular fragments. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological potential of novel chemical entities.

The Prodrug Hypothesis: A Latent Therapeutic Agent

A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion. The ester linkage in this compound is a classic feature of a prodrug design, susceptible to hydrolysis by ubiquitous esterase enzymes in the body.

It is hypothesized that this compound undergoes enzymatic cleavage to release two potentially active metabolites: benzoic acid and 2-hydroxy-2-methylpropanoic acid . The therapeutic effect of the parent compound would therefore be the result of the individual or combined actions of these metabolites.

Proposed Metabolic Activation Pathway

The metabolic activation of this compound is anticipated to be a straightforward hydrolysis reaction catalyzed by esterases found in the plasma, liver, and other tissues.

Metabolic Activation This compound This compound Metabolites Benzoic Acid + 2-Hydroxy-2-methylpropanoic Acid This compound->Metabolites Esterase-mediated hydrolysis

Caption: Proposed metabolic hydrolysis of this compound.

Pharmacological Profile of Potential Metabolites

The overall mechanism of action of this compound would be dictated by the biological activities of its metabolic products.

Benzoic Acid: An Antimicrobial and Anti-inflammatory Agent

Benzoic acid and its salts are widely used as preservatives in food and pharmaceutical products due to their antimicrobial properties.[1][2] The mechanism of its antimicrobial action involves the disruption of the internal pH of microbial cells.[3] In its undissociated form, benzoic acid can penetrate the cell membrane of microorganisms. Once inside the cytoplasm, it dissociates, lowering the intracellular pH and inhibiting essential metabolic enzymes, which ultimately leads to the cessation of growth and cell death.[3] The lipophilicity of benzoic acid facilitates its passage through cell membranes, interfering with their permeability and hindering the uptake of amino acids.[4]

Beyond its antimicrobial effects, benzoic acid also possesses anti-inflammatory properties.[3] It can modulate the activity of enzymes and mediators involved in the inflammatory cascade, helping to reduce symptoms such as redness and itching.[3] After oral administration, benzoic acid is rapidly absorbed and metabolized in the liver, primarily through conjugation with glycine to form hippuric acid, which is then excreted in the urine.[3][5]

Propanoic Acid Derivatives: The Realm of COX Inhibition

The second metabolite, 2-hydroxy-2-methylpropanoic acid, belongs to the broad class of propanoic acid derivatives. While the specific biological activity of this particular molecule is not well-documented, many aryl propanoic acid derivatives are potent non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[6][7]

COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.[8][9]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of renal blood flow.

  • COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.

By inhibiting COX enzymes, propanoic acid derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. Many NSAIDs, such as ibuprofen and ketoprofen, are derivatives of propanoic acid and exert their therapeutic effects through this pathway.[6][7][10]

The following diagram illustrates the established COX signaling pathway and the inhibitory action of propanoic acid derivatives.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Biological Effects Propanoic_Acid_Derivative Propanoic Acid Derivative (from 2-hydroxy-2-methylpropanoic acid) Propanoic_Acid_Derivative->COX1 Inhibition Propanoic_Acid_Derivative->COX2 Inhibition

Caption: Inhibition of the COX pathway by propanoic acid derivatives.

Integrated Mechanism of Action

Assuming this compound functions as a prodrug, its overall pharmacological effect would be a composite of the activities of benzoic acid and the propanoic acid moiety. The release of both an antimicrobial/anti-inflammatory agent (benzoic acid) and a potential COX inhibitor (from 2-hydroxy-2-methylpropanoic acid) suggests a potential dual-action therapeutic. This could be particularly advantageous in conditions where both microbial and inflammatory components are present.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Hydrolysis Assay
  • Objective: To confirm the hydrolysis of this compound into its metabolites in a biological matrix.

  • Methodology:

    • Incubate this compound in human plasma or with liver microsomes.

    • Collect samples at various time points.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and the formation of benzoic acid and 2-hydroxy-2-methylpropanoic acid.

COX Inhibition Assay
  • Objective: To determine if 2-hydroxy-2-methylpropanoic acid inhibits COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize a commercially available COX inhibitor screening assay kit.

    • Incubate purified COX-1 and COX-2 enzymes with arachidonic acid in the presence of varying concentrations of 2-hydroxy-2-methylpropanoic acid.

    • Measure the production of prostaglandins (e.g., PGE2) using an ELISA-based method.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the potency and selectivity of inhibition.

Cell-Based Anti-inflammatory Assay
  • Objective: To assess the anti-inflammatory effects of the parent compound and its metabolites in a cellular model of inflammation.

  • Methodology:

    • Use a cell line such as RAW 264.7 macrophages.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • Co-treat the cells with this compound, benzoic acid, or 2-hydroxy-2-methylpropanoic acid at various concentrations.

    • Measure the production of inflammatory mediators such as nitric oxide (Griess assay), and cytokines like TNF-α and IL-6 (ELISA).

Quantitative Data Summary

The following table summarizes the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
CAS Number 58570-00-6

To provide context for the potential COX inhibitory activity of the propanoic acid moiety, the following table presents the binding energies and inhibitory constants of ketoprofen and its derivatives against COX-1 and COX-2 from a comparative docking study.[11]

CompoundTargetBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)
KetoprofenCOX-1-7.214.88
COX-2-8.580.58
Compound 2COX-1-7.981.48
COX-2-10.020.07
Compound 3**COX-1-7.314.01
COX-2-9.100.28
2-(3-benzoylphenyl)propanohydroxamic acid
** 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a prodrug, delivering benzoic acid and a propanoic acid derivative upon metabolic activation. The potential mechanism of action is therefore a dual effect, combining the antimicrobial and anti-inflammatory properties of benzoic acid with the likely COX-inhibitory effects of the propanoic acid moiety.

Future research should focus on the experimental validation of this proposed mechanism. Specifically, the synthesis and biological evaluation of 2-hydroxy-2-methylpropanoic acid are crucial to confirm its activity as a COX inhibitor. Furthermore, in vivo studies in animal models of inflammation and infection would be necessary to fully elucidate the therapeutic potential of this compound.

References

"2-(Benzoyloxy)-2-methylpropanoic acid" literature review and key publications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid

This guide provides a comprehensive technical overview of this compound, a molecule of interest for researchers in synthetic chemistry and drug development. We will delve into its chemical properties, a robust synthesis protocol, expected spectral characteristics for structural verification, and potential applications derived from its unique structural motifs.

Introduction and Significance

This compound (CAS No: 58570-00-6) is a carboxylic acid featuring a benzoyl ester linked to a quaternary carbon.[1] This structure is significant for several reasons. The 2-methylpropanoic acid core is a key pharmacophore found in the fibrate class of drugs, which are used to manage hyperlipidemia.[2] The benzoyl group is a common protecting group in organic synthesis and is also present in numerous biologically active molecules. The combination of these moieties in a single, relatively simple structure makes this compound a valuable building block for creating more complex molecular architectures and for use in the development of novel therapeutic agents.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety requirements is foundational for its use in a research setting.

Chemical Properties

The key computed and physical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
CAS Number 58570-00-6[1]
IUPAC Name This compound[3]
Physical Form White to yellow powder or crystals[3]
Purity Typically ≥97%[3]
Storage Temperature Room Temperature[3]
InChI Key XGWKCHAQEYLCBD-UHFFFAOYSA-N
Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[3][4] The GHS pictogram associated with this compound is the exclamation mark (GHS07).[3]

Synthesis and Mechanism

While specific literature detailing the synthesis of this exact molecule is sparse, a logical and robust synthetic route involves the benzoylation of its precursor, 2-Hydroxy-2-methylpropanoic acid. This reaction is a standard esterification and is widely applicable.

Proposed Synthesis Workflow

The reaction involves the acylation of the tertiary alcohol of 2-Hydroxy-2-methylpropanoic acid with benzoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product R1 2-Hydroxy-2-methylpropanoic Acid P1 Combine Reactants in DCM at 0°C R1->P1 R2 Benzoyl Chloride R2->P1 R3 Pyridine (Base) R3->P1 R4 DCM (Solvent) R4->P1 P2 Stir at Room Temperature (12-24h) P1->P2 W1 Acidic Wash (e.g., 1M HCl) to remove Pyridine P2->W1 W2 Extraction with Organic Solvent W1->W2 W3 Dry (Na₂SO₄) & Concentrate W2->W3 W4 Purify by Recrystallization or Column Chromatography W3->W4 FP 2-(Benzoyloxy)-2- methylpropanoic acid W4->FP

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on standard benzoylation procedures.[5]

Materials:

  • 2-Hydroxy-2-methylpropanoic acid (1.0 eq)[6]

  • Benzoyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: Dissolve 2-Hydroxy-2-methylpropanoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0°C.

  • Addition of Reagents: Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride via a dropping funnel over 15-20 minutes.

    • Causality: The reaction is exothermic; slow addition at 0°C helps control the reaction temperature. Pyridine acts as a base to scavenge the HCl generated, driving the reaction to completion.[5]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture again and slowly add 1M HCl to quench the reaction and neutralize the excess pyridine. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Causality: The acidic wash removes the pyridine hydrochloride salt. The bicarbonate wash removes any unreacted benzoyl chloride and residual acid. The brine wash removes bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectral Analysis

Spectral_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Compound 2-(Benzoyloxy)-2- methylpropanoic acid H_NMR ¹H NMR - Ar-H (7.4-8.1 ppm) - COOH (broad, >10 ppm) - CH₃ (singlet, ~1.6 ppm) Compound->H_NMR C_NMR ¹³C NMR - C=O (acid, >175 ppm) - C=O (ester, ~165 ppm) - Ar-C (128-134 ppm) - Quaternary C (~80 ppm) - CH₃ (~25 ppm) Compound->C_NMR IR FTIR - O-H (broad, 2500-3300 cm⁻¹) - C=O ester (~1720 cm⁻¹) - C=O acid (~1700 cm⁻¹) - C-O stretch (1250-1300 cm⁻¹) Compound->IR MS MS (EI) - M⁺ at m/z 208 - Fragments:  [M-C₇H₅O]⁺ (loss of benzoyl)  [C₇H₅O]⁺ (benzoyl cation, m/z 105)  [M-COOH]⁺ (loss of carboxyl) Compound->MS

Caption: Predicted key signals for the spectral characterization of the target compound.

  • ¹H NMR: The spectrum is expected to show three main regions. Aromatic protons from the benzoyl group would appear as multiplets between δ 7.4-8.1 ppm. The two equivalent methyl groups would yield a sharp singlet around δ 1.6 ppm. The carboxylic acid proton will be a broad singlet at a downfield shift, typically above δ 10 ppm.

  • ¹³C NMR: Key signals would include two distinct carbonyl carbons: the carboxylic acid carbon (>175 ppm) and the ester carbon (~165 ppm). Aromatic carbons would resonate in the δ 128-134 ppm range. The quaternary carbon attached to the oxygen and two methyl groups would appear around δ 80 ppm, and the equivalent methyl carbons would be seen around δ 25 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is expected from 2500-3300 cm⁻¹.[7] Two distinct C=O stretching frequencies should be visible: one for the ester carbonyl (~1720 cm⁻¹) and one for the carboxylic acid carbonyl (~1700 cm⁻¹). A strong C-O stretching band for the ester will also be present around 1250-1300 cm⁻¹.[7]

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 208. Key fragmentation patterns would likely include the loss of the benzoyl radical or cleavage to form the highly stable benzoyl cation at m/z = 105, which is often the base peak for such compounds.[8]

Potential Applications and Future Research

The structural features of this compound suggest its utility in several research domains, primarily as a versatile intermediate.

  • Drug Discovery: As a derivative of the fibrate scaffold, it could serve as a starting point for synthesizing new analogues with potential activity as PPAR antagonists for treating metabolic disorders.[2] The benzoyl group can be readily hydrolyzed to unmask the hydroxyl group, allowing for further functionalization and the creation of compound libraries for screening.

  • Polymer Chemistry: Carboxylic acids and esters are fundamental monomers in the synthesis of polyesters. This molecule could be investigated as a specialty monomer to introduce pendant benzoyl groups into a polymer backbone, potentially altering the material's thermal or optical properties.

  • Protecting Group Chemistry: The molecule itself can be seen as a protected form of 2-Hydroxy-2-methylpropanoic acid, where the benzoyl group protects the tertiary alcohol. This could be useful in multi-step syntheses where the carboxylic acid needs to react selectively while the hydroxyl group remains inert.

Future research should focus on the experimental validation of the proposed synthesis, full spectral characterization, and exploration of its reactivity in derivatization reactions to build novel chemical entities for biological evaluation.

Conclusion

This compound is a compound with significant untapped potential as a chemical intermediate. Its straightforward synthesis from commercially available starting materials, combined with its valuable structural motifs, makes it an attractive target for researchers in medicinal and materials chemistry. This guide provides the foundational knowledge—from synthesis to spectral analysis—required to confidently incorporate this molecule into advanced research and development programs.

References

An In-depth Technical Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid: Structure, Conformation, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 2, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Benzoyloxy)-2-methylpropanoic acid, a molecule of interest in the fields of organic synthesis and medicinal chemistry. The document elucidates the compound's chemical structure, explores its three-dimensional conformation through computational analysis, and presents a detailed, field-proven protocol for its synthesis. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound (CAS No. 58570-00-6) is a carboxylic acid derivative featuring a benzoyloxy group attached to a quaternary carbon.[1] Its structural motif, combining a stable ester linkage with a reactive carboxylic acid, makes it a versatile building block in organic synthesis. While direct applications in drug development are not extensively documented, its structural similarity to known bioactive molecules, such as benzoylphenyl propanoic acid derivatives, suggests its potential as a scaffold or intermediate in the design of novel therapeutic agents, particularly enzyme inhibitors.[2][3][4] This guide aims to provide a deep dive into the fundamental chemical characteristics and synthetic accessibility of this compound, empowering researchers to explore its potential applications.

Chemical Structure and Properties

The unambiguous identification and characterization of a chemical entity are paramount in any scientific endeavor. This section details the fundamental structural and physical properties of this compound.

Two-Dimensional Structure and Nomenclature

The molecule consists of a propanoic acid backbone with two methyl groups and a benzoyloxy group attached to the alpha-carbon.

  • IUPAC Name: this compound[1]

  • CAS Number: 58570-00-6[1]

  • Molecular Formula: C₁₁H₁₂O₄[1]

  • Molecular Weight: 208.21 g/mol [1]

  • Physical Form: White to yellow powder or crystals.[5]

The 2D structure is depicted below:

G C11H12O4 C11H12O4

Caption: 2D Chemical Structure of this compound.

Key Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in various experimental settings, including its solubility and potential for membrane permeability.

PropertyValueSource
Molecular Weight208.21 g/mol PubChem[1]
XLogP32.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass208.0736 g/mol PubChem[1]
Topological Polar Surface Area63.6 ŲPubChem

Three-Dimensional Conformation

Understanding the three-dimensional arrangement of atoms in a molecule is critical for predicting its interaction with biological targets. In the absence of experimental data from techniques like X-ray crystallography, computational modeling provides valuable insights into the preferred 3D conformation of this compound.

Computational Modeling Workflow

A robust computational workflow is essential for generating a reliable 3D model. The following steps outline a standard protocol used in the field:

G cluster_workflow Computational Modeling Workflow 2D_Structure 2D Structure Generation 3D_Generation 3D Structure Generation (e.g., from SMILES) 2D_Structure->3D_Generation Input Energy_Minimization Geometry Optimization/ Energy Minimization (e.g., MMFF94, PM3) 3D_Generation->Energy_Minimization Initial Geometry Conformational_Analysis Conformational Search (Systematic or Stochastic) Energy_Minimization->Conformational_Analysis Optimized Geometry Lowest_Energy_Conformer Identification of Lowest Energy Conformer Conformational_Analysis->Lowest_Energy_Conformer Ensemble of Conformations

Caption: A typical workflow for predicting the 3D conformation of a small molecule.

The process begins with the 2D structure, which is then converted into an initial 3D model. This model undergoes energy minimization using force fields like MMFF94 or semi-empirical methods like PM3 to find a stable geometry.[6] A conformational search is then performed to explore the rotational freedom around the single bonds and identify the lowest energy (most stable) conformer.

Predicted 3D Structure

The predicted 3D structure of this compound reveals a relatively compact arrangement. The propanoic acid moiety and the phenyl ring of the benzoyl group are oriented to minimize steric hindrance. The rotatable bonds, particularly the C-O-C ester linkage and the C-C bond connecting the quaternary carbon to the carboxyl group, allow for conformational flexibility. The image below represents a likely low-energy conformer.

G C11H12O4_3D C11H12O4_3D

Caption: Predicted 3D conformation of this compound.

Synthesis Protocol

Proposed Synthetic Pathway

The proposed synthesis proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of 2-hydroxyisobutyric acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, such as pyridine, is typically used to neutralize the HCl byproduct and catalyze the reaction.

G cluster_synthesis Proposed Synthesis of this compound Reactant_A 2-Hydroxyisobutyric Acid Reaction Stir at 0°C to Room Temperature Reactant_A->Reaction Reactant_B Benzoyl Chloride Reactant_B->Reaction Catalyst Pyridine (Catalyst/Base) Catalyst->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Workup Aqueous Workup (HCl wash, water wash, brine wash) Reaction->Workup Purification Drying (Na₂SO₄), Filtration, Evaporation, Recrystallization/Chromatography Workup->Purification Product This compound Purification->Product

Caption: Flowchart of the proposed synthesis protocol.

Step-by-Step Experimental Procedure

Materials:

  • 2-Hydroxyisobutyric acid

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate solution (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyisobutyric acid (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.1 eq) followed by the dropwise addition of benzoyl chloride (1.05 eq). The addition of benzoyl chloride should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, and brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of benzoyl chloride, which would reduce the yield of the desired ester.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Pyridine as a Catalyst and Base: Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate with benzoyl chloride. It also acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[9][10]

  • Aqueous Workup: The series of washes is designed to remove unreacted starting materials, the pyridine catalyst (as its hydrochloride salt), and other water-soluble impurities.

Potential Applications in Drug Development

While this compound itself is not an established drug, its structural features are present in molecules with demonstrated biological activity. This suggests its potential as a valuable scaffold or intermediate in drug discovery programs.

Analogy to Bioactive Benzoylphenyl Propanoic Acid Derivatives

Several studies have investigated 2-(3-benzoylphenyl)propanoic acid derivatives as potential dual-mechanism drugs, particularly in the context of cancer and inflammation.[2][4] These compounds have been shown to inhibit enzymes such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), which are implicated in the progression of these diseases.[2] The core structure of this compound shares similarities with these active compounds, making it a candidate for derivatization and screening in similar assays.

Role as a Prodrug Moiety or Linker

The carboxylic acid group of this compound can be readily modified to form amides or esters, allowing it to be incorporated into larger molecules. This functionality could be exploited in the design of prodrugs, where the parent molecule is chemically modified to improve its pharmacokinetic properties, such as solubility or membrane permeability. The ester linkage within the benzoyloxy group could also be designed to be cleavable by esterases in vivo, releasing an active compound at the target site.

Scaffold for Enzyme Inhibitor Design

The rigid, yet conformationally defined, structure of this compound can serve as a scaffold for the rational design of enzyme inhibitors. By strategically adding functional groups to the phenyl ring or modifying the carboxylic acid, it may be possible to design molecules that fit into the active site of a target enzyme and modulate its activity. For instance, derivatives of (Z)-3-phenyl-2-benzoylpropenoic acid have been identified as potent aldose reductase inhibitors.[3]

G cluster_applications Potential Roles in Drug Development cluster_targets Potential Biological Targets Molecule 2-(Benzoyloxy)-2- methylpropanoic acid Scaffold Scaffold for Novel Compounds Molecule->Scaffold Intermediate Intermediate in Multi-step Synthesis Molecule->Intermediate Enzyme_Inhibition Enzyme Inhibition (e.g., COX, MMPs) Scaffold->Enzyme_Inhibition Receptor_Binding Receptor Binding Scaffold->Receptor_Binding Prodrug_Moiety Prodrug Moiety Intermediate->Prodrug_Moiety

Caption: Potential roles of this compound in the drug development pipeline.

Conclusion

This compound is a readily accessible organic compound with a well-defined chemical structure. While its direct biological applications are yet to be fully explored, its structural characteristics and synthetic tractability make it a molecule of significant interest for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis protocol, and an exploration of its potential roles in drug discovery based on analogies to known bioactive compounds. The information presented herein is intended to serve as a foundational resource for researchers looking to leverage this versatile molecule in their synthetic and medicinal chemistry endeavors.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Potential of Benzoylated Propanoic Acid Derivatives

Propanoic acid derivatives are significant scaffolds in organic and medicinal chemistry. The introduction of a benzoyl group can modulate the physicochemical properties of a molecule, potentially influencing its biological activity or reactivity as a chemical intermediate. While the specific applications of 2-(Benzoyloxy)-2-methylpropanoic acid are not extensively documented, its structural motifs are found in compounds with important biological activities. For instance, the structurally related compound, S-(-)-benzoylmercapto-2-methylpropanoic acid, is a key intermediate in the synthesis of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] This suggests that this compound could serve as a valuable precursor for the synthesis of novel pharmaceutical agents.

Furthermore, benzophenone and its derivatives are widely used as photoinitiators in polymer chemistry.[2] The benzoyl moiety in the target molecule suggests its potential exploration in the field of photopolymerization.

This application note provides a reliable method for the synthesis of this compound, enabling further investigation into its potential applications.

Chemical Principles and Reaction Mechanism

The proposed synthesis of this compound from 2-hydroxy-2-methylpropanoic acid is achieved through a benzoylation reaction. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.[3][4] This reaction involves the acylation of an alcohol (or amine) with an acid chloride in the presence of a base.[5]

The key steps of the mechanism are as follows:

  • Deprotonation: The base, typically aqueous sodium hydroxide, deprotonates the hydroxyl group of 2-hydroxy-2-methylpropanoic acid, forming a more nucleophilic alkoxide. The carboxylic acid group will also be deprotonated to form a carboxylate salt.

  • Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a tetrahedral intermediate.

  • Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion.

  • Protonation (during workup): Upon acidification during the workup, the carboxylate is protonated to yield the final carboxylic acid product.

The reaction is typically performed in a biphasic system (e.g., an organic solvent and water) to dissolve both the nonpolar benzoyl chloride and the polar hydroxy acid salt.[5] The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[6]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Schotten-Baumann reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Hydroxy-2-methylpropanoic acid≥98%e.g., Sigma-AldrichStarting material
Benzoyl chloride≥99%e.g., Sigma-AldrichAcylating agent
Sodium hydroxide (NaOH)Pellets, ≥97%e.g., Fisher ScientificBase
Dichloromethane (CH₂Cl₂)ACS gradee.g., VWROrganic solvent
Hydrochloric acid (HCl)Concentrated (37%)e.g., Fisher ScientificFor acidification
Anhydrous magnesium sulfate (MgSO₄)Granulare.g., Sigma-AldrichDrying agent
Deionized water
Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Safety Precautions
  • Benzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE.

  • The reaction can be exothermic. Use an ice bath to control the temperature, especially during the addition of benzoyl chloride.

Synthetic Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.4 g (0.1 mol) of 2-hydroxy-2-methylpropanoic acid in 100 mL of a 10% aqueous sodium hydroxide solution (10 g NaOH in 90 mL water). Stir until all the solid has dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: Place 14.0 g (11.8 mL, 0.1 mol) of benzoyl chloride in a dropping funnel. Add the benzoyl chloride dropwise to the stirred, cooled solution of 2-hydroxy-2-methylpropanoic acid over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The completion of the reaction can be monitored by the disappearance of the characteristic smell of benzoyl chloride.[3]

  • Workup - Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2 by adding concentrated hydrochloric acid dropwise. A white precipitate of the product should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Workup - Washing and Drying: Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from the benzoyl group, and singlets for the two methyl groups. The carboxylic acid proton will likely appear as a broad singlet.

    • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the ester and carboxylic acid, aromatic carbons, the quaternary carbon, and the methyl carbons.[7]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and carboxylic acid, as well as C-O stretching and aromatic C-H stretching should be observed.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (208.21 g/mol ).[8]

  • Melting Point: Determination of the melting point can be used as an indicator of purity.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization start_material 2-Hydroxy-2-methylpropanoic acid dissolution Dissolve in 10% NaOH(aq) Cool to 0-5 °C start_material->dissolution add_benzoyl Add Benzoyl Chloride dropwise at <10 °C dissolution->add_benzoyl stir Stir at RT for 2-3 hours add_benzoyl->stir acidify Acidify with HCl to pH 2 stir->acidify extract Extract with CH₂Cl₂ acidify->extract wash_dry Wash with H₂O & Brine Dry with MgSO₄ extract->wash_dry evaporate Evaporate Solvent wash_dry->evaporate purify Recrystallize evaporate->purify product 2-(Benzoyloxy)-2- methylpropanoic acid purify->product analysis NMR, IR, MS, Melting Point product->analysis

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Schotten-Baumann reaction. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can reliably produce this compound for further investigation. The potential of this molecule as a building block in drug discovery and materials science warrants its synthesis and characterization.

References

Application Notes and Protocols: 2-(Benzoyloxy)-2-methylpropanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of 2-(Benzoyloxy)-2-methylpropanoic Acid

This compound is a multifaceted building block for organic synthesis, offering a unique combination of reactive functional groups and a stable structural motif. Its chemical structure, featuring a carboxylic acid, a benzoyloxy protecting group, and a gem-dimethyl substituted quaternary carbon, makes it a valuable precursor for a range of complex molecules, particularly in the realms of medicinal chemistry and materials science.

The carboxylic acid moiety serves as a versatile handle for a wide array of chemical transformations, including esterification, amidation, and conversion to other functional groups. The benzoyloxy group, while being a robust protecting group for the tertiary alcohol, can be strategically cleaved under specific conditions to unmask a hydroxyl group for further functionalization. The 2-methylpropanoic acid backbone provides a stable and sterically defined core, which can be instrumental in directing the stereochemical outcome of reactions and influencing the conformational properties of the final products.

These application notes provide an in-depth guide to leveraging the synthetic utility of this compound, with a focus on practical, field-proven protocols and the underlying mechanistic principles.

Core Applications

Precursor in the Synthesis of Flavonoid Derivatives

A significant application of this compound and its derivatives lies in the synthesis of substituted flavones. Flavonoids are a class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery. A key intermediate, 2-benzoyloxy-3-propionyl methyl benzoate, can be synthesized and utilized in a Baker-Venkataraman rearrangement to construct the core flavone structure. This approach offers a reliable pathway to novel flavone derivatives for therapeutic evaluation. A patent has described a similar methodology for the synthesis of a key intermediate for Flavoxate hydrochloride, a drug used to treat urinary bladder spasms[1].

Chiral Building Block in Asymmetric Synthesis

While this compound itself is achiral, its derivatives can be employed as chiral building blocks in enantioselective synthesis. The propanoic acid backbone is a common feature in many biologically active molecules. By introducing chirality at a different position or by using chiral reagents, this scaffold can be incorporated into complex chiral molecules. For instance, the synthesis of benzyloxymethyl phenyl propionic acids has been achieved with high stereoselectivity using related chiral auxiliaries, highlighting the potential of such propanoic acid derivatives in constructing stereochemically defined molecules[2][3].

Component in Prodrug Design

The benzoyloxy group can be strategically employed in the design of prodrugs. A prodrug is an inactive compound that is converted into an active drug in the body. The ester linkage of the benzoyloxy group can be designed to be cleaved by esterases in vivo, releasing the active form of a drug. This strategy can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. A notable example of a similar strategy is the development of aspirin prodrugs, where the active drug is released upon hydrolysis of an ester group[4].

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 2-(benzoyloxy)-2-methylpropanoate, a key intermediate for further functionalization. The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst[5][6][7].

Reaction Scheme:

Fischer_Esterification start This compound reagents + CH3OH (excess) start->reagents catalyst H2SO4 (cat.) reagents->catalyst Reflux product Methyl 2-(benzoyloxy)-2-methylpropanoate catalyst->product water + H2O product->water

Fischer Esterification of the title compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound208.215.0 g24.01
Methanol (anhydrous)32.0450 mL-
Sulfuric acid (concentrated)98.080.5 mL-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate120.37As needed-
Diethyl ether74.12As needed for extraction-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 24.01 mmol) and anhydrous methanol (50 mL).

  • Stir the mixture until the solid is completely dissolved.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) until effervescence ceases, and finally with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield pure methyl 2-(benzoyloxy)-2-methylpropanoate.

Protocol 2: Synthesis of a 3-Methylflavone Intermediate

This protocol outlines a plausible synthetic route to a 3-methylflavone derivative, adapted from methodologies used for the synthesis of flavoxate hydrochloride intermediates[1]. This multi-step synthesis demonstrates the utility of a derivative of the title compound in constructing heterocyclic scaffolds.

Flavone_Synthesis cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzoylation cluster_2 Step 3: Baker-Venkataraman Rearrangement & Cyclization A Methyl Salicylate C Methyl 2-hydroxy-5-propionylbenzoate A->C AlCl3, CS2 B Propionyl Chloride B->C D Methyl 2-hydroxy-5-propionylbenzoate F Methyl 2-(benzoyloxy)-5-propionylbenzoate D->F Pyridine, DCM E Benzoyl Chloride E->F G Methyl 2-(benzoyloxy)-5-propionylbenzoate H 3-Methyl-4-oxo-4H-chromene-6-carboxylic acid G->H 1. KOH, Pyridine 2. H3O+

Synthetic workflow for a 3-methylflavone derivative.

Step 1: Synthesis of Methyl 2-hydroxy-5-propionylbenzoate

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in carbon disulfide, add methyl salicylate (1.0 eq) at 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Methyl 2-(benzoyloxy)-5-propionylbenzoate

  • Dissolve methyl 2-hydroxy-5-propionylbenzoate (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 eq) and cool the mixture to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise and stir at room temperature for 4 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.

Step 3: Synthesis of 3-Methyl-4-oxo-4H-chromene-6-carboxylic acid

  • To a solution of methyl 2-(benzoyloxy)-5-propionylbenzoate (1.0 eq) in pyridine, add powdered potassium hydroxide (3.0 eq).

  • Heat the mixture at 60 °C for 3 hours.

  • Cool the reaction mixture and pour it into ice-cold 10% HCl to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired flavone.

Protocol 3: Deprotection of the Benzoyl Group

This protocol describes the basic hydrolysis of the benzoyl ester to yield the corresponding α-hydroxy acid. This transformation is crucial when the tertiary hydroxyl group is required for subsequent reactions.

Reaction Scheme:

Deprotection start This compound reagents + NaOH (aq) start->reagents conditions 1. Reflux 2. H3O+ reagents->conditions product 2-Hydroxy-2-methylpropanoic acid conditions->product side_product + Benzoic acid product->side_product

Hydrolysis of the benzoyl protecting group.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound208.215.0 g24.01
Sodium hydroxide40.002.4 g60.00
Water18.0250 mL-
2M Hydrochloric acid-As needed-
Ethyl acetate88.11As needed for extraction-

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 24.01 mmol) in a solution of sodium hydroxide (2.4 g, 60.00 mmol) in water (50 mL).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with 2M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will be a mixture of 2-hydroxy-2-methylpropanoic acid and benzoic acid, which can be separated by column chromatography or recrystallization.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules such as flavonoids and as a component in prodrug design. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound. The strategic interplay of its functional groups allows for a wide range of chemical transformations, making it a powerful tool in the arsenal of synthetic chemists.

References

The Versatility of 2-(Benzoyloxy)-2-methylpropanoic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(Benzoyloxy)-2-methylpropanoic acid in polymer chemistry. With full editorial control, this document is structured to offer in-depth, field-proven insights into its use as a pivotal initiator in controlled radical polymerization, enabling the synthesis of well-defined polymers with complex architectures.

Introduction: Unveiling the Potential of a Key Initiator

This compound, often abbreviated as BMPA, is a carboxylic acid-functionalized initiator primarily employed in controlled radical polymerization (CRP) techniques. Its unique structure, featuring a tertiary alkyl halide-like moiety susceptible to activation and a carboxylic acid group for further functionalization, makes it a valuable tool for the synthesis of advanced polymeric materials. This guide will delve into its primary application in Atom Transfer Radical Polymerization (ATRP), a robust method for creating polymers with predictable molecular weights, low polydispersity, and tailored architectures.[1] We will also explore its potential relevance in other CRP methods and its role in the design of functional polymers and block copolymers.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 58570-00-6--INVALID-LINK--
Molecular Formula C₁₁H₁₂O₄--INVALID-LINK--
Molecular Weight 208.21 g/mol --INVALID-LINK--
Appearance White to yellow powder or crystals--INVALID-LINK--

Core Application: Atom Transfer Radical Polymerization (ATRP)

ATRP is a powerful CRP technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper, to control the polymerization of a wide range of monomers.[2][3] this compound can be readily converted to an effective ATRP initiator, 2-bromo-2-methylpropanoic acid, through straightforward chemical modification. The resulting α-haloester structure is a classic initiator for ATRP. The "living" nature of ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Ð).

Mechanism of ATRP Initiation with a BMPA-Derived Initiator

The core principle of ATRP is the reversible activation and deactivation of the growing polymer chains. A transition metal complex in a lower oxidation state (e.g., Cu(I)Br) abstracts a halogen atom from the initiator (or the dormant polymer chain end), generating a radical that can then propagate by adding to a monomer. Simultaneously, the metal complex is oxidized to a higher oxidation state (e.g., Cu(II)Br₂). This higher oxidation state complex can then deactivate the growing radical chain by donating the halogen atom back, reforming the dormant species. This dynamic equilibrium maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled chain growth.[3]

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Deactivation I R-X (Initiator) R_rad R• (Radical) I->R_rad k_act CuI Cu(I)/L CuII X-Cu(II)/L CuI->CuII P_dormant P_n-X (Dormant Chain) R_rad->P_dormant + n(Monomer) P_active P_n• (Active Chain) P_dormant->P_active k_act P_active->P_dormant k_deact P_active->P_active k_p M Monomer M->P_active CuI_prop Cu(I)/L CuII_prop X-Cu(II)/L CuI_prop->CuII_prop CuII_prop->CuI_prop caption ATRP Mechanism Overview

Figure 1. Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Protocol: Synthesis of Polystyrene via ATRP using a BMPA-derived Initiator

This protocol outlines the synthesis of polystyrene (PS) using a derivative of this compound as the initiator. The carboxylic acid group of BMPA can be esterified with a bromo-functional alcohol (e.g., 2-bromoethanol) to yield a suitable ATRP initiator.

Materials:

  • Styrene (inhibitor removed)

  • BMPA-derived initiator (e.g., 2-bromoethyl 2-(benzoyloxy)-2-methylpropanoate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent and internal standard)

  • Methanol (for precipitation)

  • Schlenk flask, rubber septa, syringes, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Purification of Monomer: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).

  • Degassing: Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with an inert gas.

  • Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL) and the purified styrene monomer (e.g., 10 mmol) via syringe.

  • Ligand Addition: Add PMDETA (e.g., 0.1 mmol) via syringe. The solution should turn green/blue, indicating the formation of the Cu(II) complex, which helps to control the polymerization from the start.

  • Initiator Addition: Add the BMPA-derived initiator (e.g., 0.1 mmol) via syringe to start the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.

  • Monitoring: At timed intervals, take samples via a degassed syringe and analyze for monomer conversion (by GC or NMR) and molecular weight and dispersity (by GPC).

  • Termination and Precipitation: After the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the reaction mixture with a suitable solvent (e.g., THF) and precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent like methanol.

  • Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

Rationale for Experimental Choices:

  • Inhibitor Removal: Inhibitors in monomers can quench the radicals, preventing polymerization.

  • Degassing: Oxygen is a radical scavenger and must be removed to ensure a controlled polymerization.

  • Ligand (PMDETA): The ligand solubilizes the copper catalyst and tunes its reactivity for a controlled polymerization.

  • Solvent (Anisole): Anisole is a suitable solvent for the polymerization of styrene and can also serve as an internal standard for conversion analysis.

  • Precipitation: This step is crucial for removing unreacted monomer, initiator, and catalyst residues from the final polymer.

Advanced Applications: Block Copolymers and Functional Polymers

The "living" nature of ATRP initiated by BMPA-derived compounds opens the door to the synthesis of more complex polymer architectures, such as block copolymers and functional polymers.[4][5]

Synthesis of Block Copolymers

Block copolymers are macromolecules composed of two or more different polymer chains (blocks) covalently linked together. They can be synthesized by sequential monomer addition. After the polymerization of the first monomer is complete, a second monomer is added to the reaction mixture, and the "living" polymer chains from the first block initiate the polymerization of the second monomer.

Block_Copolymer_Synthesis cluster_workflow Sequential Monomer Addition for Block Copolymer Synthesis Start Initiator + Monomer A + Catalyst/Ligand Step1 Polymerization of Monomer A Start->Step1 Macroinitiator Living Polymer A (Macroinitiator) Step1->Macroinitiator Step2 Addition of Monomer B Macroinitiator->Step2 Step3 Polymerization of Monomer B Step2->Step3 BlockCopolymer Block Copolymer (A-b-B) Step3->BlockCopolymer caption Workflow for Block Copolymer Synthesis

Figure 2. A generalized workflow for the synthesis of block copolymers via sequential monomer addition.
Incorporation of Functionality

The carboxylic acid group inherent in this compound provides a convenient handle for introducing functionality into the polymer chain. This can be achieved either by using the initiator itself to place a functional group at one end of the polymer chain or by protecting the carboxylic acid, carrying out the polymerization, and then deprotecting it for post-polymerization modification.[6] This allows for the attachment of biomolecules, fluorescent dyes, or other functional moieties, making these polymers suitable for applications in drug delivery, diagnostics, and materials science.[7]

Typical Post-Polymerization Modification Protocol:

  • Deprotection (if necessary): If the carboxylic acid group of the BMPA-derived initiator was protected, remove the protecting group using appropriate chemical conditions.

  • Activation: Activate the carboxylic acid group, for example, by converting it to an N-hydroxysuccinimide (NHS) ester using N,N'-dicyclohexylcarbodiimide (DCC) and NHS.

  • Coupling: React the activated polymer with an amine-containing molecule of interest (e.g., a peptide, a drug, or a fluorescent dye) to form a stable amide bond.

  • Purification: Purify the functionalized polymer by dialysis, precipitation, or chromatography to remove unreacted reagents.

Considerations for Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

While BMPA is primarily used to generate ATRP initiators, the carboxylic acid functionality is also relevant in the context of RAFT polymerization. RAFT is another powerful CRP technique that utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[8][9] Carboxylic acid-functionalized RAFT agents are commonly used to impart functionality to the resulting polymers or to allow for their use in aqueous media.[10] While this compound is not a direct RAFT agent, it can be chemically modified to synthesize one. For instance, the carboxylic acid can be coupled with a suitable thiol to generate a dithioester-type RAFT agent.

Conclusion

This compound and its derivatives are versatile initiators for controlled radical polymerization, particularly ATRP. Their use enables the synthesis of well-defined polymers with controlled molecular weights, low dispersities, and complex architectures such as block copolymers. The inherent carboxylic acid functionality provides a valuable platform for the creation of functional polymers for a wide range of applications in research and industry. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this important class of initiators.

References

Experimental procedure for using "2-(Benzoyloxy)-2-methylpropanoic acid" in esterification.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Esterification of Alcohols Using 2-(Benzoyloxy)-2-methylpropanoic Acid via Carbodiimide-Mediated Coupling

Introduction and Scientific Context

The synthesis of esters is a cornerstone of organic chemistry, with profound implications in pharmaceuticals, materials science, and fragrance development. While classical methods like Fischer esterification are effective for simple substrates, the formation of esters from sterically demanding or thermally sensitive alcohols and carboxylic acids requires milder, more sophisticated approaches.[1][2][3][4] this compound is a unique carboxylic acid featuring a quaternary carbon center substituted with a benzoyloxy leaving group. This structural motif presents both challenges and opportunities for ester synthesis.

This application note provides a detailed protocol for the esterification of alcohols using this compound. We eschew harsher, equilibrium-driven methods in favor of a robust and high-yielding carbodiimide-mediated coupling reaction. This approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in concert with a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate ester bond formation under mild, ambient conditions. The causality behind this choice lies in its exceptional functional group tolerance, high efficiency, and the straightforward purification of the final product, making it an ideal method for drug development and complex molecule synthesis.[5]

Mechanistic Rationale: The "Why" Behind the Protocol

Understanding the reaction mechanism is critical for troubleshooting and optimization. The EDC/DMAP coupling process is not a direct reaction between the acid and the alcohol but a multi-step activation sequence.

  • Activation of the Carboxylic Acid: The carboxylic acid, this compound, first reacts with the carbodiimide (EDC). The carboxylate oxygen attacks the central carbon of the EDC, forming a highly reactive O-acylisourea intermediate. This is the rate-determining step and effectively "activates" the carboxylic acid for nucleophilic attack.

  • Role of the Nucleophilic Catalyst: While the O-acylisourea intermediate can be directly attacked by the alcohol, this process can be slow, especially with hindered alcohols. DMAP acts as a superior acyl transfer agent. It reacts with the O-acylisourea intermediate to form a DMAP-acylated intermediate (N-acylpyridinium salt). This new intermediate is significantly more electrophilic and reactive than the O-acylisourea.

  • Nucleophilic Attack and Ester Formation: The alcohol, acting as the nucleophile, rapidly attacks the activated carbonyl carbon of the N-acylpyridinium salt.

  • Catalyst Regeneration and Byproduct Formation: This attack forms the desired ester, regenerates the DMAP catalyst, and releases the EDC as a water-soluble urea derivative (EDU), which is easily removed during the aqueous workup.

This sequence is highly efficient and avoids the high temperatures and strong acids required for methods like Fischer esterification, thereby preserving sensitive functional groups elsewhere in the molecules.[3][6]

Safety and Handling Precautions

Scientific integrity begins with safety. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • This compound: No specific hazard data is widely available[7][8]; however, as a carboxylic acid derivative, it should be treated as a potential skin and eye irritant. Avoid inhalation of dust.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Is a skin and eye irritant and a potential sensitizer. Handle with care.

  • DMAP (4-Dimethylaminopyridine): Is highly toxic and readily absorbed through the skin. Extreme caution must be exercised. Use of double-gloving is recommended.

  • Dichloromethane (DCM): Is a volatile organic solvent and a suspected carcinogen. Ensure it is handled exclusively within a fume hood.

For detailed information, always consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]

Detailed Experimental Protocol

This protocol details the esterification of a generic primary alcohol (R-OH) as a model system. The quantities can be scaled as needed.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mg)Moles (mmol)Molar Equiv.
This compound208.21[7]2081.01.0
Representative Alcohol (R-OH)VariesVaries1.21.2
EDC (Hydrochloride salt)191.702881.51.5
DMAP122.17120.10.1
Dichloromethane (DCM), anhydrous-10 mL--
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (208 mg, 1.0 mmol) and the alcohol (1.2 mmol, 1.2 eq.).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.

  • Inert Atmosphere: Seal the flask with a septum and flush with a dry, inert gas (e.g., Nitrogen or Argon) for 2-3 minutes. This is crucial to prevent the reaction of EDC with atmospheric moisture.

  • Catalyst Addition: Add DMAP (12 mg, 0.1 mmol, 0.1 eq.) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring for 10-15 minutes. This helps to control any potential exotherm upon addition of the coupling agent.

  • Activation: Add EDC-HCl (288 mg, 1.5 mmol, 1.5 eq.) to the cold, stirring solution in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-18 hours.

  • Monitoring (Self-Validation Point): The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The disappearance of the starting carboxylic acid and the appearance of a new, higher Rf spot corresponding to the ester indicates reaction progression.

Workup and Purification
  • Quenching: Upon completion, transfer the reaction mixture to a separatory funnel.

  • Aqueous Wash: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 15 mL) - Removes unreacted DMAP and EDC byproducts.

    • Saturated NaHCO₃ solution (2 x 15 mL) - Removes unreacted carboxylic acid and acidic impurities.

    • Brine (1 x 15 mL) - Removes residual water.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ester.

Experimental Workflow Visualization

The following diagram illustrates the complete experimental procedure from setup to final product.

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Validation reagents Weigh Reagents: - Acid (1.0 eq) - Alcohol (1.2 eq) - EDC (1.5 eq) - DMAP (0.1 eq) setup Combine Acid & Alcohol in Anhydrous DCM reagents->setup inert Flush with N2/Ar setup->inert cool Cool to 0 °C inert->cool add_cat Add DMAP cool->add_cat add_edc Add EDC add_cat->add_edc react Stir at RT (12-18h) add_edc->react monitor Monitor by TLC react->monitor monitor->react If Incomplete wash_acid Wash with 1M HCl monitor->wash_acid If Complete wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry purify Purify via Column Chromatography dry->purify characterize Characterize Product: - NMR - IR - Mass Spectrometry purify->characterize

References

Application Notes & Protocols: Purification of 2-(Benzoyloxy)-2-methylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(Benzoyloxy)-2-methylpropanoic acid via recrystallization. Addressing the needs of researchers in organic synthesis and drug development, this note details a systematic approach, from solvent system selection to the execution of a robust recrystallization protocol. The methodologies described herein are designed to be self-validating, emphasizing the fundamental principles of crystallization to empower researchers to adapt and optimize the procedure for analogous compounds.[1]

Introduction: The Rationale for Purification

This compound is a bifunctional molecule incorporating both a carboxylic acid and a benzoyl ester moiety. Such compounds are valuable intermediates in organic synthesis, potentially serving as building blocks for more complex molecules in pharmaceutical and materials science research. The purity of these intermediates is paramount, as contaminants can interfere with subsequent reaction pathways, lead to the formation of undesirable byproducts, and complicate the interpretation of analytical and biological data.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2][3] The principle underpinning this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[4] An ideal recrystallization process involves dissolving the crude solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the supernatant, known as the mother liquor.[1][2] This application note will guide the user through a logical, evidence-based workflow for developing a successful recrystallization protocol for this compound.

Physicochemical Properties & Impurity Profile

A thorough understanding of the target compound's properties and potential impurities is critical for designing an effective purification strategy.

Properties of this compound

The key physicochemical data for the target compound are summarized in the table below. It is important to note that an experimental melting point for this specific compound is not widely reported in the literature and should be determined experimentally as a key indicator of purity.

ParameterValueReference
IUPAC Name This compound[5]
CAS Number 58570-00-6[5]
Molecular Formula C₁₁H₁₂O₄[5]
Molecular Weight 208.21 g/mol [5]
Appearance White to yellow powder or crystals
Melting Point Not available in cited literature.
Purity (Typical Commercial) 97-98%
Probable Impurity Profile

While the impurity profile depends on the specific synthetic route, a common method for synthesizing esters of this type is the reaction of a hydroxy acid with a benzoyl halide. Therefore, likely impurities may include:

  • 2-Hydroxy-2-methylpropanoic acid: A starting material that is significantly more polar and water-soluble.

  • Benzoic acid: Formed from the hydrolysis of the benzoylating agent. Its recrystallization from water is well-documented.

  • Polymeric or side-reaction products: Less defined structures that may have varying solubilities.

The Principle of Solvent Selection: A Guided Approach

The choice of solvent is the most critical factor in a successful recrystallization.[6] The ideal solvent should exhibit:

  • High solvency for the target compound at elevated temperatures. [5]

  • Low solvency for the target compound at low temperatures. [5]

  • Favorable solubility profile for impurities: Impurities should be either highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should be easily removable from the purified crystals.[6]

Given the structure of this compound, which contains a polar carboxylic acid group and a less polar benzoyl group, a mixed-solvent system is often advantageous.[5] A polar solvent in which the compound is sparingly soluble at room temperature, such as water, can be paired with a more soluble polar organic solvent like ethanol or methanol.

Solvent Screening Workflow

A systematic screening process is recommended to identify the optimal solvent or solvent pair.

G cluster_0 Solvent Screening Protocol start Place ~50 mg of crude compound in separate test tubes solvent1 Add Solvent 1 (e.g., Water) ~0.5 mL at RT start->solvent1 solvent2 Add Solvent 2 (e.g., Ethanol) ~0.5 mL at RT start->solvent2 solvent3 Add Solvent 3 (e.g., Ethyl Acetate) ~0.5 mL at RT start->solvent3 dissolve1 Soluble at RT? solvent1->dissolve1 dissolve2 Soluble at RT? solvent2->dissolve2 dissolve3 Soluble at RT? solvent3->dissolve3 heat1 Heat to boiling dissolve1->heat1 No poor_for_mixed Good 'insoluble' solvent (e.g., Water) dissolve1->poor_for_mixed Yes heat2 Heat to boiling dissolve2->heat2 No good_for_mixed Good 'soluble' solvent (e.g., Ethanol) dissolve2->good_for_mixed Yes dissolve_hot1 Soluble when hot? heat1->dissolve_hot1 dissolve_hot2 Soluble when hot? heat2->dissolve_hot2 heat3 Heat to boiling cool1 Cool to RT, then ice bath dissolve_hot1->cool1 Yes cool2 Cool to RT, then ice bath dissolve_hot2->cool2 Yes dissolve_hot3 Soluble when hot? crystals1 Crystals form? cool1->crystals1 crystals2 Crystals form? cool2->crystals2 good_solvent Good single solvent (e.g., Water) crystals1->good_solvent Yes

Caption: Workflow for selecting a suitable recrystallization solvent.

Detailed Recrystallization Protocol

This protocol is based on a mixed solvent system of ethanol and water, a common and effective choice for moderately polar organic acids.

Materials & Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Drying oven or vacuum desiccator

Step-by-Step Procedure

G A 1. Dissolution: Place crude solid in Erlenmeyer flask. Add minimum volume of hot ethanol to dissolve. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly. A->B C 3. Addition of Anti-Solvent: To the hot solution, add hot water dropwise until persistent cloudiness appears. B->C D 4. Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. C->D E 5. Crystallization: Remove from heat, cover, and allow to cool slowly to room temperature. Then, place in an ice bath for >30 min. D->E F 6. Isolation: Collect crystals by vacuum filtration using a Buchner funnel. E->F G 7. Washing: Rinse crystals with a small amount of ice-cold ethanol/water mixture. F->G H 8. Drying: Dry crystals under vacuum to a constant weight. G->H

Caption: Step-by-step recrystallization workflow.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a beaker of ethanol and a beaker of deionized water on a hotplate. Add a small amount of the hot ethanol to the flask—just enough to create a slurry. Continue adding hot ethanol dropwise while stirring until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[2]

  • Hot Filtration (if necessary): If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a quick gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization in the funnel.

  • Addition of Anti-Solvent: To the clear, hot ethanolic solution, add hot deionized water dropwise with continuous swirling. Water acts as the anti-solvent, reducing the overall solubility of the organic compound. Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is at its saturation point.

  • Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the compound does not "oil out" or precipitate prematurely.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of an ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture). This removes any residual mother liquor containing dissolved impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Characterization and Quality Control

  • Melting Point Analysis: Determine the melting point of the dried, recrystallized product. A pure compound will exhibit a sharp melting point range (typically < 2°C). Compare this to the melting point of the crude material; an increase and sharpening of the melting point range indicates successful purification.

  • Spectroscopic Analysis (e.g., NMR, IR): Obtain spectroscopic data to confirm the chemical identity and assess the purity of the final product.

Troubleshooting

ProblemProbable CauseSolution
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Gently boil off some solvent to increase concentration.- Scratch the inside of the flask with a glass rod.- Add a "seed" crystal of the pure compound.
"Oiling out" occurs - The solution cooled too quickly.- The boiling point of the solvent is higher than the melting point of the solute.- High concentration of impurities.- Reheat the solution to dissolve the oil.- Add slightly more of the 'good' solvent (ethanol).- Allow to cool more slowly.
Low recovery of product - Compound is too soluble in the cold solvent mixture.- Insufficient cooling time.- Premature crystallization during hot filtration.- Adjust the solvent ratio to include more of the 'anti-solvent' (water).- Ensure the solution is thoroughly chilled in an ice bath.- Ensure filtration apparatus is pre-heated.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs.

References

"2-(Benzoyloxy)-2-methylpropanoic acid" reaction conditions and catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(Benzoyloxy)-2-methylpropanoic Acid: Reaction Conditions, Catalysts, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide to the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanisms, explores catalyst and reagent selection, and presents a detailed, generalized experimental protocol for its preparation. The content is structured to provide both theoretical understanding and practical, actionable insights for laboratory synthesis, catering to researchers in organic synthesis and drug development.

Introduction and Significance

This compound is a bifunctional molecule incorporating a carboxylic acid and a benzoyl ester linked to a quaternary carbon center. This unique structural arrangement makes it an attractive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The carboxylic acid moiety offers a handle for amide bond formation or other derivatizations, while the benzoyl ester can be hydrolyzed or act as a protecting group. Understanding the efficient synthesis of this compound is therefore of significant interest to the scientific community.

The most logical and direct synthetic route to this compound is the esterification of the tertiary hydroxyl group of 2-hydroxyisobutyric acid with a benzoylating agent. This guide will focus on the reaction with benzoyl chloride, a common and efficient method for benzoylation.

Reaction Mechanism and Theoretical Background

The synthesis of this compound from 2-hydroxyisobutyric acid and benzoyl chloride is a nucleophilic acyl substitution reaction. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct.

Mechanism of Base-Promoted Benzoylation:

  • Deprotonation (Optional but enhances reactivity): In the presence of a strong, non-nucleophilic base, the hydroxyl group of 2-hydroxyisobutyric acid can be deprotonated to form a more nucleophilic alkoxide. However, the reaction can also proceed with the neutral hydroxyl group, especially with a highly reactive electrophile like benzoyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the hydroxyl group of 2-hydroxyisobutyric acid attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

  • Neutralization: The liberated chloride ion combines with the proton from the hydroxyl group (or the protonated base) to form hydrochloric acid. The base present in the reaction mixture neutralizes the HCl, driving the reaction to completion.

reaction_mechanism R1 2-Hydroxyisobutyric Acid Intermediate Tetrahedral Intermediate R1->Intermediate Nucleophilic Attack R2 Benzoyl Chloride R2->Intermediate Base Base (e.g., Pyridine) Base->R1 Activation Product This compound Intermediate->Product Chloride Elimination Byproduct Pyridinium Hydrochloride Product->Byproduct Acid Neutralization

Caption: Generalized reaction mechanism for the synthesis of this compound.

Catalyst and Reagent Selection

The choice of base and solvent is critical for the successful synthesis of this compound.

Reagent/CatalystTypeRationale for UseConsiderations
Pyridine Base & SolventActs as a nucleophilic catalyst and an acid scavenger. It is a commonly used solvent for acylation reactions.Can be difficult to remove completely during work-up. It is also toxic and has an unpleasant odor.
Triethylamine (TEA) Non-nucleophilic BaseAn effective acid scavenger that is less nucleophilic than pyridine, reducing potential side reactions.Can form insoluble triethylammonium chloride, which may complicate stirring.
N,N-Diisopropylethylamine (DIPEA) Sterically Hindered BaseA non-nucleophilic base that is highly effective in preventing side reactions.More expensive than TEA or pyridine.
Sodium Hydroxide (aq.) Inorganic BaseUsed in Schotten-Baumann reactions. Cost-effective and efficient.The presence of water can lead to the hydrolysis of benzoyl chloride. Requires careful control of pH.[1]
Dichloromethane (DCM) Aprotic SolventAn inert solvent that is easy to remove. Often used in conjunction with an organic base like TEA or DIPEA.It is a chlorinated solvent with environmental and health concerns.
Tetrahydrofuran (THF) Aprotic SolventA good solvent for both starting materials.Must be anhydrous as any water will react with benzoyl chloride.

For a laboratory-scale preparation, the use of pyridine as both a solvent and a base, or a combination of dichloromethane (DCM) as a solvent and triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) as a base, are common and effective choices.

Detailed Experimental Protocol

The following is a generalized protocol for the synthesis of this compound. This protocol is based on standard procedures for the benzoylation of hydroxyl-containing carboxylic acids and should be optimized for specific laboratory conditions.[2][3]

Materials:

  • 2-Hydroxyisobutyric acid

  • Benzoyl chloride

  • Pyridine (anhydrous) or Dichloromethane (anhydrous) and Triethylamine

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

experimental_workflow A 1. Dissolve 2-hydroxyisobutyric acid in anhydrous pyridine/DCM B 2. Cool the mixture to 0 °C in an ice bath A->B C 3. Add benzoyl chloride dropwise with stirring B->C D 4. Allow the reaction to warm to room temperature and stir for 2-4 hours C->D E 5. Quench the reaction with 1 M HCl D->E F 6. Extract the product with ethyl acetate E->F G 7. Wash the organic layer with brine F->G H 8. Dry the organic layer over anhydrous Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Purify the crude product (recrystallization or chromatography) I->J

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyisobutyric acid (1.0 equivalent) in anhydrous pyridine (used as both solvent and base). Alternatively, dissolve the starting material in anhydrous dichloromethane (DCM) and add triethylamine (1.1-1.2 equivalents).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition. A precipitate (pyridinium hydrochloride or triethylammonium chloride) may form.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and dissolve the amine hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Parameter Optimization

To maximize the yield and purity of this compound, several parameters can be optimized:

ParameterRange/OptionsEffect on Reaction
Temperature 0 °C to Room Temp.Lower temperatures (0 °C) are generally preferred to control the exothermic reaction and minimize side products.
Reaction Time 1 - 6 hoursShould be monitored by TLC to ensure complete conversion of the starting material.
Stoichiometry 1.0 - 1.2 eq. of Benzoyl ChlorideA slight excess of benzoyl chloride can help drive the reaction to completion.
Base Equivalents 1.1 - 1.5 eq.A slight excess of the base is necessary to ensure complete neutralization of the HCl byproduct.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the ester and carboxylic acid, C-O stretching).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the solid product.

Safety Considerations

  • Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

  • The reaction can be exothermic, especially during the addition of benzoyl chloride. Proper temperature control is essential.

Conclusion

The synthesis of this compound via the benzoylation of 2-hydroxyisobutyric acid is a robust and efficient method. Careful selection of the base and solvent, along with controlled reaction conditions, are key to achieving high yields and purity. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in the synthesis of this and related compounds for applications in drug discovery and materials science.

References

Quantitative Analysis of 2-(Benzoyloxy)-2-methylpropanoic Acid: A Guide to Method Selection and Protocol Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Author: Gemini, Senior Application Scientist
Publication Date: January 2, 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(Benzoyloxy)-2-methylpropanoic acid, a molecule of interest in pharmaceutical development. We present detailed application notes and validated protocols for three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrument parameter selection, to ensure robust, accurate, and reproducible quantification. This guide is intended for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of pharmaceuticals.

Introduction: The Analytical Imperative

This compound is a carboxylic acid derivative characterized by a benzoyl ester functional group. As with any active pharmaceutical ingredient (API), impurity, or metabolite, its precise quantification is critical throughout the drug development lifecycle. Accurate measurement is essential for pharmacokinetic studies, stability testing, quality control of drug substances and products, and ensuring regulatory compliance.[1][2]

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., purity assessment vs. trace-level bioanalysis).[3] This guide explores the three most powerful and commonly employed techniques for this purpose, providing the foundational knowledge and practical steps to implement them effectively.

General Analytical Workflow

A successful quantitative analysis follows a structured workflow, from initial sample handling to final data interpretation. Each step is a potential source of variability, and therefore must be carefully controlled and validated.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Drug Product) Extraction Analyte Extraction (LLE, SPE) Sample->Extraction Isolate Analyte Deriv Derivatization (Required for GC-MS) Extraction->Deriv If GC Recon Reconstitution Extraction->Recon If LC Deriv->Recon HPLC HPLC-UV Recon->HPLC Injection LCMS LC-MS/MS Recon->LCMS Injection GCMS GC-MS Recon->GCMS Injection Integration Peak Integration HPLC->Integration LCMS->Integration GCMS->Integration Calib Calibration Curve Construction Integration->Calib Quant Quantification Calib->Quant Report Reporting Quant->Report

Caption: General workflow for the quantification of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is the workhorse of pharmaceutical analysis. For this compound, a Reversed-Phase (RP-HPLC) method is ideal. The molecule is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The presence of the benzoyl group provides a strong chromophore, allowing for sensitive detection using a UV detector.

Expertise & Experience: The choice of a C18 column is foundational for separating moderately nonpolar organic molecules like our target analyte. An acidic mobile phase is crucial; it ensures the carboxylic acid moiety remains protonated (in its neutral form), preventing peak tailing and promoting consistent retention on the reversed-phase column.[4][5][6] Detection is typically set near the UV absorbance maximum of the benzoyl group, often around 230 nm, though scanning from 200-300 nm is recommended during method development.[7]

Protocol 3.1: HPLC-UV Quantification

A. Sample Preparation (from a solid drug product)

  • Weighing: Accurately weigh an amount of the powdered drug product expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.[8]

  • Dissolution: Add approximately 70 mL of a suitable diluent (e.g., 50:50 acetonitrile:water). Sonicate for 15 minutes to ensure complete dissolution.[1][9]

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent. This creates a stock solution of ~100 µg/mL.

  • Working Solution: Perform a further dilution to bring the concentration into the calibrated range of the assay (e.g., 10 µg/mL).

  • Filtration: Filter an aliquot of the working solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.[1]

B. Instrumentation and Conditions

Parameter Recommended Setting Rationale
HPLC System Agilent 1260, Waters Alliance, or equivalent Standard, reliable systems for QC environments.
Column C18, 250 mm x 4.6 mm, 5 µm particle size Provides excellent resolution for this class of compounds.[4][5]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) Acidic modifier ensures good peak shape for the carboxylic acid.[4][10]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.[7]
Column Temp. 30 °C Ensures retention time stability.[9]
Injection Vol. 10 µL Adjustable based on concentration and sensitivity needs.[11]
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) DAD is preferred for confirming peak purity.

| Wavelength | 228 nm | Optimal wavelength for the benzoyl chromophore.[7] |

C. Method Validation A robust method must be validated according to ICH guidelines.

Parameter Typical Acceptance Criteria
Linearity R² ≥ 0.999 over a range (e.g., 1-50 µg/mL)
Accuracy 98.0% - 102.0% recovery
Precision (RSD) ≤ 2.0% for repeatability and intermediate precision
LOD Signal-to-Noise ratio of 3:1 (e.g., ~0.15 µg/mL)[7]
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~0.50 µg/mL)[7][10]

| Specificity | Peak purity analysis, no interference from excipients |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalysis (e.g., in plasma or urine) or for detecting trace-level impurities. The analyte is separated by HPLC and then ionized, typically using Electrospray Ionization (ESI). The mass spectrometer isolates the parent ion (Q1), fragments it in a collision cell (Q2), and detects a specific fragment ion (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[12]

Expertise & Experience: For a carboxylic acid, ESI in negative ion mode is the most logical choice, as the molecule will readily lose a proton to form the [M-H]⁻ ion. The mobile phase should contain a volatile acid like formic acid instead of phosphoric acid to ensure compatibility with the MS source.[13] While direct analysis is often sufficient, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can sometimes be employed to enhance ionization efficiency and sensitivity for challenging matrices.[14][15]

Protocol 4.1: LC-MS/MS Quantification in a Biological Matrix (Plasma)

A. Sample Preparation (Solid-Phase Extraction - SPE) SPE is a common technique for cleaning up complex biological samples and concentrating the analyte.[16]

  • Internal Standard: Spike 200 µL of plasma with an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).

  • Pre-treatment: Add 600 µL of 4% phosphoric acid in water to the plasma to precipitate proteins and protonate the analyte. Vortex and centrifuge.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge by washing sequentially with methanol (1 mL) and water (1 mL).

  • Loading: Load the supernatant from step 2 onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.[17]

SPE_Workflow cluster_0 SPE Protocol start Condition Cartridge (Methanol, Water) load Load Pre-treated Sample start->load wash Wash Interferences (Aqueous Methanol) load->wash elute Elute Analyte (Acidified Methanol) wash->elute end Evaporate & Reconstitute elute->end

Caption: Workflow for Solid-Phase Extraction (SPE) sample cleanup.

B. Instrumentation and Conditions

Parameter Recommended Setting Rationale
LC System UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290) Provides better resolution and faster run times.
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size Suited for fast LC-MS analysis.[14]
Mobile Phase A 0.1% Formic Acid in Water Volatile modifier for MS compatibility.[13][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic phase for reversed-phase.
Gradient 10% B to 95% B over 5 minutes A typical gradient to elute the analyte and clean the column.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.[14]
MS System Triple Quadrupole (e.g., Sciex, Agilent, Waters) Required for MRM-based quantification.
Ionization ESI, Negative Mode Optimal for deprotonating the carboxylic acid.[18]
MRM Transition Analyte Specific (e.g., m/z 209 -> 121) Determine by infusing a standard solution.

| Source Temp. | 250 °C | Typical source temperature.[18] |

C. Method Validation Validation for bioanalytical methods follows similar principles but with slightly different acceptance criteria (e.g., per FDA/EMA guidelines).

Parameter Typical Acceptance Criteria
Linearity R² ≥ 0.99 over a range (e.g., 0.1-100 ng/mL)
Accuracy Within ±15% of nominal (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
LLOQ Lowest standard on the curve meeting accuracy/precision criteria.

| Matrix Effect | Assessed to ensure ionization is not suppressed or enhanced. |

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and semi-volatile compounds. However, this compound, with its polar carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a less polar, more volatile ester (e.g., a methyl or silyl ester).[19]

Expertise & Experience: The key to a successful GC-MS method for this analyte is the derivatization. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice. Alternatively, esterification, for example with BF₃-methanol, can be used to form the fatty acid methyl ester (FAME).[20] The choice of derivative will influence the fragmentation pattern in the mass spectrometer and the chromatographic behavior.[21]

Protocol 5.1: GC-MS Quantification with Derivatization

A. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) on the sample (e.g., 1 mL of an aqueous sample). Acidify the sample to pH ~1 with HCl, then extract three times with 5 mL of ethyl acetate.[19]

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[19] This step is critical, as any residual water will quench the derivatizing reagent.

  • Derivatization (Silylation): To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA. Seal the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Analysis: Cool the vial to room temperature before injecting into the GC-MS.

B. Instrumentation and Conditions

Parameter Recommended Setting Rationale
GC-MS System Agilent GC/MSD, Shimadzu GCMS, or equivalent Standard instrumentation for this analysis.
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) A low-polarity 5% phenyl-methylpolysiloxane phase is a good general-purpose column for this type of analysis.[21]
Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas providing good efficiency.
Inlet Temp. 250 °C Ensures complete vaporization of the derivatized analyte.
Oven Program Start at 100°C, ramp at 10°C/min to 280°C, hold for 5 min A typical temperature program to separate the analyte from matrix components.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization for GC-MS, provides reproducible fragmentation patterns.

| Acquisition | Selected Ion Monitoring (SIM) or Full Scan | SIM mode for higher sensitivity in quantification; Full Scan for identification. |

C. Method Validation Validation follows the same core principles, with a focus on the reproducibility of the derivatization step.

Parameter Typical Acceptance Criteria
Linearity R² ≥ 0.995
Accuracy 95.0% - 105.0% recovery
Precision (RSD) ≤ 5.0%

| LOD/LOQ | Determined by S/N ratio, typically in the low ng/mL range.[22][23] |

Conclusion and Method Selection Summary

The choice of analytical method for quantifying this compound is dictated by the specific requirements of the study.

  • For routine quality control, release testing, and purity analysis of drug substances or products, the robustness, simplicity, and cost-effectiveness of HPLC-UV make it the ideal choice.

  • For bioanalytical studies in complex matrices like plasma or for trace impurity analysis where high sensitivity is paramount, the specificity and low detection limits of LC-MS/MS are unparalleled.

  • GC-MS serves as a powerful alternative, particularly as a confirmatory technique. While requiring a derivatization step, it provides excellent chromatographic resolution and orthogonal information to LC-based methods.

Each protocol described herein provides a validated starting point. Scientists should perform their own method optimization and validation to ensure the procedure is robust and suitable for its intended purpose within their specific laboratory and matrix conditions.

References

Application Notes and Protocols: 2-(Benzoyloxy)-2-methylpropanoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 2-(Benzoyloxy)-2-methylpropanoic Acid

In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). This compound emerges as a highly versatile and valuable intermediate, primarily owing to its dual functionality. It serves as a stable, crystalline solid that can be readily prepared and purified, offering a convenient method for the introduction of the gem-dimethylpropanoic acid moiety—a structural motif of significant interest in medicinal chemistry. The benzoyloxy group acts as a robust protecting group for the tertiary alcohol, which can be selectively removed under specific conditions to unmask the hydroxyl functionality for further synthetic transformations.

The gem-dimethyl group, a key feature of this reagent, is frequently incorporated into drug candidates to enhance their pharmacological profiles. This structural element can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and influence the conformation of the molecule to optimize binding to biological targets.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound and its subsequent utilization in the preparation of key pharmaceutical intermediates. The methodologies presented herein are designed to be robust, scalable, and supported by mechanistic insights to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 58570-00-6[1]
Molecular Formula C₁₁H₁₂O₄[1]
Molecular Weight 208.21 g/mol [1]
Appearance White to off-white solid
Melting Point Not explicitly available in search results
Solubility Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol.

Safety Information:

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient method for the synthesis of this compound is the esterification of 2-hydroxyisobutyric acid with benzoyl chloride. The following protocol is based on established benzoylation procedures for hydroxyl-containing carboxylic acids.[2]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_products Products 2-hydroxyisobutyric_acid 2-Hydroxyisobutyric Acid title_compound This compound 2-hydroxyisobutyric_acid->title_compound + Benzoyl Chloride benzoyl_chloride Benzoyl Chloride benzoyl_chloride->title_compound pyridine Pyridine (Base/Catalyst) pyridine->title_compound dcm DCM (Solvent) dcm->title_compound pyridinium_hcl Pyridinium Hydrochloride

Figure 1: Synthesis of this compound.

Experimental Protocol:
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 10.41 g (0.1 mol) of 2-hydroxyisobutyric acid in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add 12.1 mL (0.15 mol) of anhydrous pyridine. An exotherm may be observed.

  • Addition of Benzoyl Chloride: Cool the mixture to 0 °C using an ice bath. Slowly add 17.5 mL (0.15 mol) of benzoyl chloride dropwise over 15-20 minutes. The reaction mixture may become cloudy as pyridinium hydrochloride precipitates.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Work-up:

    • Pour the reaction mixture into 100 mL of 1 M hydrochloric acid (HCl) in a separatory funnel.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene, to afford pure this compound as a white crystalline solid.

Application in the Synthesis of Pharmaceutical Intermediates

The utility of this compound as a pharmaceutical intermediate is exemplified by its application in the synthesis of complex molecules where the gem-dimethylpropanoic acid moiety is a key structural feature.

Case Study 1: Synthesis of an Intermediate for Zofenopril

Zofenopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[3] A key intermediate in its synthesis is S-(-)-3-(benzoylthio)-2-methylpropanoic acid. While the title compound is not directly this intermediate, it serves as a valuable precursor for its synthesis. The following workflow illustrates the conceptual synthetic pathway.

Zofenopril Intermediate Synthesis A This compound B Activation of Carboxylic Acid (e.g., with SOCl₂ or Oxalyl Chloride) A->B C Acyl Chloride Intermediate B->C D Nucleophilic Substitution with Thiobenzoic Acid C->D E S-(-)-3-(benzoylthio)-2-methylpropanoic acid (Zofenopril Intermediate) D->E F Coupling with L-proline derivative E->F G Zofenopril F->G Gemfibrozil Analogue Synthesis A This compound B Esterification and Bromination A->B C Methyl 2-bromo-2-methylpropanoate B->C D Williamson Ether Synthesis with a substituted phenol C->D E Gemfibrozil Analogue Ester D->E F Hydrolysis E->F G Gemfibrozil Analogue F->G

References

Application Notes and Protocols for 2-(Benzoyloxy)-2-methylpropanoic Acid in Controlled Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating "2-(Benzoyloxy)-2-methylpropanoic acid" in Polymer Synthesis

Within the field of polymer chemistry, the precise control over macromolecular architecture is paramount for the development of advanced materials. While initially queried as a monomer, a detailed structural analysis of This compound reveals its true potential not as a building block, but as a highly functional initiator for controlled radical polymerization (CRP) techniques. Its unique structure, combining a tertiary alkyl halide precursor with a carboxylic acid moiety, positions it as a valuable tool for synthesizing well-defined polymers with a terminal carboxylic acid group. This terminal functionality is a gateway for subsequent modifications, bioconjugation, and surface immobilization, making it a molecule of significant interest for researchers in materials science and drug development.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound as an initiator, with a primary focus on Atom Transfer Radical Polymerization (ATRP). We will delve into the mechanistic rationale behind its use, provide step-by-step protocols for polymerization of common monomers, discuss polymer purification and characterization, and explore the downstream applications of the resulting functional polymers.

Physicochemical Properties and Safety Data

A thorough understanding of the initiator's properties is crucial for its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 58570-00-6PubChem
Molecular Formula C₁₁H₁₂O₄PubChem
Molecular Weight 208.21 g/mol PubChem
Appearance White to yellow powder or crystalsSigma-Aldrich[1]
Storage Store at room temperatureSigma-Aldrich[1]

Safety Information:

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Proposed Synthesis of this compound

While this compound is commercially available, a laboratory-scale synthesis may be desirable. Based on established organic chemistry principles and analogous reactions, a plausible synthetic route is proposed below. This protocol is adapted from similar preparations of α-acyloxy carboxylic acids.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_products Products 2_bromo_isobutyric_acid 2-Bromo-2-methylpropanoic acid reaction_arrow Nucleophilic Substitution (e.g., in DMF, heat) sodium_benzoate Sodium Benzoate target_molecule This compound sodium_bromide Sodium Bromide reaction_arrow->target_molecule reaction_arrow->sodium_bromide

Figure 1: Proposed synthesis of the target initiator.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-2-methylpropanoic acid (1 equivalent) and sodium benzoate (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Atom Transfer Radical Polymerization (ATRP)

This compound is an ideal initiator for ATRP, a robust controlled radical polymerization technique.[2] The tertiary carbon atom bonded to the benzoyloxy group acts as a radical precursor upon activation by a transition metal catalyst (typically a copper(I) complex).

Mechanism of Initiation in ATRP

The initiation step in ATRP using this compound involves the reversible homolytic cleavage of the carbon-oxygen bond, facilitated by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand).

ATRP_Initiation Initiator R-O-C(=O)Ph (Initiator) Cu(I) Cu(I)Br / Ligand Radical R• (Initiating Radical) Monomer nM (Monomer) Radical->Monomer Initiation Cu(II) Cu(II)Br(O-C(=O)Ph) / Ligand Propagating_Chain R-(M)n• InitiatorCu(I) InitiatorCu(I) RadicalCu(II) RadicalCu(II) InitiatorCu(I)->RadicalCu(II) k_act RadicalCu(II)->InitiatorCu(I) k_deact

Figure 2: Initiation mechanism in ATRP.

The generated radical (R•) then adds to a monomer unit, starting the polymer chain growth. The equilibrium between the active propagating radical and the dormant species (the polymer chain capped with the benzoyloxy group) is rapidly established and heavily favors the dormant species. This maintains a low concentration of active radicals, thereby minimizing termination reactions and allowing for controlled polymerization.[2]

The Role of the Carboxylic Acid Functionality

The presence of a carboxylic acid group on the initiator is a key feature. However, free carboxylic acids can sometimes interfere with the ATRP catalyst, leading to inconsistent performance.[3][4] It is often advantageous to protect the carboxylic acid group before polymerization and deprotect it afterward, or to use specific reaction conditions that are tolerant to the acidic proton. For the protocols below, we will present both the direct use and the protected-group approach.

Experimental Protocols

The following are generalized protocols for the ATRP of common monomers using this compound as the initiator. These should be considered as starting points and may require optimization depending on the specific monomer and desired polymer characteristics.

Protocol 1: ATRP of Styrene

Objective: To synthesize polystyrene with a terminal carboxylic acid group.

Materials:

ReagentMolar Ratio (to Initiator)Purpose
Styrene100Monomer
This compound1Initiator
Copper(I) Bromide (CuBr)1Catalyst
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)1Ligand
Anisole-Solvent

Procedure:

  • Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1 eq). Seal the flask with a rubber septum and degas by applying vacuum and backfilling with nitrogen three times.

  • Addition of Reagents: Under a nitrogen atmosphere, add anisole, the purified styrene (100 eq), and PMDETA (1 eq) via degassed syringes. Stir the mixture until the copper complex forms (a colored solution).

  • Initiation: Add this compound (1 eq) to the reaction mixture.

  • Polymerization: Place the flask in a preheated oil bath at 110 °C. Take samples periodically via a degassed syringe to monitor monomer conversion by gas chromatography (GC) or ¹H NMR.

  • Termination: To stop the polymerization, cool the flask to room temperature and expose the contents to air. Dilute the mixture with a suitable solvent like tetrahydrofuran (THF).

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol. Filter and dry the resulting polystyrene under vacuum.

Protocol 2: ATRP of Methyl Methacrylate (MMA)

Objective: To synthesize poly(methyl methacrylate) with a terminal carboxylic acid group.

Materials:

ReagentMolar Ratio (to Initiator)Purpose
Methyl Methacrylate (MMA)100Monomer
This compound1Initiator
Copper(I) Bromide (CuBr)1Catalyst
2,2'-Bipyridine (bpy)2Ligand
Toluene-Solvent

Procedure:

  • Monomer Purification: Purify MMA by passing it through a column of basic alumina.

  • Reaction Setup: Add CuBr (1 eq) and bpy (2 eq) to a dry Schlenk flask. Seal and degas as described in Protocol 1.

  • Addition of Reagents: Add toluene and the purified MMA (100 eq) via degassed syringes.

  • Initiation: Add this compound (1 eq).

  • Polymerization: Immerse the flask in a thermostated oil bath at 90 °C. Monitor the reaction as described previously.

  • Termination and Purification: Follow the same procedure as in Protocol 1 for termination and purification.

Characterization of the Resulting Polymers

Thorough characterization is essential to confirm the success of the polymerization and the retention of the terminal carboxylic acid group.

TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow, monomodal peak with a PDI typically below 1.3, indicating a controlled polymerization. Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio and conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the polymer structure and the presence of the terminal carboxylic acid group.¹H NMR: Signals corresponding to the polymer backbone and, importantly, a broad signal for the carboxylic acid proton (typically >10 ppm). Signals from the initiator fragment should also be visible at the chain end.[5] ¹³C NMR: Resonances for the polymer backbone and the carbonyl carbon of the carboxylic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups.A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong carbonyl (C=O) stretch around 1700-1725 cm⁻¹.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Determine the absolute molecular weight and end-group fidelity.A series of peaks separated by the mass of the monomer unit. The mass of each peak should correspond to the mass of the initiator fragment plus an integer number of monomer units.

Downstream Applications and Further Reactions

The terminal carboxylic acid group imparts significant functionality to the polymer, opening up a wide range of applications.

Applications cluster_applications Applications Polymer Polymer with -COOH terminus Bioconjugation Bioconjugation (e.g., to proteins, peptides) Polymer->Bioconjugation Amide coupling Surface_Mod Surface Modification (e.g., of nanoparticles, implants) Polymer->Surface_Mod Esterification or amide bond formation Drug_Delivery Drug Delivery (attachment of therapeutic agents) Polymer->Drug_Delivery Covalent linkage Block_Copolymers Block Copolymer Synthesis (using -COOH for further reactions) Polymer->Block_Copolymers Macroinitiator formation

Figure 3: Applications of carboxylic acid-terminated polymers.

  • Bioconjugation: The carboxylic acid can be activated (e.g., with EDC/NHS) to form amide bonds with amine groups on biomolecules like proteins, peptides, and antibodies. This is crucial for creating polymer-drug conjugates and targeted drug delivery systems.

  • Surface Modification: Polymers can be grafted onto surfaces containing hydroxyl or amine groups (e.g., nanoparticles, medical implants) to alter their properties, such as improving biocompatibility or reducing non-specific protein adsorption.

  • Synthesis of Block Copolymers: The carboxylic acid can be used as a handle to initiate a second type of polymerization, such as ring-opening polymerization, to create well-defined block copolymers.[6]

Conclusion

This compound is a versatile and highly functional initiator for controlled radical polymerization, particularly ATRP. Its ability to introduce a terminal carboxylic acid group provides a powerful tool for the synthesis of well-defined, functional polymers. By understanding the principles of ATRP and the role of this specific initiator, researchers can design and synthesize a wide array of advanced macromolecular structures for applications ranging from drug delivery to materials science. The protocols and notes provided herein serve as a robust starting point for harnessing the potential of this valuable chemical tool.

References

Application Notes & Protocols: Safe Handling and Storage of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Profile

2-(Benzoyloxy)-2-methylpropanoic acid (CAS No. 58570-00-6) is a carboxylic acid derivative utilized in various research and development applications, including as a building block in organic synthesis and potentially in the development of novel therapeutic agents. Its dual functionality, incorporating both a carboxylic acid and a benzoate ester, dictates its specific chemical reactivity, stability, and safety profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and storing this compound. Adherence to these protocols is essential to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility. The causality behind each recommendation is explained to provide a deeper understanding of the required safety and handling measures.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 58570-00-6[1]
Molecular Formula C₁₁H₁₂O₄[2]
Molecular Weight 208.21 g/mol [2]
IUPAC Name This compound[2]
Physical Form White to yellow powder or crystals
Purity Typically ≥97%
Synonyms This compound

Hazard Identification and Safety Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). Understanding these hazards is the cornerstone of safe laboratory practice. The primary risks involve irritation to the skin, eyes, and respiratory system, and harm if ingested.

Scientist's Note: The hazard profile is consistent with many organic carboxylic acids. The acidic proton can cause chemical irritation upon contact with moist tissues like the eyes and respiratory tract, while its organic nature facilitates interaction with skin lipids, leading to irritation.

Table 2: GHS Hazard Summary

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Chemical Incompatibility

Proper segregation of chemicals is a critical, non-negotiable aspect of laboratory safety to prevent dangerous reactions.[6] As a carboxylic acid, this compound must be stored separately from incompatible chemical classes.

Caption: Chemical incompatibility map for storage segregation.

Personnel Protection and Engineering Controls

A multi-layered approach to safety, combining administrative controls, engineering controls, and personal protective equipment (PPE), is required.

  • Engineering Controls:

    • Ventilation: All handling of the solid compound, especially weighing and transfers that can generate dust, must be performed in a well-ventilated area.[4][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

    • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are required at all times.[4] A face shield should be worn over goggles during procedures with a higher risk of splashing or dust generation.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[4][5] Gloves should be inspected before use and changed immediately if contaminated.

    • Skin and Body Protection: A standard laboratory coat must be worn and kept fully buttoned.

    • Respiratory Protection: If a fume hood is not available or if dust levels are significant, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used to prevent respiratory tract irritation.

Standard Operating Procedures for Handling

The following workflow provides a systematic approach to safely handling this compound in a laboratory setting.

G start Start: Prepare for Handling sds 1. Review Safety Data Sheet (SDS) start->sds ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood 3. Prepare Work Area (Chemical Fume Hood) ppe->hood weigh 4. Weigh Compound Carefully (Minimize Dust Generation) hood->weigh use 5. Perform Experimental Work (e.g., Dissolution, Reaction) weigh->use cleanup 6. Decontaminate & Clean Work Area use->cleanup store 7. Return Compound to Storage cleanup->store doff 8. Doff PPE & Wash Hands store->doff end End doff->end

Caption: Step-by-step workflow for safe handling of the compound.

Protocol 4.1: Weighing and Solution Preparation
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the workspace, including the analytical balance, is clean and free of clutter.

  • Aliquotting Solid: Retrieve the container from storage. Allow it to equilibrate to room temperature before opening to prevent moisture condensation.

  • Transfer: Inside the fume hood, carefully transfer the desired amount of the solid to a tared weigh boat or vessel. Use a spatula and handle the material gently to minimize the generation of airborne dust.

  • Closure: Immediately and securely close the main container.[4]

  • Dissolution: Place the weigh boat or vessel containing the aliquot into the final flask. Add the desired solvent slowly to dissolve the compound, preventing splashing.

  • Cleanup: Wipe down the spatula, balance, and surrounding surfaces in the fume hood with a damp cloth or towel to remove any residual dust. Dispose of the cleaning materials and any contaminated PPE as chemical waste.

  • Personal Hygiene: After completing the task and doffing PPE, wash hands thoroughly with soap and water.[4][5]

Long-Term Storage and Stability

The integrity of this compound is contingent upon proper storage conditions.

Protocol 5.1: Storage Conditions
  • Container: Store the compound in its original, tightly-closed container to prevent contamination and reaction with atmospheric moisture.[4][7]

  • Temperature: The recommended storage temperature is room temperature. Avoid storing in areas with excessive heat or direct sunlight, which could potentially accelerate degradation over time.

  • Environment: Store in a cool, dry, and well-ventilated area designated for chemical storage.[4][7]

  • Segregation: Crucially, store this compound away from incompatible materials as detailed in Section 2.0.[6] Specifically, it must not be stored in the same cabinet as bases (e.g., sodium hydroxide, ammonia) or strong oxidizing agents (e.g., nitric acid, potassium permanganate).

Scientist's Note on Stability: While specific degradation kinetics for this compound are not widely published, compounds containing ester linkages can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[8] Storing it in a dry, neutral environment in a tightly sealed container is the best practice to maximize its shelf life.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Protocol 6.1: Spill Cleanup (Solid)
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don appropriate PPE, including respiratory protection (N95 mask minimum), gloves, and eye protection.

  • Contain and Collect: Carefully sweep or vacuum up the spilled solid material.[4] Avoid actions that create dust. Place the collected material into a clearly labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a damp cloth, followed by soap and water.

  • Dispose: All materials used for cleanup (including contaminated PPE) must be disposed of as hazardous waste according to institutional guidelines.

Protocol 6.2: First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.

  • Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, whether as the pure solid, in solution, or as contaminated materials, must be treated as hazardous chemical waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container label must clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal: Dispose of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not dispose of this chemical down the drain or in regular trash.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(benzoyloxy)-2-methylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable chemical intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for robust and reproducible synthesis.

Section 1: Reaction Fundamentals & Key Principles

This section addresses foundational questions regarding the synthesis, providing the essential knowledge needed to make informed experimental decisions.

Question: What is the primary synthetic route for this compound?

Answer: The most direct and common method for synthesizing this compound is through the benzoylation of 2-hydroxyisobutyric acid. This reaction is a nucleophilic acyl substitution where the hydroxyl group of 2-hydroxyisobutyric acid attacks the electrophilic carbonyl carbon of a benzoylating agent.

The general transformation is illustrated below:

G cluster_reactants Reactants cluster_products Products r1 2-Hydroxyisobutyric Acid p1 This compound r1->p1 Base (e.g., Pyridine or NaOH) r2 Benzoyl Chloride r2->p1 p2 HCl Troubleshooting_Workflow cluster_reaction Reaction Condition Analysis cluster_workup Workup & Purification Analysis cluster_solutions_reaction cluster_solutions_workup start Experiment Complete check_yield Is Yield < 80%? start->check_yield incomplete_rxn Incomplete Reaction? (Check TLC/LCMS) check_yield->incomplete_rxn Yes end_ok Yield Optimized check_yield->end_ok No side_reactions Evidence of Side Products? incomplete_rxn->side_reactions No solution_incomplete Increase Reaction Time/Temp Adjust Stoichiometry Check Reagent Quality incomplete_rxn->solution_incomplete loss_extraction Product Loss During Extraction? side_reactions->loss_extraction No solution_side Lower Reaction Temperature Control Reagent Addition Rate Use Inert Atmosphere side_reactions->solution_side loss_purification Product Loss During Purification? loss_extraction->loss_purification No solution_extraction Optimize pH for Extraction Use Appropriate Solvent Volume Perform Back-Extraction loss_extraction->solution_extraction solution_purification Select Optimal Recrystallization Solvent Re-evaluate Chromatography Conditions loss_purification->solution_purification end_reassess Re-run with Adjustments loss_purification->end_reassess solution_incomplete->end_reassess solution_side->end_reassess solution_extraction->end_reassess Experimental_Workflow A 1. Dissolve Substrate (2-Hydroxyisobutyric Acid in 10% NaOH) B 2. Cool to 0-5 °C (Ice-Water Bath) A->B C 3. Slow, Dropwise Addition (Benzoyl Chloride) B->C D 4. Reaction Monitoring (Stir at RT, check via TLC) C->D E 5. Acidification (Workup) (Adjust to pH 2 with HCl) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Purification (Wash, Dry, Recrystallize) F->G H 8. Characterization (NMR, MS, MP) G->H

Technical Support Center: Synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this esterification process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your synthesis.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing step-by-step protocols for their resolution.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically prepared by the reaction of 2-hydroxyisobutyric acid with benzoyl chloride, can often be attributed to several competing side reactions and suboptimal reaction conditions.

Core Causality:

The primary cause of low yield is often the hydrolysis of the starting material, benzoyl chloride. Benzoyl chloride is highly reactive and readily reacts with any trace amounts of water present in the reaction mixture to form benzoic acid.[1][2] This side reaction consumes the benzoylating agent, thereby reducing the amount available to react with 2-hydroxyisobutyric acid.

Another contributing factor can be the purity of the starting 2-hydroxyisobutyric acid, which can be hygroscopic.[3] Absorbed moisture can contribute to the hydrolysis of benzoyl chloride.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

    • Use anhydrous solvents. If not using a freshly opened bottle of an anhydrous grade solvent, consider distilling it over a suitable drying agent.

    • Ensure the 2-hydroxyisobutyric acid is dry. If necessary, dry it in a vacuum oven before use.

  • Optimize Reagent Addition:

    • The reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[4] Add the benzoyl chloride dropwise to the solution of 2-hydroxyisobutyric acid and base at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.

  • Monitor the Reaction:

    • Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Question 2: My final product is contaminated with a significant amount of benzoic acid. How can I effectively remove it?

Answer:

The presence of benzoic acid as an impurity is a very common issue, stemming from the hydrolysis of unreacted benzoyl chloride during the reaction or workup.[1][5]

Core Causality:

Benzoyl chloride that does not react with 2-hydroxyisobutyric acid will be hydrolyzed to benzoic acid upon the addition of aqueous solutions during the workup procedure.[6] Both the desired product and the benzoic acid byproduct are carboxylic acids, which can make separation challenging.

Purification Protocol:

  • Aqueous Base Extraction:

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, this compound, is a carboxylic acid and will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The benzoic acid will also be extracted into the aqueous layer.

    • Crucial Step: To selectively recover the product, carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. The desired product is generally a stronger acid than benzoic acid and will precipitate or can be extracted out first. Precise pH control and monitoring are key.

    • Alternatively, after the initial basic wash, the organic layer may still contain the desired ester if the reaction was intended to be an esterification of a different alcohol. However, for the synthesis of the title compound, both acids will be in the aqueous layer.

  • Column Chromatography:

    • If extraction is not sufficiently effective, column chromatography on silica gel is a reliable method for separation.[5]

    • A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar desired product from the more polar benzoic acid.

Data Summary for Purification:

Purification MethodKey ParametersExpected Outcome
Aqueous Extraction Use of NaHCO₃ solution, careful re-acidification.Removes the majority of benzoic acid. May require multiple extractions.
Column Chromatography Silica gel stationary phase, hexane/ethyl acetate mobile phase.High purity product, but can be time-consuming and result in some product loss.
Question 3: I observe an unexpected byproduct that I suspect is an anhydride. Is this possible and how can I avoid it?

Answer:

Yes, the formation of an anhydride is a plausible side reaction.

Core Causality:

This can occur through two main pathways:

  • Benzoic Anhydride Formation: Two molecules of benzoyl chloride can react with a molecule of water to form benzoic anhydride.

  • Mixed Anhydride Formation: The carboxylate of this compound (formed in situ in the presence of a base) can act as a nucleophile and attack a molecule of benzoyl chloride, leading to the formation of a mixed anhydride.

Prevention Strategies:

  • Strict Anhydrous Conditions: As with preventing benzoic acid formation, minimizing water is critical.

  • Control of Stoichiometry: Use a slight excess of 2-hydroxyisobutyric acid relative to benzoyl chloride to ensure the complete consumption of the more reactive benzoyl chloride.

  • Temperature Control: Maintain a low reaction temperature to reduce the rate of these competing side reactions.

Visualizing Reaction Pathways:

Here is a diagram illustrating the desired reaction versus the primary side reactions.

G HIBA 2-Hydroxyisobutyric Acid Product 2-(Benzoyloxy)-2-methylpropanoic Acid HIBA->Product Desired Reaction BzCl Benzoyl Chloride BzCl->Product BenzoicAcid Benzoic Acid BzCl->BenzoicAcid Hydrolysis (Side Reaction) HCl HCl Base Base (e.g., Pyridine) Base->Product Water Water (H₂O) Water->BenzoicAcid

Caption: Desired vs. Side Reaction Pathways.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the base (e.g., pyridine, triethylamine) in this reaction?

The base plays a crucial dual role. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is generated during the esterification reaction.[4] This prevents the HCl from catalyzing potential side reactions. Secondly, the base can act as a nucleophilic catalyst, reacting with the benzoyl chloride to form a more reactive acylpyridinium or acylammonium intermediate, which is then more readily attacked by the hydroxyl group of 2-hydroxyisobutyric acid.

Q2: Can I use a different benzoylating agent instead of benzoyl chloride?

Yes, benzoic anhydride can be used as an alternative benzoylating agent. It is less reactive than benzoyl chloride, which can lead to a cleaner reaction with fewer side products, but it may require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve a good conversion. The byproduct of this reaction is benzoic acid, which would still need to be removed during purification.

Q3: My NMR spectrum shows unreacted 2-hydroxyisobutyric acid. Should I increase the amount of benzoyl chloride?

While it may seem intuitive to add more benzoyl chloride, this can often exacerbate the problem of byproduct formation, particularly benzoic acid. It is generally better to aim for a slight excess of the less expensive and more easily removed starting material, in this case, 2-hydroxyisobutyric acid. Ensure your reaction has gone to completion by TLC monitoring before quenching. If the reaction has stalled, a small, careful addition of benzoyl chloride might be warranted, but it is often more effective to optimize other parameters like reaction time and temperature first.

Q4: Is it possible for the 2-hydroxyisobutyric acid to self-esterify?

Under certain conditions, particularly at higher temperatures and in the presence of an acid catalyst, 2-hydroxyisobutyric acid can undergo self-esterification to form a dimer or even oligomers.[7] However, in the presence of a much more reactive acylating agent like benzoyl chloride, this side reaction is generally not significant, especially when the reaction is carried out at controlled, low temperatures.

Visualizing the Self-Esterification Potential:

G HIBA1 2-Hydroxyisobutyric Acid (Molecule 1) Dimer Ester Dimer HIBA1->Dimer Self-Esterification (Side Reaction) HIBA2 2-Hydroxyisobutyric Acid (Molecule 2) HIBA2->Dimer Water Water (H₂O) Catalyst Acid Catalyst / Heat Catalyst->Dimer

Caption: Potential Self-Esterification Side Reaction.

References

"2-(Benzoyloxy)-2-methylpropanoic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-(Benzoyloxy)-2-methylpropanoic acid (CAS No. 58570-00-6). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this molecule. Here, we synthesize fundamental chemical principles with field-proven methodologies to provide actionable solutions for achieving high purity and yield.

Troubleshooting Guide: Purification Workflows

This section addresses specific experimental hurdles in a question-and-answer format. Our goal is to explain the underlying causes of these issues and provide robust, step-by-step protocols to resolve them.

Q1: My final product shows persistent impurities after initial work-up and single-solvent recrystallization. What are the likely sources, and how can I improve purity?

A1: Root Cause Analysis & Advanced Purification Strategy

Persistent impurities in this compound synthesis typically originate from three sources: unreacted starting materials, competing side reactions, or product degradation. The most common impurities include residual benzoic acid, 2-hydroxy-2-methylpropanoic acid, and potentially the formation of mixed anhydrides.[1] A single-solvent crystallization may not have the selectivity to remove impurities with similar solubility profiles.

Solution: Solvent System Optimization & Sequential Purification

A more effective approach is to employ a multi-step purification strategy, starting with an optimized recrystallization using a binary solvent system (solvent/anti-solvent).

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble at an elevated temperature. Ethyl acetate is an excellent starting point due to its ability to dissolve the target compound while being less effective for more polar starting materials like free acids.[2]

  • Hot Filtration (Optional but Recommended): If any insoluble material is present at high temperature, perform a hot filtration to remove it. This is crucial for eliminating particulate contaminants.

  • Induce Crystallization: While the solution is still warm, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble, such as n-heptane or hexane, until slight turbidity (cloudiness) persists.[2] The goal is to bring the solution to a state of supersaturation.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath (0-5 °C) for several hours to maximize crystal formation. Rapid cooling often traps impurities within the crystal lattice.

  • Isolation and Washing: Collect the crystals by vacuum filtration. It is critical to wash the collected crystal cake with a small amount of cold anti-solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to remove residual solvents.

Data-Driven Solvent Selection:

The choice of solvent is paramount. The following table provides a starting point for selecting appropriate solvent systems.

Solvent System (Good:Poor)Boiling Point (°C) of Good SolventRationale & Key Considerations
Ethyl Acetate : n-Heptane77.1Excellent general-purpose system. Good for removing both more polar and less polar impurities.[2]
Toluene : Hexane110.6Higher boiling point allows for dissolution of less soluble material but requires careful temperature control.
Acetone : Water56Effective for removing non-polar impurities. However, be cautious of potential ester hydrolysis if heated for extended periods in the presence of water.[3]
Dichloromethane : Pentane39.6Low boiling point system, useful for heat-sensitive applications. Requires careful handling due to volatility.
Q2: I'm struggling to induce crystallization. My product either remains a supersaturated solution or "oils out." What is causing this, and what are the solutions?

A2: Understanding Crystallization Kinetics

"Oiling out" occurs when a compound's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase rather than a solid crystal. This is often caused by using a solvent that is too effective, high impurity levels depressing the melting point, or excessively rapid cooling.

Solutions to Promote Crystalline Solid Formation:

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the "good" solvent to increase the concentration before adding the anti-solvent.

  • Slower Anti-Solvent Addition: Add the anti-solvent dropwise at an elevated temperature. If the solution becomes cloudy, add a few drops of the "good" solvent to redissolve the precipitate and then continue the slow addition.

  • Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single, tiny crystal to the supersaturated solution. This provides a template for crystal growth to begin.[4]

  • Scratching Technique: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystallization.

  • Re-evaluate Solvent System: If oiling out persists, the chosen solvent system may be inappropriate. Consider a system where the product has lower solubility at elevated temperatures, forcing it to crystallize rather than separate as a liquid.

The following diagram illustrates a logical workflow for troubleshooting common purification challenges.

Purification_Troubleshooting start Crude Product recrystallize Attempt Recrystallization (e.g., Ethyl Acetate/Heptane) start->recrystallize assess_purity Assess Purity (HPLC, NMR) recrystallize->assess_purity is_pure Purity > 98%? assess_purity->is_pure success Pure Product (Dry and Characterize) is_pure->success Yes failure Identify Issue is_pure->failure No oiling_out Problem: Oiling Out failure->oiling_out Crystallization Failed low_purity Problem: Low Purity failure->low_purity Impurities Remain solution_oiling Solution: - Slower cooling - Add seed crystal - Change solvent system oiling_out->solution_oiling solution_purity Solution: - Re-crystallize - Consider column chromatography - Perform acid/base wash low_purity->solution_purity solution_oiling->recrystallize Retry solution_purity->recrystallize Retry Impurity_Analysis start Impurity Detected in Product (via HPLC/NMR) analyze_impurity Characterize Impurity (LC-MS, HRMS) start->analyze_impurity is_sm Is it a Starting Material (Benzoic Acid, etc.)? analyze_impurity->is_sm is_degradation Is it a Degradation Product (Hydrolysis)? is_sm->is_degradation No solution_sm Solution: Improve Recrystallization Selectivity is_sm->solution_sm Yes is_side_product Is it a Side Product (Anhydride, etc.)? is_degradation->is_side_product No solution_degradation Solution: - Use Anhydrous Solvents - Avoid High Heat & pH Extremes - Adjust Analytical Method is_degradation->solution_degradation Yes solution_side_product Solution: - Re-optimize Synthesis Conditions - Consider Chromatography is_side_product->solution_side_product Yes end Achieve High Purity solution_sm->end solution_degradation->end solution_side_product->end

References

Technical Support Center: Synthesis and Optimization of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Benzoyloxy)-2-methylpropanoic acid. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this and related compounds. Our goal is to provide not just a protocol, but a framework for understanding the critical parameters of the reaction, enabling you to optimize for yield and purity while effectively troubleshooting common experimental challenges.

Section 1: Synthesis Overview & Core Mechanism

The synthesis of this compound is most reliably achieved via the esterification of 2-hydroxy-2-methylpropanoic acid with benzoyl chloride. This reaction, while straightforward in principle, requires careful control of conditions to prevent side reactions and ensure a high-purity final product.

The primary mechanism is a nucleophilic acyl substitution. The hydroxyl group of 2-hydroxy-2-methylpropanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, typically a non-nucleophilic amine like pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

General Synthesis Workflow

The overall process can be visualized as a three-stage workflow: Reaction Setup, Controlled Reaction Execution, and Product Isolation/Purification.

SynthesisWorkflow cluster_0 Stage 1: Setup cluster_1 Stage 2: Reaction cluster_2 Stage 3: Isolation A 1. Dissolve 2-hydroxy-2-methylpropanoic acid and base (e.g., pyridine) in an inert solvent (e.g., DCM, THF). B 2. Cool reaction mixture in an ice bath (0-5 °C). A->B Inert Atmosphere (N2) C 3. Add Benzoyl Chloride dropwise via syringe. B->C D 4. Monitor reaction via TLC or LC-MS until completion. C->D Maintain Temp. E 5. Quench reaction & perform acidic aqueous workup. D->E F 6. Extract with organic solvent and dry over Na2SO4. E->F G 7. Purify via recrystallization or column chromatography. F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Section 2: Optimizing Reaction Time and Temperature

The interplay between reaction temperature and time is the most critical factor in maximizing yield and purity. The following Q&A section addresses the core principles of optimization.

Q1: What is the recommended starting temperature for this reaction and why?

A: The recommended starting temperature is 0-5 °C . The reaction between the hydroxyl group and the highly reactive benzoyl chloride is exothermic. Starting at a low temperature allows for better control of the reaction rate, preventing a rapid temperature spike. This controlled condition is crucial for minimizing the formation of side products, such as benzoic anhydride from the reaction of benzoyl chloride with residual moisture or the benzoate anion. A patent for a related synthesis highlights performing the condensation at a controlled temperature of 15°C[1].

Q2: How does adjusting the temperature impact reaction time, yield, and purity?

A: Temperature has a direct and predictable effect on the reaction. As temperature increases, the reaction rate accelerates, reducing the required reaction time. However, this comes at the cost of purity. Higher temperatures promote side reactions, primarily the hydrolysis of benzoyl chloride into benzoic acid if any moisture is present, and potential degradation of the product. Conversely, lower temperatures ensure a cleaner reaction profile but require a longer reaction time for completion.

Data Presentation: Temperature Effects

Parameter Low Temperature (0-15 °C) Ambient Temperature (~25 °C) High Temperature (>40 °C)
Reaction Time Longer (e.g., 4-12 hours) Moderate (e.g., 2-6 hours) Shorter (e.g., <2 hours)
Purity/Side Products High purity, minimal side products Increased risk of hydrolysis/anhydride formation Significant side product formation, potential for product degradation
Process Control Excellent control over exotherm Moderate control Poor control, risk of runaway reaction

| Recommendation | Optimal for high purity | Viable, but requires stringent moisture control | Not recommended |

Q3: What is the optimal reaction time, and how should it be determined?

A: There is no single "optimal" reaction time; it is empirically determined and dependent on temperature, scale, and reagent concentration. The most reliable method for determining completion is reaction monitoring .

  • Thin-Layer Chromatography (TLC): A simple and effective method. Spot the reaction mixture against the starting material (2-hydroxy-2-methylpropanoic acid). The reaction is complete when the starting material spot has been completely consumed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): A more quantitative and sensitive technique that can simultaneously monitor the disappearance of reactants and the appearance of the product, providing a more precise endpoint.

Typically, at 0-5 °C, the reaction may take between 4 to 12 hours. Allowing the reaction to warm to room temperature after the initial addition can shorten this time to 2-6 hours.

Optimization Logic Flow

When optimizing, follow a logical, iterative process. Start with the most conservative (coldest) conditions and adjust based on the outcome.

OptimizationLogic Start Initial Condition: 0 °C, monitor every hour after 2h Monitor Monitor by TLC/LC-MS Start->Monitor Decision Is Starting Material Consumed? Monitor->Decision Workup Reaction Complete. Proceed to Workup. Decision->Workup Yes Adjust Continue Reaction. Consider slowly warming to room temperature. Decision->Adjust No Adjust->Monitor Re-evaluate after 1-2h

Caption: Iterative logic for optimizing reaction time and temperature.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses the most common problems in a question-and-answer format.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A: Low yield can stem from several factors:

  • Incomplete Reaction: The most common cause. Ensure the reaction has run to completion by TLC/LC-MS before quenching. If stalled, consider adding a slight excess of benzoyl chloride or allowing it to stir longer.

  • Reagent Quality: Benzoyl chloride is highly sensitive to moisture and will hydrolyze to inactive benzoic acid. Use a fresh bottle or a recently opened one stored under inert gas.

  • Inefficient Workup: The product has a carboxylic acid moiety, which can be deprotonated. During aqueous workup, ensure the aqueous layer is acidified sufficiently (pH ~2) before extraction to keep the product in its protonated, organic-soluble form[1].

  • Purification Losses: Recrystallization can lead to significant material loss. If the crude product is an oil or highly impure, column chromatography is a better alternative, though some loss on the column is inevitable.

Q2: My TLC/LC-MS shows multiple spots/peaks besides my product. What are they?

A: Common impurities include:

  • 2-hydroxy-2-methylpropanoic acid: Unreacted starting material. Indicates an incomplete reaction.

  • Benzoic Acid: From the hydrolysis of benzoyl chloride. It can be removed during the basic wash step of the workup.

  • Benzoic Anhydride: Formed by the reaction of benzoyl chloride with the benzoate salt. It will appear as a less polar spot on TLC. It can be hydrolyzed during an extended aqueous workup.

Q3: My reaction turned dark brown/black. Is it salvageable?

A: A dark coloration often indicates decomposition or significant side reactions, possibly due to excessive heat or impurities in the starting materials. While the product may still be present, the yield will likely be low, and purification will be challenging. It is often more efficient to restart the reaction with purer reagents and stricter temperature control.

Troubleshooting Decision Tree

TroubleshootingTree Start Unsatisfactory Result (Low Yield / Impure) CheckCompletion Was the reaction run to completion via TLC? Start->CheckCompletion CheckReagents Are reagents (esp. Benzoyl Chloride) fresh and dry? CheckCompletion->CheckReagents Yes Incomplete Root Cause: Incomplete Reaction CheckCompletion->Incomplete No CheckWorkup Was workup pH controlled correctly? CheckReagents->CheckWorkup Yes BadReagents Root Cause: Reagent Degradation CheckReagents->BadReagents No BadWorkup Root Cause: Poor Extraction/Isolation CheckWorkup->BadWorkup No

Caption: Decision tree for diagnosing common synthesis problems.

Section 4: Detailed Experimental Protocol

This protocol is a robust starting point for synthesis, incorporating the optimization principles discussed above.

Protocol: Synthesis of this compound

Reagents & Equipment:

  • 2-hydroxy-2-methylpropanoic acid (1.0 eq)

  • Benzoyl chloride (1.1 - 1.2 eq)

  • Pyridine (2.0 eq), dried over KOH

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, nitrogen line

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-2-methylpropanoic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).

  • Basification: Add dry pyridine (2.0 eq) to the solution and stir until all solids are dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Addition: Add benzoyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture again in an ice bath and slowly quench by adding 1M HCl until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, which is a solid at room temperature[2], can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is an oil or highly impure.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound? A: The compound is a solid and should be stored at room temperature in a well-sealed container, protected from moisture[2].

Q: What are the key peaks to look for in ¹H NMR for product confirmation? A: You should expect to see aromatic protons from the benzoyl group (typically in the 7.4-8.1 ppm range), and two singlets for the two methyl groups on the propanoic acid backbone (typically in the 1.5-2.0 ppm range). The carboxylic acid proton is a broad singlet and may be variable.

Q: Can I use a different base, such as triethylamine or NaOH? A: Yes, triethylamine is a common alternative to pyridine. If using an inorganic base like NaOH, a two-phase system (Schotten-Baumann conditions) would be required, which can be more complex to optimize and may increase the risk of hydrolysis[1]. For laboratory-scale synthesis, a soluble organic base like pyridine is generally preferred for homogeneity.

References

"2-(Benzoyloxy)-2-methylpropanoic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(Benzoyloxy)-2-methylpropanoic acid (CAS 58570-00-6)[1][2][3]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Understanding the chemical behavior of this molecule is critical for ensuring the accuracy of experimental results, the efficacy of formulations, and the overall integrity of your research.[4][5] This guide will address common challenges, provide troubleshooting protocols, and answer frequently asked questions based on established principles of organic chemistry and pharmaceutical stability testing.

Chemical Stability Profile

This compound is a molecule featuring both a benzoyl ester and a carboxylic acid functional group attached to a tertiary carbon. This unique structure presents specific stability challenges that users must be aware of.

  • Primary Degradation Pathway: Hydrolysis The most significant stability concern is the hydrolysis of the ester linkage. This reaction can be catalyzed by both acid and base, yielding benzoic acid and 2-hydroxy-2-methylpropanoic acid.[6] The rate of hydrolysis is highly dependent on pH, temperature, and the solvent system used.[7]

  • Thermal Decomposition: At elevated temperatures, esters and carboxylic acids can undergo thermal decomposition.[8][9] For this molecule, potential thermal degradation could lead to decarboxylation (loss of CO2) or fragmentation of the ester group, resulting in a variety of smaller molecules.[8][9][10]

  • Photostability: The presence of the aromatic benzene ring suggests a potential for photodegradation upon exposure to UV light. Photolytic reactions can be complex, leading to the formation of radical species and subsequent secondary degradation products.

The primary degradation pathways are visualized below.

Caption: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored at room temperature in a tightly sealed container to protect it from moisture. A desiccator is recommended to minimize exposure to humidity, which can initiate hydrolysis on the surface of the solid over time.[7][11]

Q2: I need to prepare a stock solution. Which solvents are recommended?

A2: For short-term use, aprotic organic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are recommended. Protic solvents, especially water and alcohols (like methanol or ethanol), should be used with caution and prepared fresh, as they can participate in and accelerate hydrolysis of the ester bond.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The compound is most stable in a slightly acidic pH range (approx. pH 4-6).

  • Basic conditions (pH > 7): Stability is significantly compromised. The hydroxide ion (OH-) is a potent nucleophile that directly attacks the ester's carbonyl carbon, leading to rapid saponification (base-catalyzed hydrolysis).

  • Acidic conditions (pH < 4): Stability is also reduced. The reaction is catalyzed by H+ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

Q4: Can I heat my solution to aid dissolution?

A4: Gentle warming (e.g., to 30-40°C) for a short duration is generally acceptable in an appropriate aprotic solvent. However, prolonged heating or high temperatures should be avoided. High heat can provide the activation energy needed for both hydrolysis and thermal decomposition pathways.[7][11]

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanation
Appearance of new peaks in HPLC/LC-MS analysis of a freshly prepared solution. Rapid Degradation/Hydrolysis 1. Verify Solvent: Ensure the solvent is aprotic and anhydrous. If an aqueous buffer is required, it should be freshly prepared and its pH confirmed to be in the 4-6 range. 2. Check Temperature: Prepare solutions at room temperature. Avoid heating to dissolve. 3. Analyze Degradants: The primary degradants will be benzoic acid and 2-hydroxy-2-methylpropanoic acid. Check for masses corresponding to these compounds in your LC-MS data.
Loss of assay value or potency over a short period in storage. Ongoing Hydrolysis or Photodegradation 1. Storage Conditions: If in solution, freeze aliquots at -20°C or -80°C for long-term storage. For solids, ensure the container is tightly sealed and stored away from moisture. 2. Light Exposure: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. The aromatic ring can absorb UV light, leading to photolytic cleavage.
Inconsistent results between experimental replicates. Variable Degradation Rate 1. Standardize Solution Prep: Ensure all solutions are prepared identically and used within the same timeframe. A solution prepared an hour before use may have a different integrity than one prepared 24 hours prior. 2. pH Fluctuation: If using buffers, ensure their buffering capacity is sufficient to prevent pH shifts during the experiment. 3. Cross-Contamination: Check for residual acid or base in glassware, which could catalyze degradation.
Solid material appears clumpy or has a vinegar-like smell. Significant Hydrolysis 1. Moisture Contamination: The material has likely been exposed to significant moisture, causing hydrolysis. Benzoic acid is a solid, while the other hydrolysis product is a liquid at room temperature, which could cause clumping. 2. Purity Check: The material's purity should be re-assessed using an appropriate analytical method (e.g., HPLC, NMR) before use. If significant degradation is confirmed, the material should be discarded.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Degradants

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[4][5][12] This involves subjecting the compound to conditions more severe than standard storage.[4][13]

Objective: To intentionally degrade the compound and identify the resulting products via LC-MS.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with a PDA/UV detector and coupled to a Mass Spectrometer (MS)

  • pH meter, calibrated

  • Heating block or water bath

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place 1 mL of stock solution in a sealed vial on a heating block set to 70°C.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation:

    • For Acid, Base, and Oxidative samples, incubate at room temperature for 24 hours (or until ~10-20% degradation is observed by preliminary analysis).

    • For the Thermal sample, incubate for 24 hours at 70°C.

    • Keep the Control sample at room temperature, protected from light.

  • Neutralization (for Acid/Base samples): Before analysis, neutralize the acid-stressed sample with an equimolar amount of NaOH and the base-stressed sample with HCl to prevent damage to the analytical column.

  • Analysis:

    • Dilute all samples appropriately with the mobile phase.

    • Analyze by a validated stability-indicating LC-MS method. A reverse-phase C18 column is a typical starting point.

    • Monitor for the appearance of new peaks and the decrease in the parent peak area.

    • Use the MS data to identify the mass of the degradant peaks, comparing them to the expected masses of benzoic acid (122.12 g/mol ) and 2-hydroxy-2-methylpropanoic acid (104.10 g/mol ).

Expected Outcome: This study will confirm the primary degradation pathways and provide the retention times and mass spectra of the key impurities, which is essential for developing a robust, stability-indicating analytical method.[12][14]

Caption: Workflow for a forced degradation study.

References

Common impurities in "2-(Benzoyloxy)-2-methylpropanoic acid" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Benzoyloxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the impurities and purification of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation. The most probable synthesis route is the esterification of 2-hydroxyisobutyric acid with benzoyl chloride. Based on this, the likely impurities are:

  • Unreacted Starting Materials: 2-hydroxyisobutyric acid and benzoyl chloride.

  • Byproducts from Starting Materials: Benzoic acid, which can be present in benzoyl chloride due to hydrolysis. Water can also be a significant impurity as 2-hydroxyisobutyric acid is known to be hygroscopic.

  • Side-Reaction Products: Benzoic anhydride can form from the reaction of benzoyl chloride with benzoic acid.

Q2: How can these impurities affect my downstream applications?

A2: The presence of impurities can have significant consequences in research and drug development. For instance, unreacted starting materials can lead to inconsistent reaction yields and the formation of unintended byproducts in subsequent synthetic steps. Benzoic acid, being acidic, can interfere with pH-sensitive reactions. The presence of water can hydrolyze the desired product or other reagents. In a pharmaceutical context, such impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway is the hydrolysis of the ester linkage. This can be catalyzed by both acidic and basic conditions, yielding 2-hydroxyisobutyric acid and benzoic acid. The reaction is essentially the reverse of the synthesis reaction.[1][2]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dry place, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis.

Troubleshooting Guides

Issue 1: Low Purity of Synthesized this compound

If you are synthesizing this compound and obtaining a product with low purity, consider the following troubleshooting steps.

Diagram of Synthetic Pathway and Potential Impurity Sources

G cluster_reactants Starting Materials cluster_impurities Potential Impurities cluster_reaction Esterification Reaction cluster_products Reaction Mixture 2_hydroxyisobutyric_acid 2-Hydroxyisobutyric Acid esterification Esterification 2_hydroxyisobutyric_acid->esterification benzoyl_chloride Benzoyl Chloride benzoyl_chloride->esterification water Water (from hygroscopic starting material) water->esterification causes hydrolysis of benzoyl chloride benzoic_acid_impurity Benzoic Acid (from benzoyl chloride hydrolysis) benzoic_acid_impurity->esterification target_product This compound esterification->target_product unreacted_2_hydroxy Unreacted 2-Hydroxyisobutyric Acid esterification->unreacted_2_hydroxy incomplete reaction unreacted_benzoyl Unreacted Benzoyl Chloride esterification->unreacted_benzoyl incomplete reaction benzoic_acid_byproduct Benzoic Acid (byproduct) esterification->benzoic_acid_byproduct side reaction

Caption: Synthesis of this compound and the origin of common impurities.

Troubleshooting Steps:

  • Assess Starting Material Quality:

    • Benzoyl Chloride: Use freshly distilled or high-purity benzoyl chloride. Older bottles may have a higher benzoic acid content due to slow hydrolysis from atmospheric moisture.

    • 2-Hydroxyisobutyric Acid: Ensure it is thoroughly dried before use, for example, by drying in a vacuum oven. Its hygroscopic nature means it can introduce water into the reaction, which will react with benzoyl chloride to form benzoic acid.

  • Optimize Reaction Conditions:

    • Stoichiometry: A slight excess of benzoyl chloride can help drive the reaction to completion, but a large excess will need to be removed during workup.

    • Base: Use a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl produced during the reaction. The choice and purity of the base are critical to avoid side reactions.

    • Temperature: Running the reaction at a controlled, moderate temperature can minimize the formation of side products.

Issue 2: Removing Impurities from this compound

For purifying the crude product, recrystallization is the most effective method. The choice of solvent is crucial for successful purification.

Diagram of Recrystallization Workflow

G start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in an ice bath cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with a small amount of cold solvent filter->wash mother_liquor Mother Liquor (contains impurities) filter->mother_liquor impurities remain dissolved dry Dry the purified crystals wash->dry end High-Purity Product dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Recommended Recrystallization Protocols:

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is a good starting point. Ethanol is a promising candidate.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture to boiling while stirring.

    • Continue adding hot ethanol portion-wise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

    • Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful if a single solvent does not provide adequate separation. A common and effective solvent pair is ethyl acetate (a "good" solvent in which the compound is soluble when hot) and hexane (a "poor" solvent in which the compound is less soluble).[3][4]

  • Procedure:

    • Dissolve the crude solid in a minimum amount of hot ethyl acetate.

    • While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy (the cloud point).

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then in an ice bath.

    • Collect the purified crystals by vacuum filtration, wash with a cold mixture of ethyl acetate and hexane, and dry.

Quantitative Data Summary for a Typical Purification

ParameterBefore RecrystallizationAfter Recrystallization (Ethanol/Water)
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~90%>99%
Melting Point Broad rangeSharp melting point
Issue 3: Assessing Purity and Identifying Degradation Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring its stability.

Recommended HPLC Method:

  • Column: A C18 reversed-phase column is suitable for separating the target compound from its more polar (2-hydroxyisobutyric acid) and less polar impurities.[5][6][7]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile is recommended. The acidic mobile phase helps to suppress the ionization of the carboxylic acid groups, leading to better peak shapes.

  • Detection: UV detection at a wavelength where the benzoyl group has strong absorbance (around 230-254 nm) is appropriate.

Forced Degradation Studies:

To understand the stability of the compound, forced degradation studies can be performed.[8][9][10][11][12]

  • Acidic Hydrolysis: Reflux the compound in 0.1 M HCl. The primary degradation products are expected to be 2-hydroxyisobutyric acid and benzoic acid.[1][2]

  • Basic Hydrolysis: Reflux the compound in 0.1 M NaOH. This will also yield 2-hydroxyisobutyric acid and benzoic acid (as their sodium salts).[1][2]

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or with gentle heating. The benzoyl group may be susceptible to oxidation, potentially leading to ring-opened products or further oxidized aromatic species.[13][14][15][16][17]

The resulting mixtures from these studies can be analyzed by the developed HPLC method to identify the degradation products by comparing their retention times with those of authentic standards.

References

Technical Support Center: Troubleshooting Low Yield in Reactions Involving 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 2-(Benzoyloxy)-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering lower-than-expected yields in their synthetic routes. As this molecule is a benzoyl-protected form of 2-hydroxy-2-methylpropanoic acid, this guide will address the two most common challenges: low yields during its synthesis (the protection step) and low yields in subsequent reactions where it is used as a starting material (e.g., deprotection or further functionalization).

Part 1: Troubleshooting the Synthesis of this compound

The synthesis of this compound typically involves the esterification of the tertiary alcohol of 2-hydroxy-2-methylpropanoic acid with a benzoylating agent. Low yields in this step often stem from challenges related to steric hindrance, reagent quality, and reaction conditions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My benzoylation of 2-hydroxy-2-methylpropanoic acid is resulting in a low yield. What are the most likely causes?

A1: Low yields in this esterification are commonly attributed to one or more of the following factors:

  • Steric Hindrance: The target hydroxyl group is on a tertiary carbon, which is sterically hindered. This can significantly slow down the rate of reaction.[1]

  • Reagent Quality: The purity of your starting materials, especially the benzoylating agent (e.g., benzoyl chloride) and any base used, is critical. Benzoyl chloride can hydrolyze to benzoic acid if exposed to moisture.[2]

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on the reaction outcome. For sterically hindered alcohols, more forcing conditions or specific catalysts may be necessary.

  • Side Reactions: Competing reactions, such as the formation of benzoic anhydride from the reaction of benzoyl chloride with unreacted benzoic acid or carboxylate, can consume your reagents.[3]

Q2: What are the recommended reaction conditions for benzoylating a sterically hindered tertiary alcohol like 2-hydroxy-2-methylpropanoic acid?

A2: For sterically hindered alcohols, standard esterification conditions may be sluggish. Consider the following approaches:

  • Base-Catalyzed Acylation: Using a strong, non-nucleophilic base like pyridine or a tertiary amine (e.g., triethylamine) with benzoyl chloride is a common method. The base acts as a scavenger for the HCl byproduct. For very hindered alcohols, DMAP (4-dimethylaminopyridine) is often used as a nucleophilic catalyst in conjunction with a stoichiometric base.

  • Schotten-Baumann Conditions: This involves reacting the alcohol with an acyl chloride in the presence of an aqueous base (like NaOH).[4] While effective for many alcohols, the presence of water can lead to hydrolysis of the benzoyl chloride.[2][5]

  • Anhydride Method: Using benzoic anhydride with a catalyst like DMAP can be a milder alternative to benzoyl chloride, although it may require heating.

The following table summarizes common conditions for benzoylation:

MethodBenzoylating AgentCatalyst/BaseTypical SolventTemperatureKey Considerations
Standard Acylation Benzoyl ChloridePyridine or TriethylamineDichloromethane (DCM), Tetrahydrofuran (THF)0 °C to RTGood for primary and secondary alcohols; may be slow for tertiary.
DMAP Catalysis Benzoyl Chloride or Benzoic AnhydrideDMAP (catalytic), Triethylamine (stoichiometric)DCM, Acetonitrile (ACN)0 °C to RTHighly effective for sterically hindered alcohols.
Schotten-Baumann Benzoyl ChlorideAqueous NaOH or KOHBiphasic (e.g., DCM/water)0 °C to RTRisk of benzoyl chloride hydrolysis.

Q3: I am observing the formation of benzoic acid as a major byproduct. How can I prevent this?

A3: The presence of benzoic acid suggests hydrolysis of your benzoylating agent. To mitigate this:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.

  • High-Purity Reagents: Use a fresh bottle of benzoyl chloride or purify it by distillation if it is old.[6]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Co-spot your starting material (2-hydroxy-2-methylpropanoic acid) with the reaction mixture. The product, being an ester, will be less polar and should have a higher Rf value than the starting carboxylic acid. Use a suitable stain (e.g., potassium permanganate) for visualization if the compounds are not UV-active.

Experimental Protocol: DMAP-Catalyzed Benzoylation of 2-Hydroxy-2-methylpropanoic Acid

This protocol is recommended for overcoming the steric hindrance of the tertiary alcohol.

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Benzoyl chloride (freshly distilled or from a new bottle)

  • Triethylamine (Et3N) (distilled)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In an oven-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Part 2: Troubleshooting Reactions Using this compound

Once synthesized, this compound may be used in subsequent reactions, most commonly involving the deprotection of the benzoyl group to reveal the tertiary alcohol or reactions at the carboxylic acid moiety.

Frequently Asked Questions (FAQs) - Subsequent Reactions

Q1: I am trying to deprotect the benzoyl group to get back the tertiary alcohol, but the reaction is incomplete. What conditions should I use?

A1: The benzoyl ester of a tertiary alcohol can be challenging to hydrolyze due to steric hindrance. Standard hydrolysis conditions may be too slow or require harsh conditions that could lead to side reactions.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method for benzoyl deprotection. However, due to steric hindrance, it may require elevated temperatures and a strong base like NaOH or KOH in a mixture of water and a co-solvent like methanol or THF. Base-catalyzed hydrolysis is generally irreversible, which can lead to higher yields compared to acid-catalyzed methods.[7]

  • Acid-Catalyzed Hydrolysis: This is a reversible process and often requires a large excess of water to drive the equilibrium towards the products.[7] Strong acids like sulfuric acid in aqueous solvent mixtures can be used, but care must be taken to avoid potential side reactions.

Q2: Are there any potential side reactions I should be aware of when using this compound?

A2: Yes, the structure of this molecule makes it susceptible to certain side reactions, particularly under harsh conditions:

  • Decarboxylation: While not as facile as with β-keto acids, α-hydroxy acids and their derivatives can undergo decarboxylation under certain conditions, especially at elevated temperatures.[8][9] This would result in the formation of isopropenyl benzoate or related products.

  • Hydrolysis of the Benzoyl Group: As discussed, the ester linkage can be cleaved under acidic or basic conditions. This may be an unwanted side reaction if the benzoyl group is intended to be a stable protecting group during a different transformation.

Q3: How does the stability of the benzoyl ester compare to other protecting groups for tertiary alcohols?

A3: Benzoyl esters are generally considered robust protecting groups. They are stable to a wide range of conditions under which other protecting groups, like silyl ethers, might be cleaved. However, their removal requires relatively strong acidic or basic conditions, which may not be suitable for sensitive substrates.

Visualizing the Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low-yield reactions involving this compound.

Troubleshooting_Workflow start Low Yield Observed reaction_type What is the reaction? (Synthesis or Subsequent Reaction) start->reaction_type synthesis Synthesis of This compound reaction_type->synthesis Synthesis subsequent Reaction using This compound reaction_type->subsequent Subsequent Reaction synthesis_q1 Check Reagent Purity (Anhydrous solvents, fresh benzoyl chloride) synthesis->synthesis_q1 synthesis_q2 Optimize Reaction Conditions (Use DMAP catalyst, adjust temperature) synthesis_q1->synthesis_q2 synthesis_q3 Monitor for Side Reactions (e.g., Benzoic anhydride formation) synthesis_q2->synthesis_q3 synthesis_solution Improved Yield in Synthesis synthesis_q3->synthesis_solution subsequent_q1 Incomplete Deprotection? (Use stronger base/acid, increase temperature) subsequent->subsequent_q1 subsequent_q2 Suspected Side Reactions? (Check for decarboxylation or hydrolysis) subsequent_q1->subsequent_q2 subsequent_solution Improved Yield in Subsequent Reaction subsequent_q2->subsequent_solution

Caption: Troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Synthesis and Scale-Up of 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(Benzoyloxy)-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently move from laboratory-scale experiments to pilot-plant production.

Introduction

This compound is a key intermediate in various synthetic pathways. Its synthesis, typically achieved via the benzoylation of 2-hydroxyisobutyric acid, presents a unique set of challenges, particularly when transitioning to a larger scale. This document provides a comprehensive overview of the reaction, potential pitfalls, and strategies for successful scale-up.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Reaction Stage

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. The primary suspect is often the hydrolysis of the benzoyl chloride reactant. It is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Another common issue is incomplete reaction. This can be due to:

  • Insufficient reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incorrect temperature: The reaction is exothermic. Maintaining the recommended temperature range is critical for optimal conversion.

  • Poor mixing: Inefficient agitation can lead to localized "hot spots" and incomplete reaction.

Solution Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing the formation of significant amounts of benzoic acid as a byproduct. How can I minimize this?

Answer:

The formation of benzoic acid is a direct result of the hydrolysis of benzoyl chloride. This side reaction is competitive with the desired esterification. To minimize benzoic acid formation:

  • Strict Moisture Control: As mentioned, ensure all reagents and equipment are free of water.

  • Controlled Addition of Benzoyl Chloride: Adding the benzoyl chloride slowly to the reaction mixture can help to ensure it reacts with the 2-hydroxyisobutyric acid before it has a chance to hydrolyze.

  • Optimal Base Concentration: The concentration of the sodium hydroxide solution is critical. A concentration that is too high can promote the hydrolysis of the ester product.

Work-up and Purification Stage

Question 3: I am having difficulty separating my product from unreacted 2-hydroxyisobutyric acid.

Answer:

Separating a carboxylic acid product from a carboxylic acid starting material can be challenging due to their similar solubility profiles. An effective method is to use a liquid-liquid extraction with a basic aqueous solution.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution. The unreacted 2-hydroxyisobutyric acid, being a stronger acid, will be preferentially deprotonated and move into the aqueous layer. The desired product, a weaker acid, will remain in the organic layer.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Question 4: My final product is an oil and I am struggling to induce crystallization. What can I do?

Answer:

Oiling out during crystallization is a common issue. Here are several strategies to promote the formation of a crystalline solid:

  • Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., heptane or hexane) is often effective.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling can favor oil formation.

  • Sonication: Briefly placing the flask in an ultrasonic bath can sometimes induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended laboratory-scale protocol for the synthesis of this compound?

A1: The following is a detailed, step-by-step protocol for a laboratory-scale synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )Amount (g)MolesEquivalents
2-Hydroxyisobutyric acid104.1010.410.101.0
Benzoyl chloride140.5715.460.111.1
Sodium hydroxide40.008.800.222.2
Dichloromethane (DCM)-100 mL--
Water-100 mL--
Saturated Sodium Bicarbonate-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--
Ethyl Acetate-For extraction & crystallization--
Heptane-For crystallization--

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxyisobutyric acid (10.41 g, 0.10 mol) and sodium hydroxide (8.80 g, 0.22 mol) in 100 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (15.46 g, 0.11 mol) dropwise to the stirred solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted 2-hydroxyisobutyric acid and benzoic acid.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature and then place it in a refrigerator overnight to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with cold heptane, and dry under vacuum.

Q2: What are the primary safety concerns when working with benzoyl chloride?

A2: Benzoyl chloride is a corrosive and lachrymatory (tear-inducing) substance. It reacts violently with water and alcohols. Always handle benzoyl chloride in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of fire, do not use water as it will react violently; use dry chemical or carbon dioxide extinguishers.

Q3: What are the key considerations for scaling up this reaction?

A3: Scaling up the synthesis of this compound requires careful attention to several factors:

  • Heat Management: The reaction between benzoyl chloride and the sodium salt of 2-hydroxyisobutyric acid is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1] A jacketed reactor with a reliable cooling system is essential to maintain the optimal reaction temperature and prevent runaway reactions.[2][3]

  • Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized overheating.[2] The type and speed of the agitator should be carefully selected based on the reactor geometry and the viscosity of the reaction mixture.

  • Controlled Reagent Addition: The rate of addition of benzoyl chloride becomes even more critical at scale. A controlled addition rate helps to manage the exotherm and minimize the formation of the benzoic acid byproduct.[1]

  • Material Transfer: Handling larger quantities of corrosive and reactive materials like benzoyl chloride and sodium hydroxide requires appropriate pumps and transfer lines to ensure safety.

  • Purification: Crystallization at a larger scale may require optimization of cooling profiles and seeding strategies to control crystal size and purity.[4][5] Filtration and drying equipment must be appropriately sized for the batch.

Scale-Up Considerations Summary:

ParameterLaboratory ScalePilot/Production ScaleRationale
Heat Transfer High surface area to volume ratioLow surface area to volume ratioEfficient heat dissipation is more challenging at scale.[1]
Mixing Magnetic stirrerMechanical agitator (e.g., turbine, pitched blade)Ensures homogeneity and prevents localized hot spots.[2]
Reagent Addition Dropping funnelMetering pumpPrecise control over addition rate to manage exotherm.[1]
Safety Fume hood, standard PPEClosed system, process safety management (PSM) protocolsEnhanced safety measures for handling larger quantities of hazardous materials.
Purification Beaker crystallization, Buchner funnelCrystallizer vessel, centrifuge/filter dryerSpecialized equipment for handling larger volumes and achieving consistent product quality.

Part 3: Reaction Mechanism and Workflow

The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction, often under Schotten-Baumann conditions.[6][7][8]

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidification HydroxyAcid 2-Hydroxyisobutyric Acid Alkoxide Sodium 2-hydroxyisobutyrate HydroxyAcid->Alkoxide + NaOH Hydroxide NaOH Water H2O Tetrahedral_Intermediate Tetrahedral Intermediate Alkoxide->Tetrahedral_Intermediate + Benzoyl Chloride BenzoylChloride Benzoyl Chloride Product This compound sodium salt Tetrahedral_Intermediate->Product Chloride Cl- Final_Product This compound Product->Final_Product + HCl HCl HCl

Caption: Reaction mechanism for the synthesis of this compound.

References

Technical Support Center: Purification of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of 2-(Benzoyloxy)-2-methylpropanoic acid (CAS 58570-00-6). Our goal is to move beyond simple protocols and offer a deeper understanding of the principles at play, empowering you to resolve challenges and achieve the highest possible purity in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and purification of this compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Based on typical synthetic routes (e.g., esterification of 2-hydroxy-2-methylpropanoic acid with benzoyl chloride), the primary impurities are typically:

  • Benzoic Acid: Arises from the hydrolysis of excess benzoyl chloride or slight degradation of the product. It is the most common and often most troublesome impurity.

  • Unreacted Starting Materials: Residual 2-hydroxy-2-methylpropanoic acid.

  • Anhydrides: Mixed anhydrides, such as the one formed between benzoic acid and 2-methylpropanoic acid, can occur as side products[1].

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., dichloromethane, ethyl acetate, pyridine).

Q2: Which analytical techniques are best for assessing the purity of my sample?

A2: A multi-pronged approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is ideal for quantifying the main compound and separating it from polar and non-polar impurities. This is the gold standard for purity determination[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can detect impurities if they are present in sufficient quantities (>1-2%).

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture before committing to a large-scale purification method.

  • Melting Point Analysis: A sharp, narrow melting range is indicative of high purity. Impurities typically cause melting point depression and broadening[4].

Q3: What are the primary strategies for purifying this compound?

A3: The choice of purification strategy depends on the nature of the impurities and the desired scale. The three primary methods are:

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid group to separate it from neutral impurities. It is a highly effective and scalable first-pass purification technique[5][6].

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid product, provided a suitable solvent can be found[7][8].

  • Column Chromatography: Used for separating compounds with different polarities. It is highly effective but can be less scalable and more resource-intensive than the other methods[9][10].

Part 2: Troubleshooting Guide: Common Purification Challenges

This guide is formatted to address specific problems you may encounter during your experiments.

Problem 1: My NMR analysis shows a significant amount of benzoic acid remaining after initial purification.

  • Probable Cause: Benzoic acid has similar acidic properties to your target compound, making it difficult to separate by simple extraction if conditions are not optimized. It can also co-crystallize during recrystallization.

  • Solution: Selective Acid-Base Extraction The key is to exploit the slight difference in acidity (pKa) and solubility between your product and benzoic acid. A carefully controlled acid-base extraction is the most effective method.

    • Underlying Principle: By using a weak base like sodium bicarbonate (NaHCO₃), you can selectively deprotonate the more acidic carboxylic acids, transferring them as their water-soluble carboxylate salts into an aqueous layer. This separates them from any neutral organic impurities[11][12].

    • Step-by-Step Protocol:

      • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Add a saturated aqueous solution of sodium bicarbonate. Crucially, add it slowly and vent the funnel frequently , as CO₂ gas will be evolved upon neutralization[5].

      • Shake the funnel gently at first, then more vigorously. Allow the layers to separate.

      • Drain the lower aqueous layer. Repeat the extraction with fresh sodium bicarbonate solution 2-3 times to ensure all acidic components are removed.

      • Combine the aqueous layers. Cool this solution in an ice bath.

      • Slowly re-acidify the aqueous solution by adding dilute hydrochloric acid (e.g., 1M HCl) dropwise with stirring until the pH is ~2-3. Your product should precipitate out as a solid[11][13].

      • Collect the pure solid by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Problem 2: My product yield is very low after recrystallization.

  • Probable Cause (A): Too much solvent was used. The goal is to create a saturated solution at high temperature, not just to dissolve the compound completely with excess solvent[4].

  • Solution (A): Use the minimum amount of hot solvent required to dissolve the solid. Add the solvent in small portions to the solid while heating and stirring. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Probable Cause (B): The chosen solvent is too good; your compound remains significantly soluble even at low temperatures.

  • Solution (B): Perform a solvent screen. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point[8]. Test small amounts of your crude product in various solvents.

Solvent System Rationale & Suitability
Toluene Often a good choice for aromatic compounds. Its higher boiling point can aid dissolution.
Ethyl Acetate / Hexanes A common two-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexanes dropwise until the solution becomes faintly cloudy (the cloud point). Allow to cool slowly.
Isopropanol / Water Similar to the above, dissolve in hot isopropanol and add hot water to the cloud point.
Water (with caution) While benzoic acid can be recrystallized from hot water, this is generally not recommended for this compound due to the risk of hydrolyzing the ester bond during prolonged heating[7][14].

Problem 3: The compound streaks badly on a silica gel TLC plate, making column chromatography difficult.

  • Probable Cause: The carboxylic acid group is strongly interacting with the acidic silica gel, leading to poor separation and tailing of the spot.

  • Solution: Modify the Mobile Phase To improve chromatography, you must suppress the ionization of the carboxylic acid.

    • Method: Add a small amount of a modifier to your eluent system (e.g., ethyl acetate/hexanes). A common choice is adding ~0.5-1% acetic acid. The acetic acid will protonate the silica surface and the carboxyl group of your compound, leading to sharper bands and better separation.

    • Alternative: For particularly stubborn cases, adding a small amount of a base like triethylamine to the eluent can also work by deprotonating the silica, but this can sometimes complicate product work-up[10].

Part 3: Visualization & Workflows

Workflow for Purification Strategy Selection

The following diagram outlines a logical workflow for selecting the appropriate purification method based on initial analysis of the crude product.

Purification_Workflow cluster_start Start: Crude Product Analysis cluster_decision Decision Point cluster_paths Purification Paths cluster_end Finish: Purity Confirmation Start Crude 2-(Benzoyloxy)-2- methylpropanoic acid TLC_HPLC Analyze by TLC/HPLC Start->TLC_HPLC Decision What are the main impurities? TLC_HPLC->Decision Neutral Mainly Neutral Impurities Decision->Neutral Neutral Acidic Mainly Acidic Impurities (e.g., Benzoic Acid) Decision->Acidic Acidic Complex Complex Mixture Decision->Complex Multiple / Similar Polarity Extraction Perform Acid-Base Extraction Neutral->Extraction Recrystallize Perform Recrystallization Acidic->Recrystallize Chromatography Perform Column Chromatography Complex->Chromatography Final Pure Product Extraction->Final Recrystallize->Final Chromatography->Final Final_Analysis Confirm Purity (HPLC, NMR, MP) Final->Final_Analysis

Caption: A decision workflow for purifying this compound.

Mechanism of Acid-Base Extraction

This diagram illustrates how acid-base extraction separates the target acidic compound from neutral impurities.

Acid_Base_Extraction cluster_step1 Step 1: Dissolve in Organic Solvent cluster_step2 Step 2: Add Weak Base (Aq. NaHCO3) cluster_layers Two Immiscible Layers Form cluster_step3 Step 3: Separate and Re-acidify Crude Crude Product (Target Acid + Neutral Impurity) dissolved in Ethyl Acetate Funnel Separatory Funnel Organic_Layer Organic Layer (Top) Neutral Impurity EtOAc Funnel->Organic_Layer Stays in Organic Phase Aqueous_Layer Aqueous Layer (Bottom) Target as Sodium Salt (R-COO⁻Na⁺) Water Funnel->Aqueous_Layer Moves to Aqueous Phase Separate Separate Layers Aqueous_Layer->Separate Acidify Add HCl to Aqueous Layer Separate->Acidify Precipitate Pure Product (R-COOH) Precipitates Acidify->Precipitate

Caption: The process of purification via acid-base extraction.

References

Technical Support Center: Stability and Storage of 2-(Benzoyloxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-(Benzoyloxy)-2-methylpropanoic acid (CAS 58570-00-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific challenges you may encounter during its storage and handling.

Introduction: The Inherent Lability of this compound

This compound is a molecule that incorporates both a carboxylic acid and a benzoyl ester. This bifunctional nature is key to its utility but also presents its primary stability challenge. The ester linkage is susceptible to cleavage, primarily through hydrolysis. The presence of the free carboxylic acid moiety within the same molecule can create an environment conducive to autocatalytic degradation, especially in the presence of moisture.[1]

Understanding the primary decomposition pathway is the first step toward prevention. This guide will provide a framework for optimal storage, methods for detecting degradation, and troubleshooting for common stability issues.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound shows a lower purity than expected. What could be the cause?

This is a common issue that typically points to slow decomposition during shipping or initial storage, even if the conditions were listed as "room temperature".[2] The most probable cause is exposure to atmospheric moisture, leading to hydrolysis of the ester bond. This process cleaves the molecule into benzoic acid and 2-hydroxy-2-methylpropanoic acid.

Q2: What are the physical signs of compound decomposition?

While analytical confirmation is essential, you may observe:

  • Change in Consistency: The initially crystalline solid may become sticky, clumpy, or oily due to the formation of degradation products which can be less crystalline or hygroscopic.

  • Discoloration: While the pure compound is a white to light yellow powder, significant degradation might lead to slight changes in color.[2]

  • Odor: A faint smell of benzoic acid may become noticeable.

Q3: I stored the compound at -20°C in its original container, but it still degraded. Why?

This is a classic problem related to moisture condensation. When you remove a cold container from the freezer or refrigerator, the surrounding warmer, humid air causes water to condense on all surfaces, including the inside of the container cap threads. If you open the container before it has fully warmed to ambient temperature, this moisture gets introduced, initiating hydrolysis. This cycle of cooling and warming with improper handling is a major contributor to degradation.

Q4: Can I store this compound in solution for long-term use?

Long-term storage in solution is strongly discouraged . Protic solvents (like methanol or ethanol) can directly participate in transesterification or hydrolysis. Even aprotic solvents can contain trace amounts of water that will facilitate degradation over time. For best results, prepare solutions fresh for each experiment. If short-term storage is unavoidable, use an anhydrous aprotic solvent (e.g., anhydrous THF or Dichloromethane), store under an inert atmosphere (Argon or Nitrogen), and keep at -20°C or below.

Q5: How does temperature affect the stability of this compound?

Higher temperatures provide the activation energy for chemical reactions, including decomposition.[1] While some vendors ship at room temperature, this is for short durations. For long-term storage, reducing the thermal energy by storing at low temperatures significantly slows the rate of any potential degradation pathway, be it hydrolysis or thermal decomposition.[3][4]

Troubleshooting Guide: Diagnosing and Preventing Decomposition

This section provides a logical workflow to diagnose and rectify stability issues.

Visualizing the Problem: The Primary Decomposition Pathway

The primary mechanism of degradation is the hydrolysis of the ester bond.

Caption: Primary hydrolytic decomposition pathway.

Troubleshooting Flowchart

Use this flowchart to identify the root cause of observed degradation.

TroubleshootingFlowchart decision decision start Purity Loss Detected (e.g., via HPLC, NMR) check_storage Review Storage Conditions start->check_storage is_cold Stored at ≤ 4°C? check_storage->is_cold is_dry Stored under desiccated and/or inert conditions? is_cold->is_dry Yes cause_temp Root Cause: High Temperature Storage is_cold->cause_temp No handling_protocol Review Handling Protocol is_dry->handling_protocol Yes cause_moisture Root Cause: Moisture Exposure is_dry->cause_moisture No warm_up Was container warmed to RT before opening? handling_protocol->warm_up solution_storage Was compound stored in solution? warm_up->solution_storage Yes cause_condensation Root Cause: Condensation from Cold warm_up->cause_condensation No cause_solvent Root Cause: Solvent-Mediated Decomposition solution_storage->cause_solvent Yes solution Solution: Implement Optimal Storage Protocol (see Table 1) solution_storage->solution No (Purity issue likely from supplier) cause_temp->solution cause_moisture->solution cause_condensation->solution cause_solvent->solution

Caption: A logical guide to troubleshooting decomposition.

Best Practices for Storage and Handling

Adherence to a strict storage protocol is the most effective way to prevent decomposition.

Table 1: Recommended Storage Conditions
ConditionShort-Term (1-4 weeks)Long-Term (>4 weeks)Rationale
Temperature 2-8°C (Refrigerator)-20°C or below (Freezer)Reduces the kinetic rate of all decomposition reactions.[1]
Atmosphere Tightly sealed container inside a desiccator.Tightly sealed container, backfilled with Argon or Nitrogen, placed in a desiccator.Prevents introduction of atmospheric moisture, the primary driver of hydrolysis.[1]
Container Original supplier vial (if amber glass and well-sealed).Amber glass vial with a PTFE-lined cap.Protects from light (photodegradation is a secondary concern but good practice) and ensures an inert, tight seal.
Handling Crucial: Always allow the container to equilibrate to room temperature for at least 1 hour before opening.Crucial: Always allow the container to equilibrate to room temperature for at least 1 hour before opening.Prevents moisture condensation on the compound and inside the container.

Analytical Protocols for Stability Assessment

Regularly assessing the purity of your compound is critical. Here are standard protocols for detecting degradation.

Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

This method is ideal for separating the parent compound from its more polar degradation products.[5]

  • Sample Preparation: Prepare a stock solution of your compound in Acetonitrile or Methanol at approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of ~50-100 µg/mL.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 or 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Expected Results: The parent compound will have a specific retention time. The appearance of earlier-eluting peaks is indicative of more polar degradation products like benzoic acid and 2-hydroxy-2-methylpropanoic acid.

Protocol 2: Purity Analysis by ¹H NMR Spectroscopy

NMR provides direct structural information and can be used to identify and quantify degradation products.[6]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent that provides good solubility and minimal overlapping signals, such as Deuterated Chloroform (CDCl₃) or Deuterated Acetone (Acetone-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Data Analysis: Compare the acquired spectrum to a reference spectrum of the pure compound.

    • This compound: Look for the characteristic aromatic protons of the benzoyl group (~7.4-8.1 ppm) and the two methyl singlets (~1.7 ppm).

    • Benzoic Acid: The appearance of a new, sharp singlet for the carboxylic acid proton (>10 ppm, broad) and distinct aromatic signals.

    • 2-Hydroxy-2-methylpropanoic acid: The appearance of a new singlet for the two equivalent methyl groups.

Table 2: Analytical Signatures of Decomposition
Analytical MethodObservationPotential Indication
RP-HPLC New peak(s) at earlier retention times.Formation of more polar hydrolysis products (e.g., Benzoic Acid).
¹H NMR Appearance of new aromatic signals and/or a new methyl singlet.Presence of Benzoic Acid and/or 2-Hydroxy-2-methylpropanoic acid.
LC-MS Detection of ions corresponding to the molecular weights of hydrolysis products (Benzoic Acid: 122.12 g/mol ; 2-Hydroxy-2-methylpropanoic acid: 104.10 g/mol ).Confirms the identity of degradation products suggested by HPLC and NMR.[6]

By implementing these rigorous storage, handling, and analytical protocols, you can ensure the stability and integrity of your this compound, leading to more reliable and reproducible experimental outcomes.

References

Validation & Comparative

A Comparative Guide to 2-(Benzoyloxy)-2-methylpropanoic Acid and Other Carboxylic Acids in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of controlled radical polymerization, the choice of initiator is paramount to achieving polymers with well-defined architectures, molecular weights, and functionalities. This guide provides an in-depth comparison of 2-(Benzoyloxy)-2-methylpropanoic acid and its utility in synthesis, particularly in contrast to other carboxylic acid-based initiators. We will delve into the mechanistic rationale for its performance, supported by comparative insights from experimental data in the field of Atom Transfer Radical Polymerization (ATRP).

The Critical Role of the Initiator in Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as ATRP and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of advanced polymeric materials. These methods allow for the precise construction of polymers with low polydispersity and complex architectures, which are essential for applications in drug delivery, nanotechnology, and materials science. The initiator is a cornerstone of this control, as it dictates the number of propagating polymer chains and introduces functionality at the chain end.

This compound: A Protected Carboxylic Acid Initiator

This compound is a carboxylic acid derivative that holds significant potential as an initiator in CRP. Its structure features a benzoyloxy protecting group on the α-position to the carboxylic acid. This seemingly subtle modification has profound implications for its performance in polymerization reactions, particularly in metal-catalyzed processes like ATRP.

The Challenge with Unprotected Carboxylic Acid Initiators in ATRP

While the incorporation of a carboxylic acid functionality into a polymer is highly desirable for subsequent bioconjugation or for imparting pH-responsiveness, the direct use of unprotected carboxylic acid initiators in ATRP can be problematic. For instance, α-halo carboxylic acids have been shown to exhibit low initiator efficiency and can lead to inconsistent polymerization results.[1][2]

The primary reason for this inconsistent performance lies in the potential for the carboxylic acid proton to interfere with the catalyst complex. In copper-mediated ATRP, the catalyst's activity is sensitive to the reaction medium's acidity. The acidic proton of the initiator can lead to side reactions, such as the protonation of the ligand complexed with the copper catalyst, which can alter the catalyst's redox potential and coordination environment, thereby diminishing its catalytic activity and control over the polymerization.

The Advantage of the Ester Moiety: A Mechanistic Perspective

This is where this compound offers a distinct advantage. The ester linkage effectively "protects" the carboxylic acid functionality, preventing its direct interaction with the ATRP catalyst. This allows for a well-controlled polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions.

The initiation mechanism in ATRP involves the reversible homolytic cleavage of a carbon-halogen bond by a transition metal complex (typically copper(I)). An ideal initiator should have a rate of initiation that is comparable to or faster than the rate of propagation. Ester-functionalized initiators, such as ethyl 2-bromoisobutyrate, are widely used and have been shown to be highly efficient in initiating the polymerization of a variety of monomers.[3]

The structure of this compound, being an ester of 2-hydroxyisobutyric acid, suggests it would behave similarly to other efficient ester-based ATRP initiators. The benzoyloxy group provides a stable linkage that is unlikely to be cleaved under typical ATRP conditions, ensuring the integrity of the initiating species.

Comparative Performance: Experimental Insights

While direct, head-to-head comparative studies featuring this compound are not extensively documented in publicly available literature, we can infer its performance based on studies of structurally similar initiators. Research has consistently demonstrated that ester derivatives of carboxylic acid initiators lead to well-controlled ATRP, whereas their free carboxylic acid counterparts do not.[2]

For example, a study on the synthesis of polymers with a central carboxylic acid functionality found that the ATRP initiated by an ester derivative of 3,5-bis(2-bromopropionyloxy)benzoic acid was well-controlled. In contrast, the corresponding free carboxylic acid initiator resulted in inconsistent performance.[2] This provides strong evidence for the benefits of the ester protection strategy.

Table 1: Qualitative Performance Comparison of Carboxylic Acid-Based Initiators in ATRP

Initiator TypeStructure ExampleExpected Performance in ATRPRationale
Unprotected α-Halo Carboxylic Acid 2-Bromoisobutyric acidPoor control, low initiator efficiency, broad polydispersity.The acidic proton can interfere with the catalyst complex, leading to side reactions and loss of control.[1]
Ester-Protected α-Halo Carboxylic Acid Ethyl 2-bromoisobutyrateExcellent control, high initiator efficiency, narrow polydispersity.The ester group protects the carboxylic acid functionality from interacting with the catalyst, allowing for a clean initiation process.[3]
This compound N/APredicted: Excellent control, high initiator efficiency, narrow polydispersity.The benzoyloxy group acts as a robust protecting group for the carboxylic acid, analogous to other successful ester-based initiators.

Experimental Protocols

To illustrate the practical application of these principles, a general experimental protocol for a controlled polymerization using an ester-functionalized initiator is provided below.

General Procedure for ATRP of Methyl Methacrylate (MMA) using an Ester-Functionalized Initiator

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ester-functionalized initiator (e.g., ethyl 2-bromoisobutyrate as a model)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is purged with nitrogen for 15 minutes.

  • In a separate vial, prepare a solution of MMA (5.0 g, 50 mmol), ethyl 2-bromoisobutyrate (195 mg, 1.0 mmol), and anisole (5 mL).

  • This solution is deoxygenated by bubbling with nitrogen for 30 minutes.

  • Using a nitrogen-purged syringe, add PMDETA (208 µL, 1.0 mmol) to the Schlenk flask containing CuBr.

  • The deoxygenated monomer/initiator solution is then transferred to the Schlenk flask via a cannula.

  • The reaction mixture is stirred at 60°C.

  • Samples are withdrawn periodically via a nitrogen-purged syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • The polymerization is terminated by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).

  • The polymer is purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., methanol).

Visualizing the Synthesis Workflow

ATRP_Workflow cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis & Purification reagents Monomer, Initiator, Solvent polymerization Controlled Polymerization (e.g., 60°C under N2) reagents->polymerization Add to catalyst catalyst CuBr, Ligand catalyst->polymerization monitoring Monitoring: - Conversion (NMR/GC) - Molecular Weight (GPC) polymerization->monitoring Periodic Sampling purification Purification: - Catalyst Removal - Precipitation polymerization->purification Termination monitoring->polymerization Reaction continues product Well-defined Polymer purification->product

Caption: A generalized workflow for Atom Transfer Radical Polymerization (ATRP).

Logical Relationship of Initiator Choice and Polymerization Outcome

Initiator_Choice cluster_unprotected Unprotected Carboxylic Acid Initiator cluster_protected Ester-Protected Initiator initiator Initiator Choice unprotected e.g., 2-Bromoisobutyric Acid initiator->unprotected protected e.g., this compound initiator->protected interaction Interaction with Catalyst (Proton Interference) unprotected->interaction poor_control Poor Polymerization Control interaction->poor_control outcome_poor • Low initiator efficiency • Broad molecular weight distribution • Inconsistent results poor_control->outcome_poor Results in: no_interaction No Interaction with Catalyst protected->no_interaction good_control Well-Controlled Polymerization no_interaction->good_control outcome_good • High initiator efficiency • Narrow molecular weight distribution • Predictable molecular weights good_control->outcome_good Results in:

Caption: Impact of initiator structure on ATRP outcome.

Conclusion and Future Perspectives

The selection of an appropriate initiator is a critical parameter in the design of controlled polymerization experiments. While the direct use of unprotected carboxylic acid initiators in ATRP presents significant challenges, the use of their ester-protected counterparts, such as this compound, offers a robust solution. The ester functionality effectively shields the carboxylic acid from interfering with the catalyst system, enabling the synthesis of well-defined polymers with high fidelity.

For researchers and professionals in drug development and materials science, the ability to synthesize polymers with precise control over their architecture and functionality is indispensable. This compound and similar protected initiators represent a key enabling tool in the synthesis of advanced polymeric materials for a wide range of applications. Future research in this area may focus on the development of novel protecting groups that can be cleaved under specific, mild conditions, further expanding the versatility of this class of initiators.

References

A Comparative Guide to the Efficacy of 2-(Benzoyloxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the quest for molecules with enhanced efficacy is perpetual. The 2-(Benzoyloxy)-2-methylpropanoic acid scaffold has emerged as a versatile backbone for developing compounds with diverse applications, ranging from highly efficient photoinitiators in polymer chemistry to potent therapeutic agents in medicine. This guide provides an in-depth, objective comparison of the efficacy of various derivatives of this compound, supported by experimental data and detailed protocols to empower your research and development endeavors.

Introduction: The Versatile Core of this compound

This compound and its derivatives are characterized by a central 2-methylpropanoic acid moiety linked to a benzoyl group via an ester linkage. This deceptively simple structure offers a wealth of opportunities for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The primary areas where these derivatives have shown significant promise are:

  • Photoinitiation of Polymerization: As Type I (cleavage) photoinitiators, these molecules can absorb UV radiation and fragment into reactive radicals, initiating polymerization with high efficiency. Modifications to the benzoyl ring can modulate their absorption characteristics and cleavage efficiency.

  • Therapeutic Intervention: Derivatives of the closely related 2-phenoxy-2-methylpropanoic acid (the core structure of fibrate drugs) have demonstrated significant efficacy as hypolipidemic agents. By extension, benzoyloxy derivatives are being explored for similar and other therapeutic applications, including anti-inflammatory effects.

This guide will dissect the efficacy of these derivatives in both domains, providing a comprehensive understanding of their structure-activity relationships (SAR) and the experimental methodologies to evaluate their performance.

Part 1: Efficacy as Photoinitiators for Radical Polymerization

Derivatives of this compound are primarily classified as Type I photoinitiators. Upon absorption of UV light, they undergo homolytic cleavage of the ester bond, generating both a benzoyl radical and a 2-methyl-2-carboxypropyl radical, both of which can initiate polymerization.

Mechanism of Photoinitiation

The general mechanism for a Type I photoinitiator is illustrated below. The efficiency of this process is dictated by the quantum yield of cleavage and the reactivity of the generated radicals.

G PI Photoinitiator (PI) PI_excited Excited State (PI*) PI->PI_excited hν (UV light) Radicals Free Radicals (R• + R'•) PI_excited->Radicals α-cleavage Monomer Monomer (M) Radicals->Monomer Initiation Propagation Propagating Chain (P•) Monomer->Propagation Polymer Polymer Propagation->Polymer Propagation

Caption: Photoinitiation mechanism of a Type I photoinitiator.

Comparative Efficacy of Photoinitiator Derivatives

The efficacy of a photoinitiator is primarily determined by its polymerization rate (Rp) and the final monomer conversion (P). These parameters are influenced by the substituents on the benzoyl ring, which affect the molecule's molar extinction coefficient (ε) at the irradiation wavelength and the efficiency of the cleavage process.

DerivativeSubstituent on Benzoyl RingPolymerization Rate (Rp) (x 10-3 s-1)Final Conversion (P) (%)Reference
Parent Compound None5.885Hypothetical Data
Derivative A 4-Methoxy7.292Hypothetical Data
Derivative B 4-Chloro6.588Hypothetical Data
Derivative C 2,4,6-Trimethyl8.995Hypothetical Data

Note: The data presented in this table is illustrative and intended to demonstrate the comparative efficacy based on typical structure-activity relationships observed in similar benzophenone-based photoinitiators. Electron-donating groups like methoxy and alkyl groups tend to red-shift the absorption spectrum and can enhance the initiation efficiency.

Experimental Protocol: Evaluating Photoinitiator Efficacy using Real-Time FT-IR Spectroscopy

Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the disappearance of the monomer's characteristic absorption band (e.g., the C=C double bond in acrylates).[1][2][3]

Objective: To determine the polymerization rate (Rp) and final conversion (P) of a monomer using a novel this compound derivative as a photoinitiator.

Materials:

  • Acrylate monomer (e.g., trimethylolpropane triacrylate, TMPTA)

  • This compound derivative (photoinitiator)

  • FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory and a UV light source.[4][5]

  • Nitrogen purge (to minimize oxygen inhibition)

Procedure:

  • Sample Preparation: Prepare a solution of the photoinitiator in the acrylate monomer at the desired concentration (e.g., 1% w/w).

  • FT-IR Setup:

    • Set up the FT-IR spectrometer in kinetics mode to acquire spectra at regular intervals (e.g., every second).

    • Position the UV lamp to irradiate the sample on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Apply a small drop of the monomer/photoinitiator mixture onto the ATR crystal, ensuring complete coverage.

  • Initiate Data Collection: Start the time-resolved FT-IR data acquisition.

  • Initiate Photopolymerization: After a brief delay to establish a baseline, turn on the UV lamp to initiate polymerization.

  • Data Analysis:

    • Monitor the decrease in the area of the acrylate C=C peak (typically around 1635 cm-1).

    • Calculate the percentage conversion at each time point using the following formula: Conversion (%) = [(A0 - At) / A0] * 100 where A0 is the initial peak area and At is the peak area at time t.

    • Plot the conversion versus time to obtain the polymerization profile. The slope of the initial linear portion of this curve is proportional to the polymerization rate (Rp).

G cluster_0 Preparation cluster_1 FT-IR Analysis Prep Prepare Monomer/ Photoinitiator Mixture Sample Apply Sample to ATR Crystal Prep->Sample Setup Setup FT-IR in Kinetics Mode Background Acquire Background Spectrum Setup->Background Background->Sample Acquire Start Data Acquisition Sample->Acquire Irradiate Turn on UV Lamp Acquire->Irradiate Analyze Analyze Peak Area vs. Time Irradiate->Analyze Results Calculate Rp and P Analyze->Results

Caption: Workflow for evaluating photoinitiator efficacy.

Part 2: Efficacy as Therapeutic Agents

Derivatives of 2-methylpropanoic acid, particularly those with a phenoxy linkage, are well-established as hypolipidemic agents (fibrates). The structural similarity of this compound derivatives suggests their potential in this and other therapeutic areas.

Hypolipidemic and Hypoglycemic Activity

Several studies have explored the synthesis and biological evaluation of 2-phenoxy-2-methylpropanoic acid derivatives as agents to lower lipid and glucose levels.[6][7] The primary mechanism of action for fibrates is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism.

Structure-Activity Relationship (SAR) for Hypolipidemic Activity:

  • Acidic Head Group: The carboxylic acid moiety is crucial for activity, as it mimics the endogenous fatty acid ligands of PPARα.

  • Gem-Dimethyl Group: The two methyl groups on the α-carbon are important for optimal activity.

  • Aromatic Ring System: The nature and substitution pattern of the aromatic ring significantly influence potency. Electron-withdrawing groups, such as chlorine at the para-position of a linked benzoyl group, have been shown to enhance activity.[8]

G cluster_0 Key Structural Features for Hypolipidemic Activity Acid Carboxylic Acid (Essential for PPARα binding) GemDiMe gem-Dimethyl Group (Optimal for activity) Aromatic Substituted Benzoyl Ring (Modulates potency)

Caption: SAR for hypolipidemic 2-methylpropanoic acid derivatives.

Comparative Efficacy of Hypolipidemic Derivatives

The efficacy of these compounds is typically evaluated in animal models of hyperlipidemia, often induced by Triton WR-1339.[4][9]

DerivativeKey Structural Feature% Reduction in Triglycerides% Reduction in Total CholesterolReference
Fenofibrate (Standard) 4-Chlorobenzoyl-phenoxy55.241.8[10]
Derivative D 2-Aminothiazole-phenoxy48.735.1[6]
Derivative E Aminopyrimidine-phenoxy52.339.5[7]
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model in Rats

This model is widely used for the preliminary screening of hypolipidemic drugs.[4][9][11]

Objective: To evaluate the in vivo hypolipidemic efficacy of a novel this compound derivative.

Materials:

  • Male Wistar rats (180-220 g)

  • Triton WR-1339 (Tyloxapol)

  • Test compound and vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Fenofibrate)

  • Blood collection supplies

  • Biochemical assay kits for triglycerides and total cholesterol

Procedure:

  • Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals for 18 hours with free access to water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Normal Control (NC): Receives only the vehicle.

    • Hyperlipidemic Control (HC): Receives Triton WR-1339.

    • Standard Drug Group: Receives Triton WR-1339 and Fenofibrate.

    • Test Group(s): Receives Triton WR-1339 and the test compound at different doses.

  • Induction of Hyperlipidemia: Administer a single intraperitoneal (i.p.) injection of Triton WR-1339 (200 mg/kg body weight) dissolved in saline to all groups except the NC group.

  • Drug Administration: Immediately after Triton injection, administer the vehicle, standard drug, or test compound orally.

  • Blood Collection: After 24 hours, collect blood samples from the retro-orbital plexus under light ether anesthesia.

  • Biochemical Analysis: Separate the serum and analyze for triglyceride and total cholesterol levels using standard enzymatic kits.

  • Data Analysis: Calculate the percentage reduction in lipid levels for the treated groups compared to the hyperlipidemic control group.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of these derivatives can be initially screened using in vitro assays, such as the inhibition of protein denaturation, which is a well-documented cause of inflammation.[12]

Experimental Protocol: In Vitro Anti-Inflammatory Activity by Inhibition of Albumin Denaturation

Objective: To assess the in vitro anti-inflammatory activity of a test compound by its ability to inhibit heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin (5% w/v solution)

  • Test compound at various concentrations

  • Standard drug (e.g., Diclofenac sodium)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In test tubes, prepare the reaction mixtures containing 2.8 ml of PBS, 0.2 ml of the test compound or standard drug at different concentrations, and 0.5 ml of the albumin solution.

  • Incubation: Incubate the tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the reaction mixtures at 70°C in a water bath for 5 minutes.

  • Cooling: Cool the tubes under running tap water.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(AbsControl - AbsTest) / AbsControl] * 100 where AbsControl is the absorbance of the control (without the test compound) and AbsTest is the absorbance of the test sample.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure with significant potential in both materials science and medicine. As photoinitiators, their efficacy can be rationally designed by modifying the benzoyl ring to optimize light absorption and radical generation. In the therapeutic arena, their structural analogy to fibrates makes them promising candidates for the development of novel hypolipidemic and potentially anti-inflammatory agents.

The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to synthesize, evaluate, and compare the efficacy of novel derivatives. Future research should focus on establishing more direct comparative studies, particularly for photoinitiator applications, and exploring a wider range of therapeutic targets for these versatile compounds. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation materials and medicines with superior performance.

References

A Senior Application Scientist's Guide to Solvent Selection for 2-(Benzoyloxy)-2-methylpropanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the performance of 2-(Benzoyloxy)-2-methylpropanoic acid in various reaction solvents. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge and practical methodologies to optimize your reaction outcomes by making informed solvent choices. This document moves beyond a simple catalog of solvents, delving into the mechanistic reasoning behind solvent effects and providing a framework for systematic solvent screening.

Understanding the Molecular Profile of this compound

Before evaluating its behavior in different solvents, it is crucial to understand the structural and electronic characteristics of this compound. Its key features include:

  • A Carboxylic Acid Moiety (-COOH): This functional group is capable of hydrogen bonding and deprotonation, making its reactivity highly sensitive to the solvent environment.

  • A Benzoyloxy Group (-O-CO-Ph): This bulky, relatively nonpolar group influences the molecule's overall solubility and can introduce steric hindrance.

  • A Quaternary Carbon Center: The two methyl groups on the alpha-carbon further contribute to steric bulk around the carboxylic acid.

This combination of a polar, protic functional group with significant nonpolar and sterically hindered features suggests that the choice of solvent will be critical in controlling solubility, reaction rates, and equilibria.

The Critical Role of Solvents in Reactions of this compound

Solvents are not merely inert media for reactions; they actively participate in the reaction process by solvating reactants, intermediates, and transition states.[1] The right solvent can enhance reaction rates, improve yields, and in some cases, even alter the course of a reaction. Conversely, an inappropriate solvent can lead to poor solubility, slow reaction kinetics, and the formation of undesirable byproducts.

For a molecule like this compound, the solvent plays a pivotal role in:

  • Solubilizing the Reactant: Ensuring that the acid is sufficiently dissolved to participate in the reaction.

  • Mediating Reactivity: Stabilizing or destabilizing transition states and intermediates, thereby influencing the reaction rate. For instance, in an esterification reaction, a polar solvent might stabilize the charged intermediates.

  • Influencing Equilibria: Shifting the position of equilibrium in reversible reactions, such as Fischer esterification, by, for example, facilitating the removal of a byproduct like water.[2]

Comparative Performance in Different Solvent Classes

The performance of this compound is best understood by categorizing solvents based on their polarity and hydrogen bonding capabilities.

Solvent ClassRepresentative SolventsExpected Performance with this compoundRationale
Polar Protic Water, Methanol, EthanolModerate to Good Solubility, Potential for Side Reactions. The carboxylic acid group will engage in hydrogen bonding with the solvent, aiding solubility. However, these solvents can also act as nucleophiles, potentially leading to transesterification of the benzoyloxy group or participating in undesired side reactions.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[3], Acetonitrile (ACN)Good to Excellent Solubility, Generally Favorable for Reactions. These solvents can solvate the molecule well without interfering with the desired reaction through hydrogen bond donation. They are often excellent choices for a wide range of organic reactions. DMSO, in particular, has been shown to improve kinetics in some esterification reactions.[3]
Nonpolar Toluene, Hexane, Dichloromethane (DCM)Poor to Moderate Solubility, Useful for Specific Applications. Solubility is likely to be limited due to the polar carboxylic acid group. However, nonpolar solvents can be advantageous in situations where removal of water is necessary (e.g., using a Dean-Stark apparatus with toluene to drive esterification).[2]

Experimental Protocol: A Framework for Solvent Screening

To empirically determine the optimal solvent for your specific application, a systematic solvent screening experiment is recommended. Below is a general protocol for a model esterification reaction.

Objective: To compare the yield and reaction rate of the esterification of this compound with a model alcohol (e.g., benzyl alcohol) in different solvents.
Materials:
  • This compound

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous solvents: Toluene, Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF)

  • Reaction vials

  • Stirring plate and stir bars

  • TLC plates and developing chamber

  • HPLC or GC for quantitative analysis

Methodology:
  • Reaction Setup: In separate, dry reaction vials, dissolve this compound (1.0 eq) and DMAP (0.1 eq) in each of the selected anhydrous solvents (Toluene, DCM, ACN, DMF) to a concentration of 0.1 M.

  • Addition of Reagents: To each vial, add benzyl alcohol (1.2 eq) followed by the coupling agent, DCC (1.1 eq).

  • Reaction Monitoring: Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up: Once the reaction is deemed complete (or after 24 hours), quench the reaction, filter to remove the urea byproduct, and perform an appropriate aqueous work-up.

  • Analysis: Analyze the crude product mixture by HPLC or GC to determine the reaction yield and the presence of any byproducts.

This experimental workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve Acid & Catalyst in Solvent react1 Add Alcohol & Coupling Agent prep1->react1 react2 Stir and Monitor by TLC react1->react2 workup Quench and Work-up react2->workup analyze Analyze by HPLC/GC workup->analyze end End analyze->end start Start start->prep1

Caption: A generalized workflow for screening reaction solvents.

Comparison with Alternatives

When selecting a carboxylic acid for a particular synthetic step, several alternatives to this compound might be considered. The choice of solvent will also be influenced by the structure of these alternatives.

Alternative CompoundKey Structural DifferenceImplication for Solvent Choice
2-Acetoxy-2-methylpropanoic acid Acetoxy group instead of benzoyloxyMore polar than the benzoyloxy analogue, potentially leading to better solubility in polar protic solvents.
2-Amino-2-methylpropanoic acid Amino group instead of benzoyloxyThe presence of both an acidic and a basic group (zwitterionic character) will necessitate the use of polar protic solvents or buffered aqueous solutions for good solubility.
2-Methylpropanoic acid Lacks the benzoyloxy groupSignificantly less sterically hindered and less nonpolar. It will exhibit broader solubility in a range of solvents.

The following diagram illustrates the logical relationship in selecting a solvent based on the properties of the carboxylic acid and the desired reaction conditions.

G cluster_inputs Inputs cluster_considerations Considerations cluster_outputs Outputs acid Carboxylic Acid (e.g., this compound) solubility Solubility of Reactants acid->solubility reaction Desired Reaction (e.g., Esterification) kinetics Reaction Kinetics reaction->kinetics equilibrium Reaction Equilibrium reaction->equilibrium solvent Optimal Solvent Choice solubility->solvent kinetics->solvent equilibrium->solvent conditions Optimized Reaction Conditions solvent->conditions

Caption: Decision-making flowchart for solvent selection.

Conclusion and Recommendations

The optimal solvent for reactions involving this compound is highly dependent on the specific reaction being performed.

  • For general-purpose reactions where solubility is a primary concern, polar aprotic solvents such as DMF or DMSO are recommended as a starting point.

  • For reactions where the removal of water is critical to drive the equilibrium, a nonpolar solvent like toluene in conjunction with a Dean-Stark trap should be considered.

  • Polar protic solvents should be used with caution due to the potential for side reactions, but may be necessary in certain cases.

It is imperative to conduct a systematic solvent screen, as outlined in this guide, to identify the ideal conditions for your specific synthetic transformation. This empirical approach, guided by the theoretical principles discussed, will enable you to maximize the performance of this compound in your research and development endeavors.

References

A Comparative Guide to the Spectroscopic Analysis of 2-(Benzoyloxy)-2-methylpropanoic acid for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of primary spectroscopic techniques for the structural elucidation of 2-(Benzoyloxy)-2-methylpropanoic acid (C₁₁H₁₂O₄), a molecule featuring both ester and carboxylic acid functionalities. We will move beyond simple data reporting to explore the causality behind experimental choices and demonstrate how a multi-faceted analytical approach provides a self-validating system for structural confirmation.

The Imperative of Orthogonal Analysis

The structure of this compound presents a unique analytical challenge: the presence of two distinct carbonyl groups (ester and carboxylic acid) and both aromatic and aliphatic protons. Relying on a single analytical technique can lead to ambiguity. For instance, while Infrared (IR) spectroscopy can confirm the presence of carbonyls, it may struggle to resolve the two different types definitively. Therefore, an orthogonal approach, utilizing Nuclear Magnetic Resonance (NMR), IR Spectroscopy, and Mass Spectrometry (MS), is not just best practice; it is essential for irrefutable structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR reveals the number of different types of protons and their neighboring environments. For this compound, we expect four distinct signals. The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; CDCl₃ is excellent for general solubility, while DMSO-d₆ is particularly useful for ensuring the observation of exchangeable protons like the carboxylic acid proton.[1]

Expected ¹H NMR Data (Predicted, in CDCl₃):

  • δ ~10-13 ppm (1H, broad singlet): This downfield, broad signal is characteristic of the acidic proton of the carboxylic acid group (-COOH). Its broadness is a result of hydrogen bonding and chemical exchange.

  • δ ~8.1 ppm (2H, doublet): These are the two ortho-protons on the benzoyl group, deshielded by the anisotropic effect of the adjacent ester carbonyl.

  • δ ~7.4-7.6 ppm (3H, multiplet): This signal corresponds to the meta- and para-protons of the benzoyl ring.

  • δ ~1.7 ppm (6H, singlet): This upfield singlet represents the six equivalent protons of the two methyl groups. The singlet multiplicity indicates no adjacent protons, confirming their attachment to a quaternary carbon.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Workflow for ¹H NMR Analysis

Workflow for ¹H NMR Spectroscopy.
Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule. Given the molecular symmetry, we anticipate 8 distinct signals for the 11 carbon atoms in this compound. The two methyl carbons are equivalent, as are the pairs of ortho- and meta-carbons in the benzoyl ring.

Expected ¹³C NMR Data (Predicted, in CDCl₃):

  • δ ~178-180 ppm: Carboxylic acid carbonyl carbon (-C OOH). This is typically the most downfield signal.[3]

  • δ ~165 ppm: Ester carbonyl carbon (-OC =O).

  • δ ~133-134 ppm: Para-carbon of the benzoyl ring.

  • δ ~128-130 ppm: Ortho- and Meta-carbons of the benzoyl ring.

  • δ ~129 ppm (quaternary): Ipso-carbon of the benzoyl ring attached to the ester.

  • δ ~79-80 ppm (quaternary): The aliphatic quaternary carbon, C(CH₃)₂. Its chemical shift is influenced by the attached oxygen atom.

  • δ ~25 ppm: The two equivalent methyl carbons (-C H₃).[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This common technique simplifies the spectrum to singlets for each carbon environment. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. The spectrum is a "molecular fingerprint" where specific bond vibrations absorb IR radiation at characteristic frequencies. For this molecule, the O-H and C=O stretching regions are of primary diagnostic importance.

Expected IR Data (Liquid Film/KBr Pellet):

  • 3300-2500 cm⁻¹ (broad): This very broad absorption is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4]

  • ~1735 cm⁻¹ (strong, sharp): This peak corresponds to the C=O stretching vibration of the ester functional group.

  • ~1705 cm⁻¹ (strong, sharp): This absorption is due to the C=O stretching vibration of the carboxylic acid. The two distinct carbonyl peaks are crucial evidence for the presence of both functional groups.

  • ~1300-1250 cm⁻¹ and ~1150-1100 cm⁻¹ (strong): These bands are characteristic of the C-O stretching vibrations of the ester group.

  • ~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) absorptions.

  • Sample Scan: Lower the ATR press and apply firm, even pressure to the sample. Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands.

Workflow for IR Spectroscopy

Workflow for FTIR Spectroscopy.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Authoritative Grounding: MS provides the molecular weight of the compound, which is one of the most definitive pieces of structural evidence. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula of this compound is C₁₁H₁₂O₄, with an exact mass of 208.0736 Da.[5]

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion Peak ([M]⁺˙): m/z = 208. This peak confirms the molecular weight.

  • Key Fragment Ions: The fragmentation pattern provides corroborating structural evidence.

    • m/z = 163: Loss of the carboxyl group ([M-COOH]⁺).

    • m/z = 105: The benzoyl cation ([C₆H₅CO]⁺), a very common and stable fragment from benzoyl esters.

    • m/z = 103: Loss of the benzoyl group ([M-C₆H₅CO]⁺).

    • m/z = 43: Isopropyl cation ([(CH₃)₂CH]⁺).[6]

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution directly into an Electrospray Ionization (ESI) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes. In positive mode, look for the protonated molecule [M+H]⁺ at m/z 209. In negative mode, look for the deprotonated molecule [M-H]⁻ at m/z 207.

  • Fragmentation (MS/MS): To confirm connectivity, select the parent ion (e.g., m/z 209) and subject it to collision-induced dissociation (CID) to generate and analyze its fragment ions.

Comparative Analysis and Alternative Methods

While spectroscopic methods are paramount, simple chemical tests can serve as rapid, preliminary alternatives to confirm the presence of the carboxylic acid functionality.

  • Sodium Bicarbonate Test: Adding a saturated solution of sodium bicarbonate to the sample should produce effervescence (CO₂ gas), a positive test for a carboxylic acid. Phenols are generally not acidic enough to give this test, making it useful for differentiation.[7][8][9]

  • Litmus Test: An aqueous solution or a moist sample of the compound will turn blue litmus paper red, indicating its acidic nature.[7]

The following table objectively compares the primary spectroscopic techniques for this specific analysis.

Technique Strengths for This Compound Limitations Primary Role in Confirmation
¹H NMR - Unambiguously defines proton environments (aromatic, aliphatic, acidic).- Integration confirms the 6:5:1 proton ratio.- Confirms connectivity through multiplicity.- The acidic proton signal can be broad and its position variable.Maps the C-H framework.
¹³C NMR - Confirms the number of unique carbon environments (8).- Clearly distinguishes between the two carbonyl carbons.- Identifies quaternary carbons.- Low sensitivity requires more sample or longer acquisition time.Confirms the carbon backbone.
IR Spectroscopy - Rapidly confirms functional groups (O-H, C=O, C-O).- The broad O-H stretch is highly diagnostic for the carboxylic acid.- Can resolve the two different C=O stretches.- Provides limited information on molecular connectivity.- Spectrum can be complex in the fingerprint region.Functional group identification.
Mass Spectrometry - Provides exact molecular weight (HRMS confirms elemental formula).- Fragmentation pattern supports the proposed structure (e.g., m/z 105).- Isomers can have the same molecular weight.- Molecular ion may be weak or absent in some ionization modes (e.g., EI).Determines molecular weight and formula.

Summary of Spectroscopic Data

Technique Feature Expected Value Interpretation
¹H NMR Chemical Shift (δ)~10-13 ppmCarboxylic Acid Proton (-COOH )
~8.1 ppmBenzoyl Protons (ortho)
~7.4-7.6 ppmBenzoyl Protons (meta, para)
~1.7 ppmMethyl Protons (-C(CH₃ )₂)
¹³C NMR Chemical Shift (δ)~178-180 ppmCarboxylic Acid Carbonyl (C =O)
~165 ppmEster Carbonyl (C =O)
~79-80 ppmQuaternary Carbon (-C (CH₃)₂)
~25 ppmMethyl Carbons (-C H₃)
IR Wavenumber (cm⁻¹)3300-2500O-H Stretch (Carboxylic Acid)
~1735C=O Stretch (Ester)
~1705C=O Stretch (Carboxylic Acid)
~1300-1100C-O Stretch (Ester)
MS Mass-to-Charge (m/z)208.0736Molecular Ion ([M]⁺˙)
105Benzoyl Cation ([C₆H₅CO]⁺)

Conclusion

The structural confirmation of this compound is achieved not by a single "magic bullet" technique, but through the synthesis of complementary data from multiple spectroscopic sources. NMR spectroscopy provides the detailed atomic map, IR spectroscopy confirms the essential functional groups with high certainty, and mass spectrometry acts as the final arbiter of molecular weight and elemental composition. This integrated, multi-technique workflow constitutes a robust, self-validating system that ensures the highest degree of scientific integrity for researchers and drug development professionals.

References

A Comparative Guide to the Reaction Kinetics of 2-(Benzoyloxy)-2-methylpropanoic Acid and Structurally Related Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the stability and reactivity of ester-containing molecules is paramount. 2-(Benzoyloxy)-2-methylpropanoic acid is a compound of interest due to its structural motifs, which are relevant in various applications, including as a potential building block in polymer chemistry and as a fragment in the design of prodrugs. A critical aspect of its chemical profile is its susceptibility to hydrolysis, a reaction that can impact its shelf-life, delivery, and efficacy in biological systems.

This guide provides a comparative analysis of the reaction kinetics of this compound, with a focus on its hydrolysis. Due to the limited availability of direct experimental kinetic data for this specific compound in publicly accessible literature, this guide will leverage established principles of physical organic chemistry and draw comparisons with structurally analogous compounds for which kinetic data are available. We will explore how subtle changes in chemical structure can lead to significant differences in reaction rates, providing a framework for predicting the reactivity of this compound and for designing robust experimental protocols to determine its kinetic parameters.

The Interplay of Steric and Electronic Effects in Ester Hydrolysis

The hydrolysis of an ester, the cleavage of the ester bond by water, can be catalyzed by either acid or base. The rate of this reaction is profoundly influenced by the electronic environment of the carbonyl group and the steric hindrance around the reaction center.

Base-catalyzed hydrolysis (saponification) typically proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is often the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Electron-withdrawing groups on the acyl or alkoxy portion of the ester can enhance the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups retard the reaction. Steric hindrance, both on the acyl and alkoxy side, can impede the approach of the nucleophile, leading to a significant decrease in the reaction rate.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. Similar to base-catalyzed hydrolysis, electronic effects play a crucial role. Steric hindrance can also affect the rate of acid-catalyzed hydrolysis, although the effects can be more complex and may influence both the protonation equilibrium and the subsequent nucleophilic attack.

Comparative Kinetic Analysis

To predict the hydrolytic stability of this compound, we will compare it with several classes of structurally related esters.

The Impact of α,α-Disubstitution: A Sterically Hindered Environment

The most striking structural feature of this compound is the presence of two methyl groups on the α-carbon. This creates a sterically crowded environment around the ester linkage, which is expected to significantly hinder the approach of a nucleophile to the carbonyl carbon.

A study on the hydrolysis of α-alkyl-α-(methylthio)methylene Meldrum's acids demonstrated that increasing the size of the α-alkyl group (from hydrogen to tert-butyl) leads to a decrease in the rate of hydroxide ion attack, indicating significant steric hindrance at the transition state[1]. While the electronic and structural properties of Meldrum's acid derivatives are different from simple esters, the principle of steric hindrance at the α-position is transferable.

A more direct comparison can be made with the hydrolysis of tert-butyl esters, which also feature a sterically demanding group attached to the ester oxygen. For instance, the hydrolysis of tert-butyl benzoate is known to be significantly slower than that of less hindered esters like ethyl benzoate under typical conditions.

The Electronic Influence of the Acyl Group: Benzoyl vs. Acetyl

The acyl group in this compound is a benzoyl group. To understand its electronic contribution, we can compare it to its close analog, 2-acetoxy-2-methylpropanoic acid [2][3][4]. The phenyl ring of the benzoyl group is generally considered to be electron-withdrawing by induction but can also participate in resonance. The net effect on the electrophilicity of the carbonyl carbon is a key determinant of the hydrolysis rate.

In the absence of direct kinetic data for these specific compounds, we can look at the broader trends in the hydrolysis of benzoates versus acetates. Generally, the electronic effects of the phenyl group in benzoates can influence reactivity, and this can be further modulated by substituents on the aromatic ring.

Electronic Effects of Substituents on the Benzoyl Ring

While this compound itself is unsubstituted on the benzoyl ring, it is instructive to consider how substituents would affect its hydrolysis rate. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown a clear correlation between the electronic nature of the substituent and the reaction rate. Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase the rate of hydrolysis, while electron-donating groups (e.g., -OCH₃) decrease the rate. This is a classic demonstration of the Hammett relationship in reaction kinetics.

Predicted Kinetic Profile of this compound

Based on the structural comparisons and the principles discussed, we can predict the general kinetic behavior of this compound:

  • Overall Reactivity: Due to the significant steric hindrance from the α,α-dimethyl groups, the hydrolysis of this compound is expected to be substantially slower than that of unhindered esters like ethyl benzoate.

  • Comparison with 2-acetoxy-2-methylpropanoic acid: The difference in hydrolysis rates between the benzoyl and acetyl derivatives will depend on the subtle interplay of electronic and steric factors. Without experimental data, a definitive prediction is difficult. However, the larger size of the benzoyl group compared to the acetyl group might introduce additional steric hindrance.

  • Effect of pH: The compound is expected to undergo both acid- and base-catalyzed hydrolysis. The rate of hydrolysis will be minimal at neutral pH and will increase at both low and high pH.

For a more quantitative comparison, experimental determination of the rate constants is essential. The following section provides a detailed protocol for such a study.

Experimental Protocol for Kinetic Analysis of Ester Hydrolysis

This protocol outlines a general method for determining the rate of hydrolysis of an ester such as this compound under basic conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order and second-order rate constants for the alkaline hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH), analytical grade

  • Potassium chloride (KCl) or other suitable salt to maintain constant ionic strength

  • Hydrochloric acid (HCl) or other suitable acid for quenching the reaction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions of known pH

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Thermostatted water bath or reaction block

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Prepare a series of aqueous sodium hydroxide solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M). To maintain a constant ionic strength, add a calculated amount of KCl to each solution.

    • Prepare a quenching solution of hydrochloric acid at a concentration sufficient to neutralize the NaOH in the reaction aliquots.

  • Kinetic Runs:

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature in a thermostatted water bath (e.g., 25 °C, 37 °C).

    • To initiate the reaction, add a small, known volume of the ester stock solution to a pre-warmed, stirred solution of aqueous NaOH. The concentration of NaOH should be in large excess (at least 10-fold) compared to the ester concentration to ensure pseudo-first-order kinetics.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture and immediately add it to a vial containing a known volume of the quenching solution. This will stop the hydrolysis reaction.

    • Repeat this process for each of the different NaOH concentrations.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound. An appropriate mobile phase and detection wavelength must be determined beforehand.

    • Construct a calibration curve for the ester to accurately quantify its concentration in the samples.

  • Data Analysis:

    • For each kinetic run, plot the natural logarithm of the ester concentration (ln[Ester]) versus time. If the reaction follows pseudo-first-order kinetics, this plot should be linear.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • To determine the second-order rate constant (k_OH), plot the observed pseudo-first-order rate constants (k_obs) against the concentration of hydroxide ion ([OH⁻]). This plot should also be linear, and the slope will be the second-order rate constant for the alkaline hydrolysis.

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: Generalized mechanism for the base-catalyzed hydrolysis of an ester.

Experimental_Workflow A Prepare Stock Solutions (Ester, NaOH, Quenching Acid) B Equilibrate Reactants to Desired Temperature A->B C Initiate Reaction: Mix Ester and NaOH B->C D Withdraw Aliquots at Timed Intervals C->D t = 0, t1, t2... E Quench Reaction with Acid D->E F Analyze Samples by HPLC E->F G Plot ln[Ester] vs. Time to get k_obs F->G H Plot k_obs vs. [OH⁻] to get k_OH G->H

Caption: Experimental workflow for a kinetic study of ester hydrolysis.

Conclusion

While direct experimental data on the reaction kinetics of this compound remains to be published, a thorough understanding of its structure allows for a strong predictive analysis of its reactivity. The pronounced steric hindrance at the α-carbon is expected to be the dominant factor, rendering this ester significantly more stable to hydrolysis than its less hindered counterparts. The electronic nature of the benzoyl group will further modulate this reactivity.

For researchers working with this compound or similar structures, the provided experimental protocol offers a robust starting point for quantifying its hydrolytic stability. Such data is invaluable for predicting the behavior of these molecules in various applications, from ensuring the stability of a formulated product to designing prodrugs with controlled release profiles. The principles and comparative data presented in this guide serve as a valuable resource for making informed decisions in research and development.

References

A Cost-Benefit Analysis of 2-(Benzoyloxy)-2-methylpropanoic Acid in Research: A Comparative Guide for Polymer Scientists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and material science, the selection of optimal reagents is paramount to achieving experimental success and innovation. This guide provides an in-depth technical analysis of 2-(Benzoyloxy)-2-methylpropanoic acid , a compound with significant potential in polymer synthesis. While direct, peer-reviewed performance data for this specific molecule is emerging, its structural characteristics allow for a robust, predictive cost-benefit analysis against well-established commercial alternatives. This document will objectively compare its anticipated performance, supported by data from close structural analogs, and provide detailed experimental protocols to empower researchers in their decision-making process.

Introduction to this compound: A Promising Photoinitiator

This compound (CAS 58570-00-6) is a carboxylic acid derivative with a benzoyloxy substituent. Its molecular structure strongly suggests its utility as a Norrish Type I photoinitiator , a class of compounds that cleave unimolecularly upon exposure to UV radiation to generate free radicals, which in turn initiate polymerization.

The core value proposition of a Type I photoinitiator lies in its efficiency and directness. Unlike Type II photoinitiators, they do not require a co-initiator, simplifying formulation and potentially reducing side reactions. The anticipated mechanism for this compound involves the light-induced cleavage of the bond between the carbonyl group and the quaternary carbon, yielding a benzoyl radical and a tertiary radical, both capable of initiating the polymerization of vinyl monomers like acrylates and methacrylates.

Comparative Analysis: Performance and Cost

To provide a meaningful comparison, we will benchmark the expected performance of this compound against two widely used commercial Type I photoinitiators with similar structural motifs:

  • 2-Hydroxy-2-methyl-1-phenylpropan-1-one (HMPP) , commercially known as Darocur 1173 or Irgacure 1173.

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) , also known as Irgacure 651.

Performance Metrics (Predicted vs. Experimental)

The efficacy of a photoinitiator is determined by several key parameters, including its absorption characteristics, the quantum yield of radical generation, and its initiation efficiency. While specific experimental data for this compound is not yet widely published, we can infer its likely performance based on its structure.

Parameter This compound (Predicted) Darocur 1173 (HMPP) (Experimental) DMPA (Experimental)
Photoinitiator Type Norrish Type INorrish Type INorrish Type I
Absorption Maxima (λmax) Expected in the 250-280 nm range, with weaker absorption extending to the near-UV.~244 nm, 278 nm, 322 nm[1]~330-340 nm
Quantum Yield (Φ) Not experimentally determined. Predicted to be moderate to high based on structural similarity to other efficient photoinitiators.HighHigh
Key Characteristics Predicted to offer good surface and through-cure properties. The carboxylic acid moiety may enhance solubility in certain polar monomers or formulations.High efficiency, non-yellowing, excellent thermal stability.[1]High efficiency, widely used in various applications.[2]

Expertise & Experience Insights: The presence of the benzoyl chromophore in this compound is the primary determinant of its UV absorption. We predict its absorption profile will be similar to other benzoyl-containing photoinitiators, making it suitable for use with standard mercury arc lamps. The generation of two distinct radical species upon photolysis could offer advantages in initiating polymerization with a broad range of monomers. The carboxylic acid group is a notable feature that could be leveraged to improve solubility in polar systems or to enable post-polymerization modification.

Cost-Benefit Analysis

A crucial aspect of reagent selection is the balance between cost and performance. The following table provides an approximate cost comparison. Prices are subject to change and vary by supplier and purity.

Compound Purity Approximate Price (USD) Supplier Examples
This compound 98%$826.00 / 10gShanghai Jizhi Biochemical Technology Co., Ltd
Darocur 1173 (HMPP) 99%$270 / kgChemfount International Private Limited[3]
DMPA 99%Varies, generally cost-effectiveMultiple suppliers

Trustworthiness & Self-Validating Systems: The significant price difference highlights a key consideration. While this compound is currently more expensive, likely due to smaller-scale synthesis for research purposes, its unique properties might justify the cost in specific applications. For instance, if the carboxylic acid functionality is essential for the final product's properties, using this molecule could eliminate a post-polymerization modification step, saving time and resources. Researchers should perform small-scale pilot experiments to validate its efficacy and determine if the potential benefits outweigh the higher initial cost.

Experimental Protocols

The following protocols are provided as a starting point for researchers. They are designed to be self-validating, with clear steps and rationale.

Synthesis of this compound

This protocol is adapted from general esterification procedures and the synthesis of structurally related compounds.

Diagram of the Synthesis Workflow

reagents 2-Hydroxy-2-methylpropanoic acid Benzoyl chloride Pyridine (base) reaction Reaction in Dichloromethane (DCM) at 0°C to RT reagents->reaction Esterification workup Aqueous Workup (HCl wash, water wash) reaction->workup purification Drying (Na2SO4) Solvent Removal Recrystallization workup->purification product This compound purification->product formulation Prepare Acrylate Formulation (Monomer + Photoinitiator) application Apply Thin Film to Substrate formulation->application curing UV Curing (Specify Wavelength and Intensity) application->curing result Cured Polymer Film curing->result analysis Characterize Cured Polymer (FTIR, DSC, Mechanical Testing) result->analysis cluster_initiation Photoinitiation cluster_propagation Propagation PI This compound R1 Benzoyl Radical PI->R1 α-cleavage R2 Tertiary Radical PI->R2 α-cleavage UV UV Light (hν) UV->PI M Acrylate Monomer R1->M Initiation R1->M R2->M Initiation R2->M P1 Growing Polymer Chain P2 Longer Polymer Chain P1->P2 + Monomer

References

A Comparative Guide to Salicylic Acid Derivatives in Anti-Inflammatory Drug Development: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the modification of existing therapeutic agents to enhance efficacy and mitigate side effects is a cornerstone of innovation. One such area of exploration is the derivatization of salicylic acid, the active metabolite of aspirin. This guide delves into the validation and comparative performance of a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin. While direct peer-reviewed comparative studies on "2-(Benzoyloxy)-2-methylpropanoic acid" are limited, the extensive research on the structurally related 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid provides a robust framework for understanding the impact of such chemical modifications.

Introduction: The Rationale for Salicylic Acid Derivatization

Aspirin, or acetylsalicylic acid, is a widely used medication for its anti-inflammatory, analgesic, and antiplatelet properties.[1] However, its use is associated with gastrointestinal side effects, prompting the development of prodrugs and derivatives to improve its therapeutic profile.[1][2] The core concept behind this strategy is to modify the parent drug molecule with a chemical moiety that can alter its physicochemical properties, such as solubility and permeability, and potentially its pharmacokinetic and pharmacodynamic profile.[3][4]

A novel derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (referred to as 3-CH2Cl), has emerged as a promising candidate with a simpler, more environmentally friendly synthesis and a potentially improved safety profile compared to aspirin.[5][6][7] This guide will provide a detailed comparison of the anti-inflammatory effects of 3-CH2Cl and aspirin, supported by experimental data from peer-reviewed studies.

Comparative Analysis: 3-CH2Cl vs. Aspirin in an LPS-Induced Inflammatory Model

Recent studies have evaluated the anti-inflammatory mechanisms of 3-CH2Cl in a lipopolysaccharide (LPS)-induced mouse model, a standard method for inducing a systemic inflammatory response. The results demonstrate that 3-CH2Cl exhibits potent anti-inflammatory properties, in some cases outperforming aspirin.[2][5]

Key Inflammatory Markers and Comparative Efficacy
Inflammatory MarkerEffect of 3-CH2ClComparative Efficacy vs. AspirinReference
Prostaglandin E-2 (PGE-2)Significantly reduced levels.Superior anti-inflammatory activity.[5]
Nitric Oxide (NO)Significantly reduced concentration in liver homogenates and plasma.Superior anti-inflammatory activity.[5]
NOX2 and NF-κB ExpressionSignificantly reduced expression in liver and splenocytes.Superior anti-inflammatory activity.[5]
Reactive Oxygen Species (ROS)Reduction in production.Potent anti-inflammatory properties.[5]
Cyclooxygenase-2 (COX-2) ExpressionPotential in decreasing expression in splenocytes.Promising therapeutic agent.[2][5]
TNF-αSignificant reduction in cardiac blood plasma concentration.Data for direct comparison with aspirin not provided in the same study.[2]
IL-1βSignificant reduction in cardiac blood plasma concentration.Data for direct comparison with aspirin not provided in the same study.[2]

In a study involving LPS-induced rats, oral administration of 3-CH2Cl at a dose equivalent to 500 mg/60 kg in humans resulted in a significant reduction of both TNF-α (5.70+/-1.04 x 10^3 pg/mL) and IL-1β (2.32+/-0.28 x 10^3 pg/mL) in cardiac blood plasma.[2] Furthermore, in an LPS-induced mouse model, 3-CH2Cl significantly reduced PGE-2 levels, NO concentration, and the expression of NOX2 and NF-κB, demonstrating superior anti-inflammatory activity compared to aspirin.[5]

Mechanistic Insights: The Signaling Pathway of 3-CH2Cl

The anti-inflammatory effects of 3-CH2Cl are hypothesized to be mediated through the inhibition of the COX-2 enzyme and the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->ProInflammatory_Genes activates transcription of Inflammation Inflammation ProInflammatory_Genes->Inflammation CH2Cl 3-CH2Cl CH2Cl->IKK Inhibits G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylic_Acid Salicylic Acid Product 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) Salicylic_Acid->Product + Benzoyl_Chloride 3-(chloromethyl)benzoyl chloride Benzoyl_Chloride->Product + Solvent Acetone (Solvent) Catalyst Pyridine (Catalyst) Microwave Microwave Irradiation (600W, 5 min)

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Benzoyloxy)-2-methylpropanoic acid (CAS No. 58570-00-6). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is designed to be a trusted resource, offering clarity and expert guidance beyond standard operational manuals.

Understanding the Compound: Chemical Profile and Associated Hazards

Known Hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Given its nature as a carboxylic acid, it is expected to exhibit acidic properties. The benzoyloxy group may also influence its reactivity and degradation pathways. Due to the limited specific data, a cautious approach, treating the compound as potentially harmful to aquatic life, is prudent.

Core Principles of Disposal: A Self-Validating System

The disposal strategy for this compound is built on the foundational principles of chemical waste management: characterization, segregation, and proper disposal . This ensures that the waste is handled in a manner that is safe, compliant, and environmentally responsible.

I. Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of the solid or its solutions, which can cause serious eye irritation.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact, preventing irritation.[1] For prolonged contact or when handling larger quantities, heavier-duty gloves should be considered.
Protective Clothing A standard laboratory coat. For larger quantities or significant spill risk, a chemically resistant apron is advised.Prevents contamination of personal clothing and skin.
Respiratory Protection To be used in a well-ventilated area or under a fume hood. A respirator may be necessary for large spills.Mitigates the risk of inhaling dust particles, which can cause respiratory irritation.[2]
II. Spill Management: Immediate and Controlled Response

Accidents can happen. A swift and correct response to a spill is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, contain the spill using an absorbent material like vermiculite or sand.[3][4]

  • Neutralize (for acidic solutions): If the spilled material is in an acidic solution, it can be cautiously neutralized with a weak base such as sodium bicarbonate.[3][4] Apply the neutralizer from the outside of the spill inwards.

  • Collect and Containerize: Place the swept-up solid or the absorbent material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the disposal of small quantities of this compound typically generated in a research setting.

Note: This procedure is a general guideline. Always consult and adhere to your institution's specific waste disposal policies and local regulations.[5][6][7]

  • Waste Characterization and Segregation:

    • This compound waste should be classified as non-halogenated organic acid waste .

    • It must be segregated from other waste streams, particularly bases, oxidizers, and halogenated organic waste.[8][9]

  • Containerization:

    • Use a designated, chemically compatible waste container, clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant"). The container must have a secure, tight-fitting lid.[9]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.[10]

  • On-Site Neutralization (for dilute aqueous solutions only):

    • This step should only be performed by trained personnel and with the explicit approval of your institution's EHS office.

    • In a well-ventilated fume hood, slowly add the dilute acidic solution to a stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate, in water.

    • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

    • Be aware that neutralization reactions can be exothermic and may produce gas. Proceed with caution.

    • The resulting neutralized solution may, depending on local regulations, be suitable for drain disposal with copious amounts of water. However, you must confirm this with your EHS office.

  • Disposal of Solid Waste and Concentrated Solutions:

    • Solid this compound and its concentrated solutions must be disposed of as hazardous waste.

    • Do not attempt to neutralize solid or concentrated forms directly.

    • The sealed and labeled waste container should be transferred to your institution's designated hazardous waste accumulation area for collection by a licensed hazardous waste disposal contractor.

Visualizing the Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Solid_Waste Solid or Concentrated Waste Segregate->Solid_Waste Dilute_Solution Dilute Aqueous Solution Segregate->Dilute_Solution Containerize Containerize & Label Solid_Waste->Containerize Neutralize Neutralize (EHS Approval) Dilute_Solution->Neutralize Drain_Disposal Drain Disposal (EHS Approval) Neutralize->Drain_Disposal EHS_Pickup EHS Waste Pickup Containerize->EHS_Pickup

Caption: Disposal workflow for this compound.

Regulatory Compliance: A Shared Responsibility

The disposal of chemical waste is governed by a framework of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) sets the primary standards under the Resource Conservation and Recovery Act (RCRA).[5][6][7] However, individual states and institutions often have more stringent requirements. It is the responsibility of every researcher to be aware of and comply with these regulations. Your institution's EHS office is your primary resource for navigating these requirements.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By understanding the hazards, adhering to established protocols, and maintaining open communication with your institution's safety professionals, you contribute to a safer research environment for yourself, your colleagues, and the broader community. This guide provides the foundational knowledge to handle this specific compound responsibly, reinforcing the principles of good laboratory practice and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Benzoyloxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 2-(Benzoyloxy)-2-methylpropanoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a detailed, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a culture of safety grounded in scientific principles, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: Understanding the "Why" Behind the Protection

This compound (CAS No: 58570-00-6) is a solid, often a white to yellow powder or crystalline substance.[1] A comprehensive risk assessment, based on data from safety data sheets (SDS) and related chemical structures, reveals a clear hazard profile that dictates our PPE strategy. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The key hazards associated with this compound are:

  • Skin Irritation (H315): The compound is classified as a skin irritant, which can cause redness, itching, or inflammation upon contact.[1][2][3]

  • Serious Eye Irritation/Damage (H319/H318): Direct contact with the eyes can cause serious irritation and potentially lasting damage.[1][2][3] This is a critical consideration, especially when handling the powdered form, which can easily become airborne.

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2][3][4]

  • Harmful if Swallowed (H302): Ingestion of the compound is considered harmful.[1]

These classifications are the cornerstone of our PPE selection. We don't just wear gloves or goggles; we wear them to create a specific barrier against well-defined risks.

Core Protective Measures: A Multi-Layered Defense

A robust safety plan relies on a hierarchy of controls. Before selecting PPE, we must first implement engineering and administrative controls.

Engineering Controls: The First Line of Defense

Chemical Fume Hood: All handling of this compound, especially weighing the solid powder or preparing solutions, should be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains dust and vapors at the source, drastically reducing the risk of inhalation and protecting the laboratory environment.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, protecting you from exposure when engineering controls cannot completely eliminate the risk.

  • Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from dust and splashes.[6][8]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during large-scale solution transfers or heating), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[6]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for incidental contact.[8] However, for prolonged handling or immersion, it is crucial to consult a glove compatibility chart or the glove manufacturer's recommendations for carboxylic acids and esters. Always inspect gloves for tears or punctures before use.[9][10] Proper glove removal technique is critical to avoid contaminating your hands.[9]

  • Lab Coat: A professional lab coat, buttoned completely, must be worn to protect skin and personal clothing from contamination.[8]

  • Additional Protective Clothing: For large-scale operations, a chemical-resistant apron may be necessary.[6] Ensure that legs and feet are covered; open-toed shoes are never acceptable in a laboratory setting.

When engineering controls (i.e., a fume hood) are functioning correctly, additional respiratory protection is typically not required. However, in situations where a fume hood is not available or during emergency situations like a large spill, respiratory protection is essential.[5]

  • For Dust Exposures: A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended.[9]

  • Consult EHS: The selection and use of respirators require a formal respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134). Always consult your institution's Environmental Health and Safety (EHS) department for guidance.[7][10]

Operational Plans and Protocols

Adherence to standardized procedures is the key to reproducible science and consistent safety.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow for this compound A Assess Procedure: Scale and Hazard Potential B Weighing Small Quantities (<1g) in Fume Hood A->B Low Risk C Preparing Solutions or Running Reactions in Hood A->C Moderate Risk D Large-Scale Work or Potential for Splashing A->D Elevated Risk E Spill Cleanup or Ventilation Failure A->E Emergency F Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles B->F C->F G Enhanced PPE: - Add Face Shield D->G H Emergency PPE: - Chemical-Resistant Apron - NIOSH-Approved Respirator E->H G->F Includes H->G Includes

Caption: PPE selection workflow based on task-specific risk assessment.

Summary of Recommended PPE
Task / Scale of OperationEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid (<5g) Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot required with proper ventilation
Preparing solutions/reactions Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot required with proper ventilation
Large-scale transfer (>1L) Chemical Fume HoodGoggles & Face ShieldChemical-Resistant GlovesLab Coat & ApronNot required with proper ventilation
Spill Cleanup / Ventilation Failure Maximize VentilationGoggles & Face ShieldHeavy-duty Chemical GlovesChemical-Resistant Suit/ApronNIOSH-approved Respirator
Protocol for Donning, Doffing, and Disposal of PPE

This sequence is designed to minimize the risk of cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Goggles/Face Shield: Put on your safety goggles and, if needed, a face shield.

  • Gloves: Put on your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Doffing (Taking Off) PPE - The "Contaminated-to-Contaminated" Principle:

  • Gloves: Remove gloves first as they are considered the most contaminated. Use one gloved hand to peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a bag for both gloves.

  • Lab Coat: Unbutton your lab coat. Remove it by folding it forward and turning the sleeves inside out, ensuring the contaminated exterior is folded inward.

  • Goggles/Face Shield: Remove your face shield and/or goggles last by handling the strap or earpieces.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][11]

Disposal:

  • Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.[2][11]

  • Contaminated clothing must be decontaminated before reuse.[2] Do not take contaminated lab coats home.

Disposal and Emergency Plans

Chemical Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[11] Collect it in a clearly labeled, sealed container.

  • Consult your institution's EHS department for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[2][12]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][9]

By integrating these principles and protocols into your daily laboratory operations, you build a foundation of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzoyloxy)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzoyloxy)-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.